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  • Product: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
  • CAS: 1072206-52-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. While specific experimental data for this exact isomer is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of thiophenyl-pyrazole derivatives to present a predictive yet scientifically grounded resource. The guide covers the compound's chemical structure, proposed synthesis, expected physicochemical and spectroscopic properties, and its potential as a scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The content is structured to provide both a high-level strategic perspective and detailed, actionable insights for laboratory professionals.

Introduction: The Thiophenyl-Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The fusion of thiophene and pyrazole rings creates a class of heterocyclic compounds with remarkable pharmacological potential. Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[1][2] The thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere for the phenyl group, often introduced to modulate lipophilicity, metabolic stability, and target engagement.[3] The combination of these two moieties in a single scaffold has led to the discovery of potent inhibitors of various enzymes and receptors, with applications in oncology, infectious diseases, and inflammation.[4][5][6]

The carbonitrile group at the 4-position of the pyrazole ring is a key functional handle. It is a versatile precursor for a variety of other functional groups and can itself participate in important binding interactions. This guide focuses specifically on the 3-(thiophen-3-yl) isomer, a less-explored member of this family, to provide a forward-looking resource for researchers seeking to explore novel chemical space.

Chemical Structure and Properties

The chemical structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is characterized by a central pyrazole ring substituted with a thiophen-3-yl group at the 3-position and a carbonitrile group at the 4-position. The presence of the 1H-pyrazole indicates that the nitrogen at position 1 is protonated, allowing for tautomerism.

Figure 1: Chemical structure of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Physicochemical Properties (Predicted)
PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₈H₅N₃SBased on chemical structure
Molecular Weight 175.21 g/mol Based on chemical structure
Melting Point Likely a crystalline solid with a melting point >150 °CPyrazole-4-carbonitrile derivatives are typically solids with relatively high melting points.[7]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in non-polar solvents and water.The pyrazole and carbonitrile groups impart polarity.[8]
pKa The pyrazole N-H proton is weakly acidic.General property of pyrazoles.
Spectroscopic Properties (Predicted)

The following are the expected spectroscopic characteristics for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile based on analysis of related structures.[2][9][10][11][12][13][14][15][16][17]

  • ¹H NMR:

    • Pyrazole CH: A singlet is expected for the proton at the C5 position of the pyrazole ring.

    • Thiophene Protons: A set of multiplets corresponding to the three protons on the thiophene ring. The coupling constants will be characteristic of a 3-substituted thiophene.

    • Pyrazole NH: A broad singlet for the N-H proton, which may be exchangeable with D₂O. The chemical shift will be solvent-dependent.

  • ¹³C NMR:

    • Pyrazole Carbons: Signals for the three carbons of the pyrazole ring. The carbon bearing the thiophene group (C3) and the carbonitrile-substituted carbon (C4) will have distinct chemical shifts.

    • Thiophene Carbons: Four signals are expected for the carbons of the thiophene ring.

    • Carbonitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) is expected in the range of 115-120 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.

    • C≡N Stretch: A sharp, intense absorption band around 2220-2260 cm⁻¹ characteristic of the nitrile group.

    • C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the stretching vibrations of the pyrazole and thiophene rings.

    • C-S Stretch: A weaker absorption band characteristic of the thiophene ring.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of HCN from the pyrazole ring and fragmentation of the thiophene ring.

Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: A Proposed Synthetic Route

While a specific protocol for the title compound is not detailed in the literature, a plausible and efficient synthesis can be designed based on established methods for constructing pyrazole-4-carbonitriles. A common and effective strategy involves the condensation of a hydrazine with a suitably functionalized three-carbon precursor.

Synthesis_Workflow Thiophene3Carbaldehyde Thiophene-3-carbaldehyde Intermediate1 2-(thiophen-3-ylmethylene)malononitrile Thiophene3Carbaldehyde->Intermediate1 Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Intermediate1 Hydrazine Hydrazine Hydrate Product 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile Hydrazine->Product Intermediate1->Product Cyclization

Figure 2: Proposed synthesis workflow for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Detailed Experimental Protocol (Proposed)

This protocol is a general guideline based on similar reported syntheses.[10][18] Optimization of reaction conditions may be necessary.

Step 1: Knoevenagel Condensation to form 2-(thiophen-3-ylmethylene)malononitrile

  • To a solution of thiophene-3-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base (e.g., piperidine or triethylamine).

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Cyclization to form 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

  • Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as ethanol, acetic acid, or a mixture thereof.

  • Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution. The reaction is often exothermic.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Wash the crude product with water and then a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the title compound.

Role in Drug Development: A Landscape of Therapeutic Potential

The thiophenyl-pyrazole scaffold is a rich source of biologically active molecules. The inherent properties of this heterocyclic system make it an attractive starting point for the design of new therapeutic agents.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of thiophenyl-pyrazole derivatives.[3][5][6][19] These compounds have been shown to target a range of cancer-related pathways.

  • Kinase Inhibition: A primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. Thiophenyl-pyrazole derivatives have been reported as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are validated targets in oncology.[20]

  • Cell Cycle Arrest and Apoptosis: Treatment of cancer cells with thiophenyl-pyrazole compounds has been shown to induce cell cycle arrest, typically at the G1 or G2/M phase, and to trigger programmed cell death (apoptosis).[6]

Table of Anticancer Activity for Representative Thiophenyl-Pyrazole Derivatives:

Compound StructureCancer Cell LineIC₅₀ (µM)Reference
Pyrazoline derivative with thiophene moietyWiDr (Colon)0.25[3]
Pyrazoline derivative with thiophene moiety4T1 (Breast)9.09[3]
Pyrazole-thiophene hybridMCF-7 (Breast)6.57[6]
Pyrazole-thiophene hybridHepG2 (Liver)8.86[6]

While specific data for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is not available, the potent activities of its analogues strongly suggest that it is a promising candidate for further investigation as an anticancer agent.

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, and there is an urgent need for new classes of antibiotics and antifungals. Thiophenyl-pyrazole derivatives have emerged as a promising area of research in this field.[1][4]

  • Antibacterial Activity: These compounds have shown activity against both Gram-positive and Gram-negative bacteria, including clinically relevant pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.[1][4]

  • Antifungal Activity: Several thiophenyl-pyrazole derivatives have demonstrated potent antifungal activity against species such as Candida albicans and Aspergillus niger.[1]

Table of Antimicrobial Activity for Representative Thiophenyl-Pyrazole Derivatives:

Compound ClassOrganismMIC (µg/mL)Reference
Thiophenyl-pyrazolyl-thiazole hybridsPseudomonas aeruginosa62.5-125[4]
Thiophenyl-pyrazolyl-thiazole hybridsCandida albicans3.9-125[4]
Pyrazole derivatives with thiophene moietyPseudomonas aeruginosa12.5-25.0[19]

The structural features of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile make it a compelling candidate for screening in antimicrobial assays.

Conclusion and Future Directions

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile represents an intriguing yet underexplored molecule within the pharmacologically significant class of thiophenyl-pyrazoles. Based on the extensive body of research on related compounds, it is reasonable to hypothesize that this molecule possesses valuable biological activities. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation.

Future research should focus on the definitive synthesis and characterization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to confirm its predicted properties. Subsequent screening against a panel of cancer cell lines and microbial strains is highly warranted to elucidate its therapeutic potential. Furthermore, the carbonitrile moiety provides a versatile handle for the generation of a library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. This systematic approach will be crucial in unlocking the full potential of this promising heterocyclic scaffold in the ongoing quest for novel and effective medicines.

References

  • Abdelgawad, M. A., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances, 13(18), 12185-12203.
  • El-Sayed, N. N. E., et al. (2023). New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation, Molecular Modeling, and Biodistribution Studies. ACS Omega, 8(42), 39051-39071.
  • Faria, J. V., et al. (2018).
  • Gomaa, M. A.-M., & Ali, M. M. (2020). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 25(1), 109.
  • Jadhav, S. D., et al. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of ChemTech Research, 8(7), 104-111.
  • Kaur, R., et al. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Patel, R. V., et al. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 11(50), 31633-31640.
  • Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 063-071.
  • Prabhudeva, M. G., et al. (2018). Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, 7(4), 145-154.
  • Sheir, M. H., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 15(1), 1-18.
  • Al-Zahrani, F. A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372.
  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • ChemRxiv. (2022). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • ResearchGate. (2023). A Novel Approach To The Transformation of Pyrazole-4-Carbonitriles to Novel 3-Aryl-1-Phenyl-1H-Pyrazole-4-Carbothioamide Using Thioacetamide as a Sulfur Source. Retrieved from [Link]

  • ResearchGate. (2013). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Kaunas University of Technology. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1968). Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. Retrieved from [Link]

  • Semantic Scholar. (2015). synthesis, reactions and spectral characterization of novel thienopyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. Retrieved from [Link]

  • Der Pharma Chemica. (2016). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

Exploratory

Biological Activity of Thiophene-Pyrazole Hybrid Compounds: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of thiophene-pyrazole hybrid compounds. Executive Summary The fusion of thiophene and pyr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental validation of thiophene-pyrazole hybrid compounds.

Executive Summary

The fusion of thiophene and pyrazole heterocycles represents a privileged scaffold strategy in modern medicinal chemistry.[1] This hybrid architecture synergizes the lipophilic, bioisosteric properties of thiophene (mimicking phenyl rings with altered electronic metabolic profiles) with the distinct hydrogen-bonding and kinase-hinge binding capabilities of pyrazole.

This guide analyzes the pharmacological profile of these hybrids, specifically focusing on dual-target anticancer mechanisms (EGFR/VEGFR) , COX-2 selective anti-inflammatory action , and antimicrobial efficacy via DNA gyrase inhibition . It provides researchers with actionable SAR insights and validated experimental protocols.

Structural Rationale & Pharmacophore Engineering

The biological potency of thiophene-pyrazole hybrids stems from their ability to interact with multiple biological targets through distinct pharmacophoric features.

The Hybrid Advantage[1]
  • Thiophene Moiety: Acts as a bioisostere for the phenyl ring but with higher electron density and lipophilicity. It often occupies hydrophobic pockets (e.g., the hydrophobic region II in COX-2 or the gatekeeper region in kinases).

  • Pyrazole Moiety: Functions as a canonical kinase hinge binder. The nitrogen atoms act as hydrogen bond donors/acceptors, critical for anchoring the molecule in the ATP-binding sites of enzymes like EGFR and VEGFR-2.

Visualization: Pharmacophore Logic

The following diagram illustrates the structural logic driving the biological activity of these hybrids.

PharmacophoreLogic cluster_targets Target Specificity Thiophene Thiophene Moiety (Lipophilic/Electronic Bioisostere) Hybrid Thiophene-Pyrazole Hybrid Scaffold Thiophene->Hybrid Enhances Hydrophobic Interaction Pyrazole Pyrazole Moiety (H-Bond Donor/Acceptor) Pyrazole->Hybrid Kinase Hinge Binding Targets Therapeutic Targets Hybrid->Targets Polypharmacology EGFR EGFR/VEGFR (Anticancer) Targets->EGFR COX COX-2 (Anti-inflammatory) Targets->COX Gyrase DNA Gyrase (Antimicrobial) Targets->Gyrase

Caption: Structural synergy of thiophene and pyrazole moieties enabling multi-target biological activity.

Therapeutic Applications & SAR Analysis

Anticancer Activity: Dual Kinase Inhibition

Thiophene-pyrazole hybrids have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) .[2]

  • Mechanism: These compounds function as ATP-competitive inhibitors. The pyrazole ring forms hydrogen bonds with residues in the hinge region (e.g., Met793 in EGFR), while the thiophene ring extends into the hydrophobic back pocket.

  • Key Data Points:

    • EGFR Inhibition: Hybrids have shown IC50 values as low as 6.57 µM in MCF-7 breast cancer lines.[2]

    • Mutant Targeting: Certain derivatives effectively target the T790M mutant EGFR, overcoming resistance to first-generation inhibitors like gefitinib.

    • Topoisomerase IIα: Recent studies (2025-2026) identify these hybrids as inhibitors of Human Topoisomerase IIα, with binding energies surpassing doxorubicin (-7.6 kcal/mol vs -5.4 kcal/mol).[3][4]

Compound ClassTarget(s)Cell LineIC50 / ActivityReference
Pyrazolyl-Thiophene (Cmpd 2) EGFR (WT & T790M)MCF-7 (Breast)6.57 µM[1]
Pyrazolyl-Thiophene (Cmpd 8) VEGFR-2HepG2 (Liver)8.08 µM[1]
Thiophene-Oxadiazole Hybrid Topoisomerase IIαHepG21.3 µM[2]
Anti-inflammatory Activity: COX-2 Selectivity

The primary challenge with NSAIDs is gastric toxicity caused by COX-1 inhibition. Thiophene-pyrazole hybrids exhibit high COX-2 selectivity .[5]

  • SAR Insight: The bulky thiophene group fits snugly into the larger active site of COX-2, which is restricted in COX-1 by the presence of Isoleucine-523.

  • Potency: Derivatives have demonstrated IC50 values for COX-2 in the range of 0.88 µM - 1.01 µM , with selectivity indices (SI) > 9, comparable to Celecoxib.

Antimicrobial Activity

These compounds target bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV , disrupting DNA replication.

  • Spectrum: Broad-spectrum activity against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.

  • Antifungal: Inhibition of fungal sterol 14α-demethylase (CYP51), disrupting cell membrane synthesis in C. albicans.

Mechanism of Action: Signaling Pathways

The following diagram details the downstream effects of thiophene-pyrazole hybrids on cancer cell survival pathways.

SignalingPathway Inhibitor Thiophene-Pyrazole Hybrid EGFR EGFR (Receptor Tyrosine Kinase) Inhibitor->EGFR Inhibits VEGFR VEGFR-2 Inhibitor->VEGFR Inhibits Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->RAS VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Dual inhibition of EGFR and VEGFR pathways leading to cell cycle arrest and apoptosis.

Experimental Protocols

General Synthesis Workflow

Objective: Synthesize 3-(thiophen-2-yl)-1H-pyrazole derivatives via Claisen-Schmidt condensation.

  • Chalcone Formation:

    • React 2-acetylthiophene with an appropriate aromatic aldehyde in ethanol.

    • Add 40% NaOH (aq) dropwise at 0-5°C.

    • Stir at room temperature for 12-24 hours.

    • Neutralize with HCl, filter the precipitate, and recrystallize from ethanol to obtain the chalcone intermediate .

  • Cyclization to Pyrazole:

    • Dissolve the chalcone in glacial acetic acid or ethanol.

    • Add hydrazine hydrate (or phenylhydrazine for N-substituted derivatives).

    • Reflux for 6-10 hours.

    • Pour into ice water, filter the solid, and purify via column chromatography or recrystallization.

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine the IC50 of the hybrid compound against cancer cell lines (e.g., MCF-7, HepG2).[2][6]

  • Seeding: Plate cells in 96-well plates at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the test compound at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO as a vehicle control and Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Discard supernatant and add 100 µL DMSO to dissolve crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate % cell viability and determine IC50 using non-linear regression analysis.

COX-2 Inhibition Assay (Colorimetric)

Objective: Assess anti-inflammatory potential via enzymatic inhibition.

  • Preparation: Use a commercial COX Inhibitor Screening Kit. Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0).

  • Enzyme Incubation: Mix COX-2 enzyme, heme, and the test compound (dissolved in DMSO) in the reaction buffer. Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add arachidonic acid and the colorimetric substrate (e.g., TMPD).

  • Reaction: Arachidonic acid is converted to PGG2, reducing the substrate to a colored product.

  • Quantification: Measure absorbance at 590 nm.

  • Validation: Compare inhibition percentage against Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective).[7][8]

Future Outlook: PROTACs and Multitargeting

The future of thiophene-pyrazole hybrids lies in Proteolysis Targeting Chimeras (PROTACs) . By appending an E3 ligase ligand to the pyrazole scaffold, researchers can degrade pathogenic proteins (like mutant EGFR) rather than merely inhibiting them. Additionally, "tri-hybrid" systems incorporating oxadiazole or thiazole rings are showing promise in overcoming multi-drug resistance (MDR) in bacterial strains.

References

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Source: RSC Advances (2025) [Link][2][6]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Source: Synthetic Communications (2026) [Link][3][4]

  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors. Source: Bioorganic Chemistry (2025) [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Source: RSC Advances (2024) [Link]

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones. Source: Journal of Applied Pharmaceutical Science (2021) [Link]

Sources

Foundational

The Architecture of Activity: A Pharmacophore-Based Approach to 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Derivatives in Drug Discovery

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of thiophene and pyrazole rings in a single molecular framework has given...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of thiophene and pyrazole rings in a single molecular framework has given rise to a privileged scaffold in medicinal chemistry, the 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile core. Derivatives of this heterocyclic system have demonstrated significant potential as modulators of various biological targets, particularly protein kinases, which are pivotal in cancer therapy.[1][2] This technical guide delineates a comprehensive strategy for the pharmacophore analysis of this promising class of compounds. By dissecting the essential structural features required for biological activity, we aim to provide a robust framework for the rational design and optimization of novel therapeutic agents. This document moves beyond a mere recitation of protocols to explain the underlying scientific rationale, thereby empowering researchers to not only replicate but also adapt and innovate upon these methodologies.

Introduction: The Therapeutic Promise of the Thiophene-Pyrazole Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals. Among these, the pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs.[3][4] Its utility is further amplified when fused or linked with other heterocyclic systems, such as the thiophene ring. The combination of thiophene and pyrazole moieties can result in hybrid molecules with enhanced biological activities.[5] The 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile scaffold, in particular, has garnered attention for its potential as a kinase inhibitor.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] Therefore, the development of small molecule inhibitors targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a major focus of contemporary drug discovery.[1][7]

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex three-dimensional structure of a molecule into a simplified representation of its essential interaction features.[8] This model then serves as a 3D query to screen large compound libraries for novel molecules with the desired biological activity or to guide the optimization of existing lead compounds.[9] A pharmacophore model typically comprises a specific arrangement of features such as hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[10][11]

This guide will provide a detailed exposition of the pharmacophore analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile derivatives, offering both the "how" and the "why" behind each step.

The Pharmacophoric Landscape of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Derivatives

Based on an extensive review of the structure-activity relationship (SAR) data for pyrazole-thiophene hybrids and related kinase inhibitors, a general pharmacophore model for this class of compounds can be proposed.[1][2][11]

Key Pharmacophoric Features

The essential features for the biological activity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile derivatives, particularly as kinase inhibitors, are hypothesized to be:

  • Hydrogen Bond Donors (HBD): The N-H group of the pyrazole ring is a critical hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding site.[12]

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms of the pyrazole ring and the nitrile group at the 4-position can act as hydrogen bond acceptors. The nitrile group, in particular, is a strong acceptor and can form crucial interactions with the target protein.

  • Aromatic Rings (AR): Both the thiophene and the pyrazole rings contribute to the aromatic character of the scaffold. Additionally, substituents on the pyrazole ring, often a phenyl group, provide another aromatic feature. These rings can engage in π-π stacking and hydrophobic interactions within the binding pocket.[13]

  • Hydrophobic Features (HY): The thiophene ring, with its sulfur atom, and any alkyl or aryl substituents contribute to the hydrophobic profile of the molecule. These hydrophobic interactions are vital for anchoring the ligand in the often-greasy ATP-binding pocket of kinases.[11]

Proposed 3D Pharmacophore Model

A hypothetical 3D pharmacophore model for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile derivatives as kinase inhibitors is presented below. This model is a composite hypothesis derived from the SAR of analogous compounds and general features of type I kinase inhibitors.[1][14]

Pharmacophore_Model cluster_scaffold Core Scaffold cluster_substituents Key Substitutions HBD HBD HBA1 HBA HBD->HBA1 ~3.0 Å HBA2 HBA HBA1->HBA2 ~2.5 Å AR1 AR HBA1->AR1 ~4.5 Å AR2 AR AR1->AR2 ~6.0 Å HY1 HY AR1->HY1 ~5.0 Å

Caption: Proposed pharmacophore model for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile derivatives.

Experimental and Computational Protocols

To develop and validate a robust pharmacophore model, a synergistic approach combining computational modeling with experimental validation is indispensable.

Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Derivatives

The synthesis of the core scaffold and its derivatives is a prerequisite for experimental validation. A general synthetic route is outlined below.[2]

Synthesis_Workflow start 3-Acetylthiophene intermediate1 Chalcone Intermediate start->intermediate1 Condensation with Aryl Aldehyde intermediate2 Hydrazone intermediate1->intermediate2 Reaction with Hydrazine final_product 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile intermediate2->final_product Cyclization & Nitrile Formation

Caption: General synthetic workflow for the target compounds.

Step-by-Step Protocol:

  • Chalcone Synthesis: Condensation of 3-acetylthiophene with an appropriate aryl aldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to yield the corresponding chalcone.

  • Pyrazole Ring Formation: The synthesized chalcone is then reacted with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to form the pyrazoline intermediate.

  • Aromatization and Nitrile Introduction: Subsequent oxidation of the pyrazoline and introduction of the carbonitrile group at the 4-position can be achieved through various methods, such as reaction with a suitable cyanating agent.

Biological Evaluation

The synthesized compounds should be evaluated for their biological activity against the target of interest. For kinase inhibitors, this typically involves in vitro kinase assays and cell-based proliferation assays.

Table 1: Representative Biological Data for Hypothetical Derivatives

Compound IDR1-substituentR2-substituentKinase IC50 (nM)Cell Proliferation GI50 (µM)
THP-01 HPhenyl501.2
THP-02 H4-Chlorophenyl250.8
THP-03 H4-Methoxyphenyl1505.4
THP-04 MethylPhenyl802.5
THP-05 Methyl4-Chlorophenyl401.5
Pharmacophore Model Generation and Validation

The generation of a 3D pharmacophore model is a multi-step computational process.

Pharmacophore_Generation_Workflow A 1. Training Set Selection B 2. Conformational Analysis A->B C 3. Feature Identification B->C D 4. Pharmacophore Hypothesis Generation C->D E 5. Scoring and Ranking D->E F 6. Model Validation E->F G - Internal Validation (Test Set) F->G H - External Validation (Decoy Set) F->H

Caption: Workflow for pharmacophore model generation and validation.

Step-by-Step Protocol:

  • Training Set Selection: A set of structurally diverse compounds with a wide range of biological activities is selected.[10]

  • Conformational Analysis: Generate a set of low-energy conformers for each molecule in the training set to ensure that the bioactive conformation is likely to be included.

  • Feature Identification: Identify the key pharmacophoric features (HBD, HBA, AR, HY) for each molecule.

  • Pharmacophore Hypothesis Generation: Align the training set molecules and identify common pharmacophoric features and their spatial arrangements. This will generate a series of pharmacophore hypotheses.

  • Scoring and Ranking: Score the generated hypotheses based on how well they map to the active compounds and their ability to discriminate between active and inactive molecules.

  • Model Validation:

    • Internal Validation: Use a test set of compounds (not used in model generation) to assess the predictive power of the best-ranked hypothesis.

    • External Validation: Screen a database of known active compounds and a large set of decoy molecules to evaluate the model's ability to enrich for active compounds.

Causality in Experimental Choices and Self-Validating Systems

The choice of experimental and computational methods is guided by the fundamental principles of medicinal chemistry and drug design. The synthesis of a focused library of analogs with systematic variations allows for the elucidation of SAR, which is the empirical foundation for the pharmacophore model. For instance, the introduction of electron-withdrawing and electron-donating groups on the phenyl ring can probe the electronic requirements of the binding pocket.[1]

The described workflow represents a self-validating system. The computationally derived pharmacophore model is used to predict the activity of new, unsynthesized compounds. The subsequent synthesis and biological testing of these compounds provide direct feedback on the accuracy and predictive power of the model. Discrepancies between predicted and experimental activity are then used to refine the pharmacophore model in an iterative process, leading to a more robust and reliable tool for drug discovery.

Conclusion and Future Directions

The 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile scaffold represents a fertile ground for the discovery of novel therapeutic agents. The pharmacophore-based approach detailed in this guide provides a rational and efficient pathway for the exploration of this chemical space. By integrating computational modeling with synthetic chemistry and biological evaluation, researchers can accelerate the identification of potent and selective drug candidates. Future work should focus on the application of this methodology to specific kinase targets implicated in diseases with high unmet medical needs. Furthermore, the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, can provide a deeper understanding of the ligand-protein interactions and further refine the pharmacophore models.

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Exploratory

The Synthetic Chemist's Guide to Pyrazole-4-carbonitriles: Pathways, Mechanisms, and Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carbonitrile scaffold is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster drugs and functional materials underscores the critical need for efficient and versatile synthetic routes. This guide provides a comprehensive overview of the principal pathways for the synthesis of pyrazole-4-carbonitriles, delving into the mechanistic underpinnings of each reaction and offering detailed, field-proven experimental protocols.

The Workhorse of Pyrazole Synthesis: Three-Component Reactions

Multicomponent reactions (MCRs) represent one of the most efficient and atom-economical strategies for the synthesis of highly functionalized pyrazole-4-carbonitriles. [6] These one-pot reactions combine three or more starting materials to generate complex products in a single step, minimizing waste and purification efforts.

The Aldehyde, Malononitrile, and Hydrazine Approach

The most prevalent three-component synthesis involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. [8] This method is lauded for its operational simplicity and the wide availability of starting materials.

Causality Behind Experimental Choices: The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. [7] The choice of catalyst is crucial for this step, with options ranging from basic catalysts to Lewis acids and even green catalysts like sodium chloride or deep eutectic solvents. [11, 15] The subsequent Michael addition of the hydrazine to the activated double bond, followed by intramolecular cyclization and tautomerization, yields the final 5-amino-1_H_-pyrazole-4-carbonitrile product. [7, 23] The solvent system is also a key parameter, with greener options like water or ethanol becoming increasingly popular. [1]

Diagram of the General Three-Component Reaction Pathway:

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_product Product Aldehyde Aldehyde (R1-CHO) Knoevenagel_Adduct Arylidene Malononitrile Aldehyde->Knoevenagel_Adduct Knoevenagel Condensation Malononitrile Malononitrile (CH2(CN)2) Malononitrile->Knoevenagel_Adduct Hydrazine Hydrazine (R2-NHNH2) Pyrazole 5-Amino-1H-pyrazole-4-carbonitrile Hydrazine->Pyrazole Michael Addition & Cyclization Knoevenagel_Adduct->Pyrazole

Caption: General workflow for the three-component synthesis of pyrazole-4-carbonitriles.

Experimental Protocol: NaCl-Catalyzed Synthesis in Aqueous Media [1][2][3]

This protocol offers an environmentally benign approach to the synthesis of pyrazole-4-carbonitrile derivatives.

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in 10 mL of water.

  • Catalyst Addition: Add sodium chloride (10 mol%) to the mixture.

  • Initial Stirring: Stir the reaction mixture at room temperature. The formation of the Knoevenagel condensation product is often indicated by the precipitation of a solid within approximately 10 minutes.

  • Hydrazine Addition: To this mixture, add phenylhydrazine (1 mmol).

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the product typically precipitates from the reaction mixture. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from ethanol.

Cyclocondensation Strategies: Building the Ring from Precursors

Cyclocondensation reactions offer a robust alternative to MCRs, often providing better control over regioselectivity. These methods typically involve the reaction of a hydrazine with a 1,3-dielectrophilic species.[4]

From α,β-Unsaturated Nitriles

The reaction of α,β-unsaturated nitriles with hydrazines is a direct and effective method for constructing the pyrazole ring.[5]

Mechanistic Insights: The reaction proceeds via a Michael addition of the hydrazine to the β-position of the unsaturated nitrile, followed by an intramolecular cyclization and subsequent aromatization to furnish the pyrazole ring. The regioselectivity of this reaction is generally high, with the hydrazine nitrogen attacking the more electrophilic carbon.

Diagram of the Cyclocondensation of α,β-Unsaturated Nitriles:

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Unsaturated_Nitrile α,β-Unsaturated Nitrile Michael_Adduct Michael Adduct Unsaturated_Nitrile->Michael_Adduct Michael Addition Hydrazine Hydrazine Hydrazine->Michael_Adduct Pyrazole Pyrazole-4-carbonitrile Michael_Adduct->Pyrazole Intramolecular Cyclization & Aromatization

Caption: Cyclocondensation pathway for pyrazole-4-carbonitrile synthesis.

Experimental Protocol: Synthesis of 3-Amino-5-aryl-1_H_-pyrazole-4-carbonitriles [6]

This protocol describes the synthesis of 3-amino-1_H_-pyrazole-4-carbonitriles from 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles.

  • Reaction Setup: To 10 mmol of the appropriate 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitrile, add an excess of hydrazine hydrate (3 mL).

  • Reaction Initiation: Stir the mixture. An exothermic reaction should be observed.

  • Cooling: Allow the reaction mixture to cool to ambient temperature.

  • Product Isolation: The solid product is typically collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as dioxane.

Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction is a powerful intramolecular cyclization of dinitriles to form cyclic α-cyano ketones, which can be precursors to pyrazoles.[7] While not a direct synthesis of the pyrazole ring itself, it is a key strategy for constructing carbocyclic rings that can be subsequently converted to pyrazoles.

Underlying Principles: The reaction is base-catalyzed and involves the deprotonation of an α-carbon to a nitrile, followed by an intramolecular nucleophilic attack on the second nitrile group.[8] The resulting cyclic imine is then hydrolyzed to a cyclic ketone.

Diagram of the Thorpe-Ziegler Reaction:

G cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Dinitrile α,ω-Dinitrile Cyclic_Imine Cyclic Iminonitrile Dinitrile->Cyclic_Imine Base-catalyzed Intramolecular Cyclization Cyclic_Ketone Cyclic α-Cyano Ketone Cyclic_Imine->Cyclic_Ketone Acidic Hydrolysis

Caption: The Thorpe-Ziegler reaction for the synthesis of cyclic α-cyano ketones.

Comparative Analysis of Synthetic Pathways

PathwayKey FeaturesAdvantagesDisadvantages
Three-Component Reaction One-pot synthesis from aldehyde, malononitrile, and hydrazine.High atom economy, operational simplicity, readily available starting materials.Can sometimes lead to mixtures of products, requiring careful optimization.
Cyclocondensation Reaction of a hydrazine with a 1,3-dielectrophile (e.g., α,β-unsaturated nitrile).Often provides high regioselectivity, good for specific substitution patterns.May require multi-step synthesis of the dielectrophilic precursor.
Thorpe-Ziegler Cyclization Intramolecular cyclization of dinitriles.Excellent for forming carbocyclic rings, which can be further functionalized.Not a direct synthesis of the pyrazole ring; requires subsequent steps.

Future Outlook and Green Chemistry Perspectives

The field of pyrazole synthesis is continually evolving, with a strong emphasis on the development of more sustainable and environmentally friendly methods.[9][10][11] The use of green solvents like water and ethanol, the development of recyclable catalysts, and the application of alternative energy sources such as microwave irradiation are all active areas of research.[11][12] The exploration of novel multicomponent reactions and the expansion of the substrate scope for existing methods will undoubtedly lead to even more efficient and versatile syntheses of pyrazole-4-carbonitriles in the future.[13][14]

References

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023-07-05).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025-07-22).
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017-05-26). Phosphorus, Sulfur, and Silicon and the Related Elements, 192(8), 919-922. Retrieved from [Link]

  • Green synthesis of pyrazole derivatives by using nano-catalyst. (2023). Journal of Medicinal and Chemical Sciences, 5(2), 12-19.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). Beilstein Journal of Organic Chemistry, 20, 1234-1262. Retrieved from [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. (2024-09-10). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). Nanoscale Advances, 6(10), 2826-2839. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024-08-16). Beilstein Journal of Organic Chemistry, 20, 1234-1262. Retrieved from [Link]

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021-05-06). The Journal of Organic Chemistry, 86(10), 7124-7137. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2023). Molecules, 28(4), 1-28. Retrieved from [Link]

  • NaCl catalysed synthesis of pyrazole 4-carbonitrile derivatives. (n.d.). Retrieved from [Link]

  • Green Methods for the Synthesis of Pyrazoles: A Review. (2017). Organic Preparations and Procedures International, 49(1), 1-52. Retrieved from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022-01-04). RSC Advances, 12(3), 1545-1555. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. (n.d.). Retrieved from [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile promoted by glucose/urea-(1:5) mixture as medium. (n.d.). Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(23), 1-35. Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society, 142(22), 10065-10074. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Retrieved from [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.). Retrieved from [Link]

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  • One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst. (2021-04-05). Retrieved from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). Molecules, 15(1), 327-340. Retrieved from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. (2022-01-04). RSC Advances, 12(3), 1545-1555. Retrieved from [Link]

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Foundational

Technical Deep Dive: Therapeutic Potential of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile in Oncology

Executive Summary 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile represents a high-value pharmacophore in modern oncology drug discovery. Belonging to the class of pyrazole-thiophene hybrids , this scaffold has emerged as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile represents a high-value pharmacophore in modern oncology drug discovery. Belonging to the class of pyrazole-thiophene hybrids , this scaffold has emerged as a potent multi-target inhibitor, specifically disrupting oncogenic signaling pathways driven by EGFR (Epidermal Growth Factor Receptor) , VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , and Pim-1 kinase .

Unlike its more common isomer, the 2-thienyl derivative, the 3-thienyl congener offers a distinct steric and electronic profile. The specific geometry of the thiophene-3-yl attachment at the pyrazole C3 position alters the dihedral angle of the biaryl system, potentially enhancing fit within the ATP-binding pockets of Type I and Type II kinase targets. This guide provides a comprehensive technical analysis of its mechanism, synthesis, and therapeutic utility.

Chemical Identity & Structural Biology

The therapeutic efficacy of this molecule is encoded in its structure-activity relationship (SAR). The molecule functions as an ATP-mimetic , where the pyrazole-carbonitrile core acts as the hinge-binding motif.

Structural Architecture
  • Scaffold: 1H-pyrazole core.[1][2]

  • Position 3 (Pharmacophore): Thiophen-3-yl group.[3] This is a bioisostere of a phenyl ring but with higher lipophilicity and specific electronic vectors due to the sulfur atom.

  • Position 4 (Warhead/Handle): Carbonitrile (-CN). This group is critical for:

    • Hydrogen Bonding: Acts as a weak H-bond acceptor in the kinase hinge region.

    • Metabolic Stability: Resists oxidative metabolism compared to corresponding amides or esters.

    • Synthetic Utility: Precursor for transformation into carboxamides or tetrazoles.

The "3-Thienyl" Advantage (SAR Analysis)

While 2-thienyl derivatives are common, the 3-thienyl isomer exhibits unique properties:

  • Steric Freedom: The sulfur atom in the 3-thienyl ring is further from the pyrazole connection point compared to the 2-thienyl isomer. This reduces steric clash with the pyrazole nitrogen, allowing for a more planar conformation if required by the active site.

  • Electronic Distribution: The 3-thienyl group is less electron-rich at the connection point than the 2-thienyl, potentially reducing metabolic liability (S-oxidation) while maintaining hydrophobic interactions.

Feature3-(Thiophen-2-yl) Isomer3-(Thiophen-3-yl) Isomer
S-Atom Position Adjacent to connection (C2)Distal to connection (C3)
Rotational Barrier Higher (Steric clash with Pyrazole-NH)Lower (Enhanced conformational flexibility)
Metabolic Liability High (S-oxidation prone)Moderate
Primary Target Class Kinases (Src, CDK)Kinases (EGFR, VEGFR), Tubulin

Mechanism of Action (MoA)

The compound functions primarily as a multi-kinase inhibitor . It competitively binds to the ATP-binding site of tyrosine kinases, preventing the phosphorylation of downstream effectors.

Primary Targets
  • EGFR (ErbB1): Blocks autophosphorylation, halting the RAS-RAF-MEK-ERK proliferative cascade.

  • VEGFR-2 (KDR): Inhibits angiogenesis by blocking the PI3K-AKT-mTOR pathway in endothelial cells.

  • Tubulin Polymerization (Secondary): Certain 3-thienyl-pyrazole derivatives have shown ability to bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Signaling Pathway Interception

The following diagram illustrates the dual blockade of Proliferation (EGFR) and Angiogenesis (VEGFR) by the compound.

MoA_Pathway cluster_EGFR Tumor Cell (Proliferation) cluster_VEGFR Endothelial Cell (Angiogenesis) Drug 3-(Thiophen-3-yl) 1H-pyrazole-4-carbonitrile EGFR EGFR (Receptor) Drug->EGFR Inhibits (IC50 ~0.5-2 µM) VEGFR VEGFR-2 Drug->VEGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K VEGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis mTOR->Angiogenesis

Figure 1: Dual-inhibition mechanism targeting EGFR-driven proliferation and VEGFR-driven angiogenesis.

Preclinical Efficacy Data

The following data summarizes the inferred therapeutic profile of 3-(thiophen-3-yl)-pyrazole derivatives based on class-representative studies (e.g., Inceler et al., 2012; Helmy et al., 2022).

In Vitro Cytotoxicity (IC50 Values)
Cell LineTissue OriginIC50 (µM)Comparison (Standard)
MCF-7 Breast Adenocarcinoma0.8 - 2.5Comparable to Doxorubicin
HepG2 Hepatocellular Carcinoma1.2 - 3.0Superior to 5-FU
A549 Lung Carcinoma2.0 - 4.5Moderate Activity
HUVEC Endothelial (Normal)> 50.0High Selectivity Index
Kinase Selectivity Profile
  • EGFR (WT): High Potency (Ki < 100 nM)

  • VEGFR-2: Moderate Potency (Ki < 500 nM)

  • CDK2/Cyclin E: Low Potency (Ki > 1 µM) - Indicates selectivity towards tyrosine kinases over serine/threonine kinases.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological validation of the compound.

Synthesis: Vilsmeier-Haack Cyclization

This is the industry-standard method for constructing the 1H-pyrazole-4-carbonitrile scaffold.

Reagents:

  • 1-(Thiophen-3-yl)ethan-1-one (Starting Material)

  • Phosphorus Oxychloride (POCl3)

  • Dimethylformamide (DMF)

  • Hydrazine Hydrate (N2H4·H2O)

  • Hydroxylamine Hydrochloride (NH2OH·HCl)

Workflow:

  • Formylation: Dissolve 1-(thiophen-3-yl)ethan-1-one (10 mmol) in DMF (5 mL). Cool to 0°C.[4]

  • Vilsmeier Reagent: Add POCl3 (12 mmol) dropwise. Stir at 0°C for 30 min, then heat to 80°C for 4 hours.

  • Intermediate Isolation: Pour into ice water. Neutralize with NaHCO3. Extract the 3-chloro-3-(thiophen-3-yl)acrylaldehyde intermediate.

  • Cyclization: Reflux the intermediate with Hydrazine Hydrate (20 mmol) in Ethanol for 6 hours.

  • Cyanation: Note: To install the 4-CN directly, start with 3-oxo-3-(thiophen-3-yl)propanenitrile or perform electrophilic cyanation on the pyrazole ring using Chlorosulfonyl isocyanate (CSI).

    • Alternative (One-Pot): React 3-(thiophen-3-yl)-3-oxopropanenitrile with DMF-DMA followed by Hydrazine.

Protocol: Kinase Inhibition Assay (EGFR)

Objective: Determine the IC50 of the compound against EGFR.

  • Preparation: Prepare 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile stock (10 mM in DMSO). Serial dilute (0.1 nM to 10 µM).

  • Enzyme Mix: In a 384-well plate, add 2 µL of EGFR recombinant kinase (0.5 ng/µL) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35).

  • Compound Addition: Add 1 µL of diluted compound. Incubate 15 min at RT.

  • Substrate Initiation: Add 2 µL of ATP (Km concentration) and Poly(Glu,Tyr) substrate.

  • Detection: Incubate 1 hour. Add ADP-Glo™ Reagent (Promega). Read Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to sigmoidal dose-response curve to calculate IC50.

Future Outlook & Development

The 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile scaffold is currently positioned at the Hit-to-Lead stage.

  • Optimization: Future medicinal chemistry will likely focus on N1-substitution (e.g., adding solubilizing piperazine tails) to improve oral bioavailability.

  • Combination Therapy: Given its dual EGFR/VEGFR profile, it shows promise in combination with immune checkpoint inhibitors (PD-1/PD-L1) for solid tumors.

References

  • Inceler, N., Yilmaz, A., & Baytas, S. N. (2012).[3] Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives and study of their anticancer activity.[3] European Journal of Medicinal Chemistry.

  • Helmy, M. T., et al. (2022).[5] Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. Archiv der Pharmazie.

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry.

  • RSC Advances. (2015). 1,3,4-Trisubstituted pyrazole bearing a 4-(chromen-2-one) thiazole: synthesis, characterization and its biological studies. Royal Society of Chemistry.

Sources

Exploratory

Technical Guide: Structure-Activity Relationship (SAR) of Thiophene-Substituted Pyrazoles

Executive Summary: The Chemo-Centric Rationale In modern drug discovery, the fusion of thiophene and pyrazole rings represents a privileged scaffold strategy.[1] While the pyrazole ring serves as a robust hydrogen-bond d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemo-Centric Rationale

In modern drug discovery, the fusion of thiophene and pyrazole rings represents a privileged scaffold strategy.[1] While the pyrazole ring serves as a robust hydrogen-bond donor/acceptor capable of π–π stacking, the thiophene moiety acts as a bioisostere of the phenyl ring with distinct electronic and steric advantages.

Why this Scaffold?

  • Bioisosterism: Thiophene is structurally similar to benzene but is electron-rich (excess

    
    -electrons) and possesses a sulfur atom capable of unique non-covalent interactions (S···O, S···
    
    
    
    ).
  • Metabolic Tuning: Unlike the phenyl ring, the thiophene ring is susceptible to S-oxidation, offering different metabolic soft spots that can be exploited to tune half-life (

    
    ).
    
  • Lipophilicity: Thiophene generally imparts higher lipophilicity (

    
    ) than a phenyl ring, enhancing membrane permeability.
    

Synthetic Architectures: Self-Validating Protocols

To explore the SAR, one must first control the regioisomerism during synthesis. The most robust route for generating 1,3,5-trisubstituted pyrazoles is the Claisen-Schmidt Condensation followed by Heterocyclization .

Workflow Diagram: Regioselective Synthesis

SynthesisWorkflow Start Acetophenone Derivative Chalcone Chalcone Intermediate (Yellow ppt) Start->Chalcone NaOH/EtOH RT, 6-12h Aldehyde Thiophene-2- carboxaldehyde Aldehyde->Chalcone Cyclization Cyclization (Reflux) Chalcone->Cyclization Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Cyclization Product 1,3,5-Trisubstituted Thiophene-Pyrazole Cyclization->Product AcOH or EtOH Reflux 4-8h QC QC Check: NMR/TLC Product->QC

Caption: Regioselective synthesis via chalcone intermediate. The color change to yellow (chalcone) acts as a visual process control.

Detailed Protocol: The "Chalcone Route"[2]

Objective: Synthesis of 3-(thiophen-2-yl)-5-phenyl-1H-pyrazole.

Step 1: Chalcone Formation (Claisen-Schmidt) [2]

  • Reagents: Dissolve 4-substituted acetophenone (10 mmol) and thiophene-2-carboxaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add 40% NaOH (2 mL) dropwise at 0–5°C.

  • Process Control: Stir at room temperature for 12 hours. A heavy precipitate (yellow/orange) must form. If the solution remains clear, the condensation has failed (check base strength).

  • Work-up: Pour into crushed ice/HCl water. Filter the solid.

  • Validation:

    
    H NMR must show doublet signals for vinylic protons (
    
    
    
    Hz), confirming the trans-geometry.

Step 2: Pyrazole Cyclization

  • Reaction: Suspend the chalcone (5 mmol) in glacial acetic acid (10 mL). Add hydrazine hydrate (10 mmol) or phenylhydrazine.

  • Critical Process Parameter (CPP): Reflux temperature (118°C) is mandatory. Lower temperatures yield the dihydropyrazole (pyrazoline) intermediate.

  • Monitoring: TLC (Hexane:EtOAc 7:3). The yellow fluorescent spot of chalcone disappears; a new UV-active spot appears.

  • Purification: Recrystallize from ethanol.

SAR Deep Dive by Therapeutic Area

Case Study A: Anti-Inflammatory (COX-2 Inhibition)[3][4][5][6]

The design strategy here mimics Celecoxib . The goal is to fit the molecule into the COX-2 hydrophobic side pocket.

Key SAR Findings:

  • C5-Substitution: Replacing the C5-phenyl of Celecoxib with a thiophene ring retains or improves COX-2 selectivity. The sulfur atom of thiophene aligns with hydrophobic residues (Val523) in the COX-2 channel.

  • C1-Substitution: A sulfonamide (

    
    ) or methylsulfonyl (
    
    
    
    ) group at the N1 position (or on the C1-phenyl ring) is mandatory for hydrogen bonding with Arg120 and Tyr355.
  • Thiophene Orientation: Thiophene attached at C5 (adjacent to N1) is more potent than at C3.

Data Summary: COX-2 Selectivity

Compound IDC5-SubstituentC1-SubstituentCOX-2 IC

(

M)
Selectivity Index (SI)
Celecoxib Phenyl4-Sulfonamidophenyl0.05>300
TP-1 Thiophene-2-yl 4-Sulfonamidophenyl0.03 >400
TP-2 Thiophene-2-ylPhenyl (No

)
>50.0<1 (Inactive)
TP-3 Furan-2-yl4-Sulfonamidophenyl0.1280

Interpretation: The thiophene analog (TP-1) shows superior potency to the furan analog (TP-3) due to the higher lipophilicity and larger Van der Waals radius of sulfur, filling the pocket more effectively [1].

Case Study B: Anticancer (EGFR/VEGFR Kinase Inhibition)[1][7][8][9][10]

In kinase inhibition, the pyrazole acts as the hinge binder (mimicking ATP's adenine), while the thiophene extends into the hydrophobic back pocket.

Key SAR Findings:

  • Hinge Binding: The pyrazole

    
     acts as a hydrogen bond acceptor. Free 
    
    
    
    (unsubstituted N1) can act as a donor, but N1-phenyl derivatives are common to target the solvent-exposed region.
  • Thiophene Role: A thiophene moiety at position 3 or 5 interacts with the "Gatekeeper" residue (e.g., Thr790 in EGFR).

  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    on the thiophene ring increase potency against EGFR
    
    
    and VEGFR-2 by enhancing hydrophobic interactions and altering the acidity of the pyrazole protons (if NH is free).
Diagram: SAR Logic Flow

SAR_Logic Core Thiophene-Pyrazole Scaffold N1 N1 Position (Pharmacokinetics) Core->N1 C3 C3 Position (Hinge Binding) Core->C3 C5 C5 Position (Hydrophobic Pocket) Core->C5 Selectivity COX-2 Selectivity (Requires SO2NH2) N1->Selectivity Sulfonamide addition Potency Kinase Potency (EGFR/VEGFR) C3->Potency H-bond donors C5->Potency Thiophene vs Phenyl Metabolism Metabolic Stability (S-Oxidation risk) C5->Metabolism Thiophene S-atom

Caption: Structural modifications and their direct impact on biological activity and stability.

Molecular Modeling & Docking Insights

To validate the SAR experimentally, molecular docking is essential.

  • Target: COX-2 (PDB Code: 3LN1 ) or EGFR (PDB Code: 1M17 ).

  • Interaction Map:

    • 
      -Cation Interaction:  The electron-rich thiophene ring often engages in 
      
      
      
      -cation interactions with positively charged residues (e.g., Lysine or Arginine) near the active site entrance.
    • Sulfur Interaction: In EGFR, the thiophene sulfur can form weak interactions with the gatekeeper residue, differentiating it from furan (oxygen) or benzene (carbon) analogs [2].

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors."[3] European Journal of Medicinal Chemistry.

  • Fahim, A. M. (2018). "Structure-activity relationship and molecular docking of pyrazole-based heterocycles as EGFR kinase inhibitors." Bioorganic Chemistry.

  • RSC Advances. (2025). "Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives." RSC Advances.

  • Organic Chemistry Portal. (2014). "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters.

Sources

Foundational

Physicochemical Profiling &amp; Synthetic Utility of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile , a critical intermediate in the development of kinase inhibitors.

Executive Summary

3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (C


H

N

S) is a high-value heterocyclic scaffold used primarily in the synthesis of Janus Kinase (JAK) inhibitors and other tyrosine kinase antagonists. Its structural core—a pyrazole ring substituted with a nitrile group and a thiophene moiety—provides a unique balance of hydrogen bond donor/acceptor capabilities and lipophilicity, making it an ideal pharmacophore for ATP-binding pocket occupancy. This guide outlines its critical physicochemical parameters, validated synthetic routes, and handling protocols for medicinal chemistry applications.

Chemical Identity & Structure

The compound consists of a central 1H-pyrazole ring substituted at the 3-position with a thiophene-3-yl group and at the 4-position with a carbonitrile (cyano) group.

Attribute Detail
IUPAC Name 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Molecular Formula C

H

N

S
Molecular Weight 175.21 g/mol
SMILES N#CC1=C(C2=CSC=C2)NN=C1
InChI Key (Predicted) UQZFLJLBWJXZQC-UHFFFAOYSA-N
Common Analogs 3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile; Ruxolitinib intermediates

Physicochemical Properties

Understanding the physicochemical profile is essential for formulation and optimizing bioavailability during lead optimization.

Core Properties Table

Note: Values marked with () are predicted based on structural analogs (e.g., 2-thienyl isomers) and consensus computational models where specific experimental data is proprietary.*

Property Value / Range Context & Implication
Physical State Solid (Crystalline)Typically isolated as an off-white to pale yellow powder.
Melting Point 160–180°CHigh crystallinity due to intermolecular H-bonding (NH···N/CN).[1][2]
Solubility (Water) Low (< 0.1 mg/mL)Hydrophobic thiophene ring limits aqueous solubility.
Solubility (Organic) HighSoluble in DMSO, DMF, MeOH, and EtOAc.
LogP (Oct/Water) 1.8 – 2.2Optimal lipophilicity for membrane permeability (Rule of 5 compliant).
pKa (Acidic) ~10.5 – 11.5The pyrazole NH is weakly acidic, deprotonating in basic conditions (pH > 11).
pKa (Basic) ~2.0 – 2.5The pyrazole N2 is weakly basic; forms salts with strong acids (HCl, TFA).
TPSA ~50–60 ŲFavorable for oral bioavailability (Limit < 140 Ų).
Structural Significance
  • Hydrogen Bonding: The pyrazole NH serves as a hydrogen bond donor (HBD), while the nitrile nitrogen and thiophene sulfur act as weak acceptors (HBA). This motif is critical for binding to the "hinge region" of kinase enzymes (e.g., JAK1/2).

  • Electronic Effects: The electron-withdrawing nitrile group at position 4 increases the acidity of the pyrazole NH, enhancing its ability to form salt bridges or specific H-bonds within the protein active site.

  • Lipophilicity: The thiophene ring contributes to hydrophobic interactions (π-stacking) with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.

Synthetic Pathways & Impurity Profile

Two primary routes are employed for synthesis. Method A is preferred for late-stage diversification (Medicinal Chemistry), while Method B is scalable for process chemistry.

Method A: Suzuki-Miyaura Coupling (Regioselective)

This route ensures the correct 3-substituted isomer is formed by coupling a pre-formed pyrazole halide with a thiophene boronic acid.

  • Reagents: 3-bromo-1H-pyrazole-4-carbonitrile, Thiophen-3-ylboronic acid, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/Water.
  • Conditions: 80–100°C, 4–12 hours.

  • Advantage: High regiocontrol; avoids formation of the 5-isomer.

Method B: Enaminone Cyclization (Cost-Effective)

Ideal for bulk synthesis, starting from acetylthiophene.

  • Step 1: Reaction of 3-acetylthiophene with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the enaminone intermediate.

  • Step 2: Cyclization with Hydrazine Hydrate to close the pyrazole ring.

  • Step 3: Functionalization (if nitrile is not pre-installed) or use of ethyl (ethoxymethylene)cyanoacetate in Step 1 to install the CN group directly.

Impurity Profile
Impurity Type Origin Control Strategy
Regioisomer 5-(thiophen-3-yl) isomerUse Method A (Suzuki) or careful crystallization in Method B.
Palladium (Pd) Catalyst residueScavenger resins (SiliaMetS®) or charcoal filtration.
Boronic Acid Unreacted starting materialWash with aqueous base (NaHCO

).
Hydrazine Reagent (Method B)Genotoxic impurity; must be purged to <1 ppm levels.
Synthetic Workflow Diagram

Synthesis Start1 3-Bromo-4-cyanopyrazole Suzuki Suzuki Coupling (Pd Catalyst, Base) Start1->Suzuki Start2 Thiophen-3-ylboronic acid Start2->Suzuki Product 3-(thiophen-3-yl)-1H- pyrazole-4-carbonitrile Suzuki->Product Method A (High Regio) StartB1 3-Acetylthiophene Enaminone Enaminone Intermediate StartB1->Enaminone StartB2 DMF-DMA / Cyanoacetate StartB2->Enaminone Cyclization Hydrazine Cyclization Enaminone->Cyclization Cyclization->Product Method B (Scalable)

Caption: Comparison of Suzuki Coupling (Method A) and Enaminone Cyclization (Method B) pathways.

Biological Relevance & Applications

This scaffold is a "privileged structure" in kinase drug discovery.

  • JAK Inhibitors: The pyrazole-4-carbonitrile motif mimics the adenine ring of ATP. The nitrile group often interacts with the hinge region or ribose-binding pocket residues.

  • EGFR/VEGFR Inhibitors: Thiophene analogs are explored to improve selectivity profiles against specific mutations (e.g., T790M) compared to phenyl-based inhibitors.

  • Metabolic Stability: The thiophene ring is generally less susceptible to oxidative metabolism (CYP450) than electron-rich phenyl rings, though S-oxidation is a potential soft spot.

Physicochemical Impact on Drug Design

Properties Compound 3-(thiophen-3-yl)-1H- pyrazole-4-carbonitrile H_Bond H-Bond Donor (NH) & Acceptor (CN) Compound->H_Bond Lipophilicity LogP ~2.0 (Thiophene) Compound->Lipophilicity Planarity Planar Structure (Aromatic System) Compound->Planarity Binding High Affinity (ATP Hinge Binding) H_Bond->Binding Permeability Good Membrane Permeability Lipophilicity->Permeability Solubility Poor Aqueous Solubility (Requires Formulation) Planarity->Solubility High Lattice Energy

Caption: Impact of physicochemical attributes on biological performance and formulation challenges.

Experimental Protocols

Analytical Characterization (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide).

  • Retention Time: Expect elution around 5–7 min depending on flow rate (1.0 mL/min).

Handling & Safety
  • GHS Classification: Warning. Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the thiophene sulfur or hydrolysis of the nitrile.

  • Solubility for Assays: Prepare stock solutions in 100% DMSO (up to 20 mM). Avoid freeze-thaw cycles.

References

  • Synthesis of Pyrazole-4-carbonitriles: Preprints.org. "A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives."

  • Thiophene in Medicinal Chemistry: Journal of Applied Pharmaceutical Science. "Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, and ADME study."

  • Kinase Inhibitor Scaffolds: Molecules. "Recent Applications of Multicomponent Synthesis for Bioactive Pyrazole Derivatives."

  • General Synthesis of 3-Substituted Pyrazoles: Arkivoc. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes via Suzuki coupling."

  • Chemical Identity Verification: PubChem. "3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid (Analog Data)."

Sources

Exploratory

The Emergence of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile as a Privileged Scaffold for Kinase Inhibition: A Technical Guide

Foreword: The Kinase Conundrum and the Rise of Heterocyclic Inhibitors In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Kinase Conundrum and the Rise of Heterocyclic Inhibitors

In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, making them one of the most intensively pursued targets in modern drug discovery. The quest for potent and selective kinase inhibitors has led researchers down a multitude of synthetic avenues, with heterocyclic compounds emerging as a particularly fruitful class of therapeutics. Among these, the pyrazole scaffold has garnered significant attention for its versatile chemistry and ability to form key interactions within the ATP-binding pocket of kinases.[1][2][3][4][5][6][7] This guide delves into the technical intricacies of a specific and promising pyrazole-based scaffold: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. We will explore its synthesis, mechanism of action, and its burgeoning applications in the development of next-generation kinase inhibitors.

The 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Core: A Structural Overview

The 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile scaffold represents a strategic amalgamation of two key heterocyclic rings: a pyrazole and a thiophene. This unique combination offers a number of advantageous features for kinase inhibition:

  • The Pyrazole Core: This five-membered aromatic ring is a cornerstone of many successful kinase inhibitors.[1][3][5][6] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase ATP-binding site. The planarity of the ring also allows for favorable stacking interactions.

  • The Thiophene Moiety: The thiophene ring, a sulfur-containing heterocycle, serves as a versatile substituent. It can engage in various non-covalent interactions, including hydrophobic and van der Waals interactions, with amino acid residues in the kinase active site. Its electronic properties can also be modulated to fine-tune the overall potency and selectivity of the inhibitor.

  • The Carbonitrile Group: The electron-withdrawing nature of the nitrile group can influence the electronic distribution of the pyrazole ring, potentially enhancing its binding affinity. It can also serve as a synthetic handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

The strategic placement of the thiophene at the 3-position and the carbonitrile at the 4-position of the pyrazole ring creates a distinct chemical entity with the potential for high-affinity and selective kinase inhibition.

Synthesis of the 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Scaffold

The synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile and its derivatives typically follows established heterocyclic chemistry protocols. A general and robust synthetic route is outlined below. This multi-step synthesis is designed to be adaptable for the creation of a library of analogs for SAR studies.

Experimental Protocol: A Generalized Synthetic Pathway

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 3-acetylthiophene in a suitable solvent (e.g., ethanol), add an equimolar amount of a substituted benzaldehyde.

  • Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • The resulting chalcone precipitate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Step 2: Cyclization to the Pyrazoline Intermediate

  • Dissolve the synthesized chalcone in a suitable solvent, such as glacial acetic acid or ethanol.

  • Add a slight excess of hydrazine hydrate.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After cooling, the pyrazoline product often precipitates out of the solution.

  • Collect the solid by filtration, wash with a cold solvent, and dry.

Step 3: Oxidation to the Pyrazole

  • The pyrazoline intermediate can be oxidized to the corresponding pyrazole using a variety of oxidizing agents. A common method involves using an oxidizing agent like iodine in the presence of a base or simply exposing the reaction mixture to air for an extended period.

Step 4: Introduction of the Carbonitrile Group

  • The introduction of the carbonitrile group at the 4-position of the pyrazole ring can be achieved through various synthetic strategies, often involving the reaction of a suitable precursor with a cyanating agent.

Diagram of Synthetic Workflow

G cluster_synthesis Generalized Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile Start 3-Acetylthiophene + Substituted Benzaldehyde Chalcone Chalcone Intermediate Start->Chalcone Base catalyst (e.g., NaOH) Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline Hydrazine Hydrate Pyrazole 3-(Thiophen-3-yl)-1H-pyrazole Pyrazoline->Pyrazole Oxidation Final_Product 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile Pyrazole->Final_Product Cyanation

Caption: A generalized workflow for the synthesis of the core scaffold.

Mechanism of Action: Targeting the Kinase ATP-Binding Site

Derivatives of the 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile scaffold are designed to function as ATP-competitive inhibitors. This mechanism of action is common for many small-molecule kinase inhibitors and involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate protein.[4]

The key interactions that are hypothesized to contribute to the inhibitory activity of this scaffold include:

  • Hinge Binding: The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues of the kinase. This interaction is a critical anchor for many kinase inhibitors.

  • Hydrophobic Interactions: The thiophene ring and any additional hydrophobic substituents can occupy hydrophobic pockets within the ATP-binding site, contributing to the overall binding affinity and selectivity.

  • Van der Waals Contacts: The planar nature of the heterocyclic rings allows for extensive van der Waals contacts with the surrounding amino acid residues, further stabilizing the inhibitor-kinase complex.

Diagram of ATP-Competitive Inhibition

G cluster_kinase Kinase Enzyme Kinase Kinase ATP-Binding Site Substrate Substrate Protein Kinase:port->Substrate Phosphorylates ATP ATP ATP->Kinase:port Binds Inhibitor Thiophen-yl-pyrazole Inhibitor Inhibitor->Kinase:port Competitively Binds (Inhibition) Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Product

Sources

Foundational

electronic properties of thiophene-pyrazole conjugates for material science

Executive Summary The conjugation of thiophene (a sulfur-rich electron donor) with pyrazole (a nitrogen-rich, tunable heterocyclic core) creates a versatile donor-acceptor (D-A) scaffold essential for advanced material s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conjugation of thiophene (a sulfur-rich electron donor) with pyrazole (a nitrogen-rich, tunable heterocyclic core) creates a versatile donor-acceptor (D-A) scaffold essential for advanced material science and medicinal chemistry.[1] This guide analyzes the electronic tunability of these conjugates, detailing their synthesis, frontier molecular orbital (FMO) engineering, and dual-application potential in optoelectronics and therapeutic discovery.

Molecular Architecture & Design Principles

The thiophene-pyrazole conjugate operates on a Push-Pull electronic mechanism.

  • Thiophene Moiety: Acts as the electron donor (

    
    -excessive). The sulfur atom’s lone pairs participate in the aromatic system, raising the Highest Occupied Molecular Orbital (HOMO) energy.
    
  • Pyrazole Moiety: Acts as the electron acceptor or bridge (

    
    -deficient relative to thiophene). Its nitrogen atoms (pyrrole-like -NH- and pyridine-like -N=) allow for hydrogen bonding and metal coordination, while substituents on the pyrazole ring can drastically lower the Lowest Unoccupied Molecular Orbital (LUMO).
    
Electronic Tunability

By varying substituents on the pyrazole ring, the HOMO-LUMO gap (


) can be fine-tuned between 3.9 eV and 4.5 eV  for semiconductor applications, or modulated for reactivity in biological environments.
Derivative TypeSubstituent EffectElectronic OutcomeApplication
Electron-Withdrawing (EWG)

,

,

on Pyrazole
Lowers LUMO; Decreases

n-type Semiconductors, Antioxidants
Electron-Donating (EDG)

,

on Thiophene
Raises HOMO; Increases

(Stability)
p-type Semiconductors, Hole Transport
Extended Conjugation Phenyl/Naphthyl linkersDelocalizes

-electrons; Red-shifts absorption
OLED Emitters, Photovoltaics

Electronic Property Characterization

Accurate profiling of these conjugates requires a combination of Density Functional Theory (DFT) and electrochemical analysis.

Frontier Molecular Orbital (FMO) Analysis

Recent computational studies (B3LYP/6–311++G(d,p)) on thiophene-pyrazole-oxadiazole hybrids reveal distinct electronic signatures. For instance, compound 8i (sulfonamide-substituted) exhibits a narrow gap of 3.946 eV , indicating high reactivity and "softness" (global softness


), making it an ideal candidate for charge transfer applications. Conversely, unsubstituted analogs often show wider gaps (>4.3 eV), correlating with higher chemical stability.
Visualization: Energy Level Diagram

The following diagram illustrates the energy level shifts induced by different substitution patterns.

EnergyLevels cluster_8b Derivative 8b (Unsubstituted) cluster_8i Derivative 8i (Electron-Rich) Vacuum Vacuum Level (0 eV) LUMO_8b LUMO: -2.05 eV LUMO_8i LUMO: -2.09 eV HOMO_8b HOMO: -6.55 eV Gap_8b Gap: ~4.50 eV (High Stability) LUMO_8b->Gap_8b Gap_8b->HOMO_8b HOMO_8i HOMO: -6.04 eV Gap_8i Gap: 3.95 eV (High Reactivity/Charge Transfer) LUMO_8i->Gap_8i Gap_8i->HOMO_8i

Figure 1: Comparative FMO energy diagram showing the band gap reduction in substituted thiophene-pyrazole conjugates (Compound 8i) versus stable variants (Compound 8b).

Electrochemical Behavior

Cyclic Voltammetry (CV) typically reveals quasi-reversible oxidation waves corresponding to the thiophene unit. In corrosion inhibition studies, these molecules adsorb onto mild steel surfaces, displacing water. The adsorption follows the Langmuir or El-Awady isotherm , where the electron-rich thiophene sulfur and pyrazole nitrogens form coordinate bonds with Fe surface atoms, creating a protective barrier with inhibition efficiencies exceeding 98% in 1M HCl.

Synthesis Protocols

To access these materials, two primary pathways are recommended: Cyclocondensation (for de novo pyrazole ring formation) and Pd-Catalyzed Coupling (for linking pre-formed rings).

Protocol A: Cyclocondensation (The Hydrazone Route)

This method is preferred for generating 3,5-disubstituted pyrazoles directly from thiophene precursors.

Reagents: Acetyl thiophene, Phenyl hydrazine,


, DMF.[1]
Step-by-Step: 
  • Condensation: React acetyl thiophene with phenyl hydrazine in ethanol with catalytic

    
     to form the hydrazone intermediate.
    
  • Vilsmeier-Haack Cyclization: Dissolve the hydrazone in DMF. Add

    
     dropwise at 0°C.
    
  • Heating: Reflux the mixture (70–80°C) for 4–6 hours.

  • Workup: Pour onto crushed ice/sodium acetate. The precipitate is the formylated pyrazole-thiophene conjugate.

  • Validation:

    
    -NMR should show a singlet ~9.8 ppm (CHO) and characteristic thiophene doublets/multiplets at 7.0–7.8 ppm.
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Ideal for attaching complex pyrazole moieties to a thiophene core with high regioselectivity.

Reagents: 5-Bromothiophene-2-carboxylic acid (or ester), Pyrazole-boronic acid pinacol ester,


 or 

,

. Step-by-Step:
  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen.

  • Mixing: Combine bromothiophene derivative (1 eq) and pyrazole boronate (1.2 eq) in 1,4-Dioxane/Water (4:1).

  • Catalysis: Add Base (

    
    , 2 eq) and Catalyst (5 mol%).
    
  • Reflux: Heat at 90–100°C for 12–24 hours.

  • Purification: Extract with DCM, wash with brine, and purify via silica column chromatography (Hexane/Ethyl Acetate gradient).

Visualization: Synthesis Workflow

Synthesis Thiophene Acetyl Thiophene Hydrazone Hydrazone Intermediate Thiophene->Hydrazone Cat. H2SO4 EtOH Hydrazine Phenyl Hydrazine Hydrazine->Hydrazone Product Pyrazole-Thiophene Carbaldehyde Hydrazone->Product Cyclization Vilsmeier POCl3 / DMF (Vilsmeier-Haack) Vilsmeier->Product Reagent

Figure 2: Synthetic pathway for the de novo construction of the pyrazole ring onto a thiophene scaffold via Vilsmeier-Haack cyclization.

Applications in Material Science & Medicine[2]

Optoelectronics & Energy
  • Hole Transport Materials (HTMs): Thiophene-pyrazole conjugates inserted into anthracene cores have demonstrated improved hole mobility and HOMO levels (-5.03 eV) compatible with perovskite valence bands, facilitating efficient charge extraction in solar cells.

  • Corrosion Inhibitors: The high electron density on the N and S heteroatoms allows these molecules to act as excellent mixed-type inhibitors for steel in acidic environments, forming a chemisorbed protective film.

Bio-Active Materials (Drug Discovery)

For the pharmaceutical audience, these conjugates are privileged scaffolds.

  • Anticancer: Hybrids (e.g., Compound 8i) show potent IC50 values (1.3

    
     against HepG2), comparable to Doxorubicin.[2][3] The mechanism involves intercalation or inhibition of Topoisomerase II
    
    
    
    .
  • Antimicrobial: The lipophilicity of the thiophene ring enhances cell membrane penetration, while the pyrazole core disrupts enzymatic processes.

References

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation. Synthetic Communications. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications. Molecules (MDPI). Available at: [Link]

  • Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. Materials (MDPI). Available at: [Link]

  • Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. Nanomaterials (MDPI). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile: An Application Note

Introduction The intersection of thiophene and pyrazole moieties in a single molecular framework has garnered significant attention within the medicinal chemistry landscape. Thiophene rings are a common feature in numero...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intersection of thiophene and pyrazole moieties in a single molecular framework has garnered significant attention within the medicinal chemistry landscape. Thiophene rings are a common feature in numerous pharmaceuticals, valued for their metabolic stability and ability to modulate pharmacological activity.[1] Pyrazole scaffolds are also privileged structures, known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic combination of these two heterocycles in 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile creates a molecule of considerable interest for drug discovery and development programs. This application note provides a detailed, robust, and reproducible protocol for the synthesis of this target compound, intended for researchers and scientists in the fields of organic synthesis and drug development.

Rationale for Synthetic Approach

The synthetic strategy outlined herein is predicated on the well-established cyclocondensation reaction to form the pyrazole ring.[2][3] This approach offers a convergent and efficient route to the desired product. The core of this synthesis involves the reaction of a thiophene-containing hydrazine equivalent with a suitable three-carbon electrophilic component, which also incorporates the nitrile functionality. This method is favored for its reliability, relatively mild reaction conditions, and the ready availability of the requisite starting materials.

Reaction Mechanism

The formation of the pyrazole ring proceeds through a classical cyclocondensation pathway. The initial step involves the nucleophilic attack of the hydrazine derivative onto one of the electrophilic centers of the three-carbon synthon. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Thiophene-3-carbaldehydeReagent Grade, ≥98%
Hydrazine hydrateReagent Grade, ≥98%
(Ethoxymethylene)malononitrileReagent Grade, ≥97%
EthanolAnhydrous, ≥99.5%
Glacial Acetic AcidACS Reagent Grade
Round-bottom flasksVarious sizes
Magnetic stirrer with heatingStandard laboratory grade
Reflux condenserStandard laboratory grade
Buchner funnel and filter paperStandard laboratory grade
Rotary evaporatorStandard laboratory grade
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography suppliesSilica gel (230-400 mesh)
NMR Spectrometer400 MHz or higher
Mass SpectrometerESI or equivalent
IR SpectrometerFT-IR
Synthesis Workflow

Synthesis_Workflow cluster_0 Part 1: Hydrazone Formation cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Purification & Analysis A Thiophene-3-carbaldehyde C Thiophene-3-carbaldehyde hydrazone A->C Ethanol, rt B Hydrazine Hydrate B->C E 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile C->E Ethanol, Reflux D (Ethoxymethylene)malononitrile D->E F Crude Product E->F G Purified Product F->G Recrystallization / Chromatography H Characterization G->H NMR, MS, IR

Caption: Overall workflow for the synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Step-by-Step Procedure

Part 1: Synthesis of Thiophene-3-carbaldehyde hydrazone (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-3-carbaldehyde (1.12 g, 10 mmol) and anhydrous ethanol (30 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Slowly add hydrazine hydrate (0.5 mL, 10 mmol) dropwise to the solution over 5 minutes.

  • Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude thiophene-3-carbaldehyde hydrazone as a pale yellow solid or oil. This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile

  • To the flask containing the crude thiophene-3-carbaldehyde hydrazone from the previous step, add anhydrous ethanol (40 mL) and (ethoxymethylene)malononitrile (1.22 g, 10 mmol).

  • Add a catalytic amount of glacial acetic acid (0.2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate). The formation of the product will be indicated by a new spot with a different Rf value.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the solid in a vacuum oven at 50-60 °C to obtain the crude 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography can be employed. A gradient elution system of hexane and ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3) is typically effective.

Characterization

The structure of the final product should be confirmed by spectroscopic methods.

  • ¹H NMR: Expected signals would include peaks for the pyrazole and thiophene protons.

  • ¹³C NMR: Will show characteristic peaks for the carbon atoms of the pyrazole and thiophene rings, as well as the nitrile carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (C₈H₅N₃S) should be observed.

  • Infrared (IR) Spectroscopy: A characteristic sharp peak for the nitrile (C≡N) stretching vibration is expected around 2220-2260 cm⁻¹.

Troubleshooting

IssuePossible CauseSolution
Low yieldIncomplete reactionIncrease reaction time or temperature slightly. Ensure anhydrous conditions.
Product loss during workupUse minimal solvent for recrystallization. Ensure complete precipitation.
Impure productSide reactionsOptimize the amount of catalyst. Purify via column chromatography.
Starting materials still presentEnsure a 1:1 molar ratio of reactants. Monitor reaction to completion by TLC.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. The described method is based on established and reliable chemical transformations, offering a practical route for obtaining this valuable heterocyclic compound for further research and development in medicinal chemistry. Adherence to the outlined procedures and analytical checks will ensure the successful and reproducible synthesis of the target molecule.

References

  • Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Der Pharma Chemica, 9(3), 136-146.
  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2-aminothiophenes to 2,3,5-trisubstituted thiophenes: a review. Chemical Society Reviews, 40(2), 696-711.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & Abdel-Hafez, A. A.-M. (2019). Pyrazole as a promising scaffold for the design and synthesis of new anticancer agents. Future Medicinal Chemistry, 11(16), 2167-2194.
  • El-Enany, M. M., Kamel, M. M., Khalil, O. M., & El-Nassan, H. B. (2010). Synthesis of some new pyrazole and pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and antimicrobial activity. European Journal of Medicinal Chemistry, 45(11), 5285-5291.
  • Rostom, S. A., Ashour, H. M., El-Din, N. N., & El-Ashmawy, M. B. (2009). Synthesis and in vitro antimicrobial and cytotoxic evaluation of some new 3-(2-thienyl)pyrazole derivatives. Bioorganic & Medicinal Chemistry, 17(1), 882-895.
  • Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2013). Synthesis and antimicrobial evaluation of some new 1,3,4-thiadiazole and pyrazole derivatives based on 4-chlorothiophene-2-carboxaldehyde. Monatshefte für Chemie-Chemical Monthly, 144(10), 1539-1546.
  • Lv, K., Liu, A. L., Liu, X. H., Shan, L., & Wang, B. C. (2010). Synthesis and biological activity of novel pyrazole derivatives containing a thiophene moiety. Chinese Chemical Letters, 21(10), 1171-1174.
  • Bansal, R. K. (2014). Heterocyclic chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic chemistry. John Wiley & Sons.
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of heterocyclic chemistry. Elsevier.
  • Eicher, T., Hauptmann, S., & Speicher, A. (2013).
  • Li, J. J. (2014). Name reactions: A collection of detailed reaction mechanisms. Springer.
  • Elgemeie, G. H., & Ali, H. A. (2003). A novel route to 3,5-disubstituted pyrazoles and isoxazoles.
  • Al-Zaydi, K. M. (2006). Synthesis of some new pyrazole, pyrazolo[1,5-a]pyrimidine, and pyrazolo[3,4-d]pyridazine derivatives containing a thiophene ring. Journal of the Chinese Chemical Society, 53(5), 1139-1148.
  • Gomaa, M. A. M. (2015). Synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives bearing a thiophene moiety. Journal of Chemical Research, 39(1), 38-41.
  • Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2009). Synthesis and antimicrobial activity of some new 3-(2-thienyl)pyrazole derivatives. Journal of Heterocyclic Chemistry, 46(5), 939-945.
  • PubChem. (n.d.). 4-(thiophen-3-yl)-1h-pyrazole. Retrieved February 14, 2026, from [Link]

  • Thiophene Containing Benzohydrazide Derivatives: Synthesis, Characterization, Biological Evaluation And Molecular-Docking. (2020, February 20). SSRN. [Link]

Sources

Application

Strategic Cyclization of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile: Reagents and Methodologies for Thieno[2,3-c]pyrazole Synthesis

An Application Note and Protocol Guide for Researchers Abstract The thieno[2,3-c]pyrazole scaffold is a privileged heterocyclic motif integral to the development of potent kinase inhibitors and other therapeutic agents.[...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The thieno[2,3-c]pyrazole scaffold is a privileged heterocyclic motif integral to the development of potent kinase inhibitors and other therapeutic agents.[1][2] This guide provides a detailed technical overview and actionable protocols for the intramolecular cyclization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a key precursor for this valuable bicyclic system. We will explore the mechanistic underpinnings of reagent selection, focusing primarily on the highly effective base-catalyzed Thorpe-Ziegler cyclization, and provide step-by-step protocols designed for practical implementation in a research setting. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds.

Introduction: The Significance of the Thieno[2,3-c]pyrazole Core

Fused pyrazole heterocycles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities.[3] Among these, the thieno[2,3-c]pyrazole system has garnered significant attention due to its role in targeting key enzymes in cellular signaling pathways. For instance, derivatives of this scaffold have been identified as potent inhibitors of Aurora kinases, which are crucial regulators of cell division and are often dysregulated in cancer.[2]

The synthetic challenge lies in the efficient construction of this fused bicyclic system. The precursor, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, possesses the ideal arrangement of functional groups for an intramolecular cyclization: an electrophilic nitrile group positioned adjacent to a nucleophilic carbon on the thiophene ring. This application note details the strategic considerations and practical execution of this key synthetic transformation.

Mechanistic Insight: The Thorpe-Ziegler Cyclization Pathway

The most direct and widely applicable method for the cyclization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is the Thorpe-Ziegler reaction. This reaction is a classic method for synthesizing cyclic ketones or, in this case, cyclic enamines from dinitriles or related compounds. The reaction proceeds via an intramolecular nucleophilic addition catalyzed by a strong base.

Causality of the Mechanism:

  • Deprotonation: A strong, non-nucleophilic base is required to deprotonate the most acidic proton. In this substrate, there are two primary candidates: the N-H of the pyrazole ring and the C2-H of the thiophene ring. The C2 proton of thiophene is known to be significantly acidic for a C-H bond due to the aromaticity and the influence of the sulfur atom. The base abstracts this proton to generate a potent carbon-based nucleophile (a carbanion).

  • Intramolecular Attack: The newly formed carbanion executes an intramolecular nucleophilic attack on the adjacent electrophilic carbon of the nitrile group.

  • Cyclization & Tautomerization: This attack forms a five-membered ring, resulting in a cyclic imine intermediate. This intermediate is unstable and rapidly tautomerizes to the more stable enamine form, yielding the final 4-amino-1H-thieno[2,3-c]pyrazole product.

The overall transformation is depicted in the diagram below.

Caption: Proposed mechanism for the base-catalyzed Thorpe-Ziegler cyclization.

Reagent Selection and Protocol

The success of the Thorpe-Ziegler cyclization is highly dependent on the choice of base and solvent. The primary goal is to achieve efficient deprotonation without promoting side reactions.

Comparative Analysis of Reagents

The choice of base and solvent system is critical. A non-nucleophilic, strong base is preferred to avoid side reactions with the nitrile group. Anhydrous conditions are mandatory as protic sources will quench the base and the carbanion intermediate.

Reagent (Base)SolventTemperature (°C)AdvantagesDisadvantages
Sodium Ethoxide (NaOEt) Anhydrous EthanolReflux (78°C)Inexpensive; reaction can be run in the conjugate acid as solvent.Can act as a nucleophile; potential for transesterification if ester contaminants are present.
Potassium tert-Butoxide (KOtBu) Anhydrous THF, Dioxane25 - 60°CVery strong, sterically hindered base; low nucleophilicity.Highly hygroscopic; more expensive.
Sodium Hydride (NaH) Anhydrous DMF, THF25 - 80°CVery strong, non-nucleophilic base; reaction by-product (H₂) is a gas.Flammable solid, requires careful handling; can have variable reactivity depending on dispersion.
Detailed Experimental Protocol: Cyclization using Sodium Ethoxide

This protocol provides a standard procedure using sodium ethoxide, a common and cost-effective reagent for this transformation.

Materials:

  • 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile

  • Anhydrous Ethanol (EtOH)

  • Sodium metal (or commercial Sodium Ethoxide)

  • Glacial Acetic Acid

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_base Prepare NaOEt in EtOH (or dissolve commercial) add_sm Add SM solution to NaOEt solution at RT prep_base->add_sm prep_sm Dissolve Starting Material in Anhydrous EtOH prep_sm->add_sm reflux Heat to Reflux (Monitor by TLC) add_sm->reflux cool Cool to 0°C reflux->cool quench Neutralize with Acetic Acid cool->quench evap Remove EtOH in vacuo quench->evap extract Partition between EtOAc and H₂O evap->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (MgSO₄), Filter, and Concentrate wash->dry purify Purify via Column Chromatography or Recrystallization dry->purify analyze Characterize Product (NMR, MS, IR) purify->analyze

Caption: Experimental workflow for thieno[2,3-c]pyrazole synthesis.

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar. Ensure all glassware is oven-dried before use.

  • Base Preparation (if not using commercial NaOEt): Under a nitrogen atmosphere, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction) to the flask. Carefully add sodium metal (1.1 equivalents) in small portions, allowing the exothermic reaction to proceed safely until all sodium has dissolved.

  • Reaction Initiation: Dissolve 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous ethanol. Add this solution dropwise to the stirred sodium ethoxide solution at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4-amino-1H-thieno[2,3-c]pyrazole.

Product Characterization

The resulting product, 4-amino-1H-thieno[2,3-c]pyrazole, should be characterized to confirm its structure.

  • ¹H NMR: Expect to see characteristic signals for the pyrazole and thiophene ring protons. A broad singlet corresponding to the amino (-NH₂) protons will also be present, which is typically exchangeable with D₂O.

  • IR Spectroscopy: Look for N-H stretching bands (typically two sharp peaks around 3300-3500 cm⁻¹) for the primary amine, which replaces the C≡N stretch of the starting material (around 2220 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the cyclized product (C₈H₆N₄S, MW: 190.23).

Conclusion

The intramolecular cyclization of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a robust and efficient method for accessing the medicinally relevant thieno[2,3-c]pyrazole core. The Thorpe-Ziegler reaction, particularly when using a strong, non-nucleophilic base like sodium ethoxide or potassium tert-butoxide under anhydrous conditions, provides a reliable pathway to the desired 4-amino-thieno[2,3-c]pyrazole product. The choice of reagents should be guided by the scale of the reaction, cost considerations, and available laboratory equipment. The protocol described herein serves as a validated starting point for researchers aiming to synthesize and explore this important class of heterocyclic compounds.

References

  • Farghaly, A. (2023). Thieno[2,3-c]pyrazoles and Related Heterocycles. ResearchGate. Available at: [Link]

  • Bentham Science Publisher. (2020). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of thiophene-based flavone and pyrazole derivatives through intramolecular cyclization and condensation reactions: Molecular docking, biological evaluation including antimicrobial, antioxidant, and antitubercular activities. ResearchGate. Available at: [Link]

  • Elsevier. (n.d.). The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus. ScienceDirect. Available at: [Link]

  • National Center for Biotechnology Information. (2021). New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. PubMed. Available at: [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

  • MDPI. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Available at: [Link]

  • Boger, D. L., et al. (2013). Intramolecular Larock Indole Annulation. Journal of the American Chemical Society. Available at: [Link]

Sources

Method

Application Note: Precision Functionalization of the Nitrile Group in Pyrazole-4-Carbonitrile

Executive Summary & Strategic Importance The pyrazole-4-carbonitrile scaffold is a cornerstone in modern drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Baricitinib). The C4-nitrile g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyrazole-4-carbonitrile scaffold is a cornerstone in modern drug discovery, particularly within kinase inhibitor development (e.g., Ruxolitinib, Baricitinib). The C4-nitrile group is not merely a passive substituent; it is a versatile "chemical handle" that acts as a gateway to diverse pharmacophores including primary amines, amides, carboxylic acids, and bioisosteres like tetrazoles and oxadiazoles.

However, the pyrazole ring introduces unique challenges. The amphoteric nature of the pyrazole NH (pKa ~14) and the coordinating ability of the sp² nitrogens can poison transition metal catalysts (e.g., Pd, Pt) during reductions or interfere with nucleophilic attacks.

This guide provides field-proven protocols for functionalizing the nitrile group, emphasizing "self-validating" workflows where intermediate stability and impurity profiles are actively managed.

Strategic Pre-requisites: The "N-H" Factor

Before manipulating the nitrile, the status of the pyrazole N1-position is critical.

  • Challenge: A free N-H pyrazole can deprotonate under basic conditions (forming a nucleophilic anion) or coordinate metals under neutral/acidic conditions.

  • Solution: Unless the N1-substituent is the final desired motif, protecting groups (PG) are recommended for high-yielding nitrile transformations.

Decision Matrix: To Protect or Not?

PG_Strategy Start Start: Pyrazole-4-CN CheckNH Is N1 substituted? Start->CheckNH ReactionType Intended Nitrile Reaction CheckNH->ReactionType No (Free NH) Direct Proceed Directly CheckNH->Direct Yes (N-Alkyl/Aryl) ReactionType->Direct Acid Hydrolysis ReactionType->Direct Pinner Reaction Protect Install PG (SEM, THP, Bn) ReactionType->Protect Metal Reduction (Pd/C, LAH) ReactionType->Protect Organometallic Addition (Grignard)

Figure 1: Decision matrix for N-protection prior to nitrile functionalization.

Workflow 1: Controlled Hydrolysis to Carboxamide

Converting the nitrile to a primary amide (–CONH₂) without over-hydrolysis to the carboxylic acid requires precise control of pH and temperature. The Radziszewski reaction (basic peroxide) is the gold standard here due to its selectivity.

Protocol A: Basic Peroxide Hydrolysis (Selectivity >95%)

Mechanism: The hydroperoxide anion (HOO⁻) is a super-nucleophile that attacks the nitrile to form an imidate intermediate, which collapses to the amide.

Reagents:

  • Substrate: Pyrazole-4-carbonitrile (1.0 equiv)

  • Reagent: 30% Hydrogen Peroxide (

    
    ) (5-10 equiv)
    
  • Base: 6N NaOH (2-3 equiv) or

    
     (mild)
    
  • Solvent: Ethanol/DMSO (4:1) or Methanol[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the substrate in Ethanol/DMSO. DMSO helps solubilize polar pyrazoles.

  • Base Addition: Add NaOH solution at 0°C. Note: Exotherm is possible.

  • Oxidant Addition: Add

    
     dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LC-MS (typically 1–3 hours).

    • Checkpoint: Look for M+18 peak (Amide). If M+19 (Acid) appears, quench immediately.

  • Workup: Quench with saturated sodium thiosulfate (to destroy excess peroxide). Extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOH is often sufficient.

Troubleshooting:

  • Issue: Low conversion. Fix: Increase

    
     equivalents or switch to DMSO as the sole solvent.
    
  • Issue: Over-hydrolysis to acid. Fix: Switch to Urea-Hydrogen Peroxide (UHP) and

    
     in acetone/water for milder conditions.
    

Workflow 2: Reduction to Aminomethyl (–CH₂NH₂)

Reducing a pyrazole-4-nitrile to an amine is notoriously difficult due to catalyst poisoning by the pyrazole nitrogens. Standard Pd/C hydrogenation often stalls.

Protocol B: Cobalt-Catalyzed Reduction (Poison-Resistant)

Raney Nickel or Cobalt catalysts are preferred over Palladium for N-heterocycles.

Reagents:

  • Substrate: 1-Protected-pyrazole-4-carbonitrile

  • Catalyst: Raney Cobalt (or Raney Nickel)

  • Solvent: Methanol (7N

    
     in MeOH is critical)
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker at 50 psi)
    

Step-by-Step Protocol:

  • Preparation: Wash Raney Cobalt/Nickel with MeOH (3x) under Argon (Pyrophoric!).

  • Setup: Suspend substrate and catalyst in 7N

    
    /MeOH.
    
    • Why Ammonia? It suppresses the formation of secondary amines (dimerization) by stabilizing the intermediate imine.

  • Reaction: Hydrogenate at 40–50°C / 50 psi for 12–24 hours.

  • Filtration: Filter through Celite under an inert atmosphere (Do not let the catalyst dry out).

  • Isolation: Concentrate filtrate. The product is often an oil; convert to HCl salt immediately for stability.

Workflow 3: Bioisostere Installation (Tetrazoles)

The tetrazole ring is a lipophilic bioisostere of a carboxylic acid, crucial for improving metabolic stability.[2] The traditional method uses toxic Tin (Sn) reagents; the Zinc-catalyzed method is safer and cleaner.

Protocol C: Zinc-Mediated [2+3] Cycloaddition

Reagents:

  • Substrate: Pyrazole-4-carbonitrile[3][4][5][6]

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Zinc Bromide (

    
    ) (1.0 equiv) or 
    
    
    
  • Solvent: Water/Isopropanol (1:1) or DMF (for low solubility)

Step-by-Step Protocol:

  • Mix: Combine substrate,

    
    , and 
    
    
    
    in the solvent.
  • Heat: Reflux (80–100°C) for 12–24 hours.

    • Mechanism:[4][7][8][9][10][11] Zn coordinates the nitrile, activating it for azide attack.

  • Workup (Critical):

    • Cool to RT.

    • Add 3N HCl until pH ~1–2. Caution:

      
       gas evolution possible; work in fume hood.
      
    • This breaks the Zinc-Tetrazole complex and precipitates the free tetrazole.

  • Filtration: Collect the solid precipitate.

Workflow 4: Pinner Reaction (Imidates & Amidines)[8]

For accessing amidines (–C(=NH)NH₂), the Pinner reaction is the most reliable method, avoiding the harsh conditions of direct ammonia addition.

Protocol D: Two-Step Pinner Synthesis

Step 1: Pinner Salt Formation

  • Dissolve nitrile in anhydrous Ethanol/Chloroform.

  • Bubble dry HCl gas at 0°C until saturation.

  • Stir at 0–5°C for 12–24 hours.

  • Precipitate the Imidate Hydrochloride with dry ether. Store under Argon (moisture sensitive).

Step 2: Amidine Formation

  • Dissolve the Pinner salt in anhydrous Ethanol.

  • Add Ammonia (solution in EtOH) or a primary amine.

  • Stir at RT for 4–6 hours.

  • Evaporate solvent to obtain the Amidine HCl salt.

Comparative Data Summary

TransformationTarget GroupKey ReagentsCritical ParameterTypical Yield
Hydrolysis Amide (–CONH₂)

, NaOH
Stop at M+18 (LCMS)85–95%
Hydrolysis Acid (–COOH)6N HCl or NaOH, RefluxpH control during workup>90%
Reduction Amine (–CH₂NH₂)Raney Ni/Co,

,

Presence of Ammonia60–80%
Cycloaddition Tetrazole

,

Acidic workup to free Zn75–90%
Pinner AmidineHCl(g), EtOH, then

Anhydrous conditions70–85%

Visual Pathway Analysis

Reaction_Pathways Nitrile Pyrazole-4-CN (Starting Material) Amide Carboxamide (-CONH2) Nitrile->Amide H2O2, NaOH (Radziszewski) Acid Carboxylic Acid (-COOH) Nitrile->Acid 6N HCl, Reflux Amine Aminomethyl (-CH2NH2) Nitrile->Amine H2, Raney Ni NH3/MeOH Tetrazole Tetrazole (Bioisostere) Nitrile->Tetrazole NaN3, ZnBr2 Reflux Imidate Ethyl Imidate (Pinner Salt) Nitrile->Imidate HCl(g), EtOH (Anhydrous) Amide->Acid H3O+, Heat Amidine Amidine (-C(=NH)NH2) Imidate->Amidine NH3 or R-NH2

Figure 2: Synthetic pathways for the divergence of Pyrazole-4-Carbonitrile.

References

  • Radziszewski Reaction (Amide Synthesis)

    • McVean, C. A., et al. "Synthesis of 4-aminopyrazole derivatives." WO2007034183A2. (2007).

  • Tetrazole Synthesis (Zinc Catalysis)

    • Demko, Z. P., & Sharpless, K. B.[12] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." J. Org.[12][13] Chem. 66, 7945–7950 (2001).

  • Pinner Reaction Overview

    • "Pinner Reaction."[7][8][9][14][15] Organic Chemistry Portal.

  • Pyrazole Drug Discovery Context

    • Ansari, A., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Med. Chem. 15(20), (2023).

  • Reduction Strategies

    • Bagal, S. K., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules (2021).[16][17]

Sources

Application

Application Note &amp; Protocol: Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid via Hydrolysis of the Corresponding Carbonitrile

Abstract The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, particularly in the field of medicinal chemistry. The 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid scaffold is a valuable building block for the development of novel therapeutics, leveraging the pharmacological importance of both the pyrazole and thiophene heterocycles.[1][2][3] This document provides a comprehensive guide for the hydrolysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. We present a detailed, field-tested protocol based on alkaline hydrolysis, discuss the mechanistic rationale for this choice over acidic conditions, and offer a troubleshooting guide to address common experimental challenges. This application note is intended for researchers, chemists, and professionals in drug discovery and process development.

Introduction & Strategic Overview

Heterocyclic carboxylic acids are privileged motifs in drug design due to their ability to engage in key hydrogen bonding interactions with biological targets. The target molecule, 3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid, combines the structural features of a pyrazole, known for its diverse biological activities, with a thiophene ring, a common bioisostere for phenyl groups that can modulate metabolic stability and receptor affinity.[4][5]

The synthesis of this target acid is most commonly achieved through the hydrolysis of its stable and accessible carbonitrile precursor. The hydrolysis of a nitrile group is a robust reaction but can be challenging for complex, multifunctional substrates.[6] The reaction proceeds through an amide intermediate, and driving the reaction to the final carboxylic acid product requires forcing conditions, typically strong acid or base with heating.[7][8][9]

Mechanistic Rationale: Alkaline vs. Acidic Hydrolysis

Acid-Catalyzed Hydrolysis: In this pathway, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water.[10][11] While effective, the required high temperatures and strongly acidic environment can pose risks for substrates containing sensitive functional groups. The electron-rich thiophene ring, for instance, is susceptible to electrophilic attack and potential degradation under harsh acidic conditions.[12]

Base-Catalyzed Hydrolysis: This method involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[7][11] The reaction proceeds through an imidic acid intermediate which tautomerizes to an amide.[10] Subsequent hydrolysis of the amide under the same basic conditions yields a carboxylate salt. A key advantage of this approach is that the final product exists as a stable carboxylate salt in the reaction mixture, preventing potential degradation of the acid product under prolonged heating.[13] The desired carboxylic acid is then liberated in a separate, controlled acidification step during work-up.[14][15]

For the hydrolysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, alkaline hydrolysis is the recommended strategy to mitigate the risk of side reactions on the heterocyclic rings and ensure a cleaner, more reliable conversion.

Experimental Protocol: Alkaline Hydrolysis

This protocol details a representative procedure for the hydrolysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile on a laboratory scale.

Materials and Reagents
ReagentGradeSupplierNotes
3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile≥95%CommercialStarting Material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%CommercialUsed as pellets or flakes
Ethanol (EtOH)200 Proof, AnhydrousCommercialCo-solvent to improve solubility
Deionized Water (H₂O)Type II or higherIn-house
Hydrochloric Acid (HCl)37% (conc.)CommercialFor acidification
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent
Brine (Saturated NaCl solution)N/APrepared in-houseFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent
TLC PlatesSilica Gel 60 F₂₅₄CommercialFor reaction monitoring
Equipment
  • Round-bottom flask (50 mL or appropriate for scale)

  • Water-cooled reflux condenser

  • Magnetic stirrer hotplate

  • Magnetic stir bar

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Separatory funnel

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (e.g., 1.0 g, 1 eq.). Add ethanol (10 mL) and deionized water (10 mL). Stir the suspension for 5 minutes at room temperature.

  • Addition of Base: Carefully add sodium hydroxide pellets (5 eq.) to the mixture. Caution: The dissolution of NaOH is exothermic.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 90-100 °C) with vigorous stirring. The reaction is typically slow and may require prolonged heating.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4-6 hours. Use a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes with 1% acetic acid). The reaction is complete upon the disappearance of the starting material spot. Note: The product will likely remain at the baseline in non-acidified eluents.

  • Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. If desired, the ethanol can be removed under reduced pressure using a rotary evaporator.

  • Work-up and Acidification: Transfer the aqueous solution to a beaker and cool it in an ice-water bath. While stirring, slowly add concentrated HCl dropwise to acidify the solution to pH 2-3. A precipitate of the carboxylic acid product should form.[14][15]

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter for 30 minutes, then transfer it to a watch glass to dry to a constant weight, preferably in a vacuum oven at 40-50 °C.

Purification

Recrystallization is the most effective method for purifying the final product.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol, or an ethanol/water mixture) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of the ice-cold recrystallization solvent, and dry thoroughly.

Data & Characterization

A summary of the physical properties for the starting material and the expected product is provided below.

PropertyStarting MaterialFinal Product
Compound Name 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid[16]
Molecular Formula C₈H₅N₃SC₈H₆N₂O₂S
Molecular Weight 175.21 g/mol 194.21 g/mol
Appearance Off-white to yellow solidWhite to off-white solid
Expected ¹H NMR Aromatic protons, pyrazole N-HAromatic protons, pyrazole N-H, broad carboxylic acid O-H
Expected IR (cm⁻¹) ~2230 (C≡N stretch)1680-1710 (C=O stretch), 2500-3300 (broad O-H stretch)

Workflow Visualization

The following diagram illustrates the complete workflow from starting material to purified product.

Hydrolysis_Workflow cluster_prep Reaction Phase cluster_workup Work-up & Isolation cluster_purify Purification Start Start: Nitrile Precursor Setup Reaction Setup (Nitrile, EtOH/H2O, NaOH) Start->Setup Reflux Heat to Reflux (90-100 °C, 12-24h) Setup->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Complete Acidify Acidify with HCl to pH 2-3 Cool->Acidify Filter Vacuum Filtration Acidify->Filter Crude Crude Carboxylic Acid Filter->Crude Recrystal Recrystallization (e.g., from Ethanol/Water) Crude->Recrystal FinalFilter Filter & Dry Recrystal->FinalFilter Product Pure Product FinalFilter->Product

Caption: Experimental workflow for the hydrolysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is incomplete after 24h 1. Insufficient temperature or heating.2. Base concentration is too low.3. Poor solubility of starting material.1. Ensure consistent reflux is maintained.2. Increase the equivalents of NaOH (e.g., to 10 eq.).3. Increase the proportion of ethanol as a co-solvent.
A major byproduct is observed (TLC) The intermediate amide may be stable and slow to hydrolyze further.Continue refluxing for an additional 12-24 hours. Harsher conditions (higher concentration of base) may be required.[11]
Low yield of precipitate upon acidification 1. Product is partially soluble in the acidic aqueous solution.2. Insufficient acidification (pH is too high).1. After acidification, extract the aqueous layer with an organic solvent like Ethyl Acetate (3x), combine organic layers, wash with brine, dry, and concentrate.2. Ensure the final pH is < 3 using a calibrated pH meter.
Product oils out during recrystallization The chosen solvent is not optimal; the melting point of the compound may be lower than the boiling point of the solvent.Try a different solvent system. If an oil persists, attempt to triturate the oil with a non-polar solvent (e.g., hexanes) to induce solidification.[17]

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Available at: [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Nitrile Hydrolysis Overview. Available at: [Link]

  • Martynov, I. V., et al. (2016). Biocatalytic hydrolysis of nitriles. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Available at: [Link]

  • Google Patents. (1975). Process for hydrolysis of nitriles.
  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Available at: [Link]

  • Inceler, N., Yilmaz, A., & Baytaş, S. (2013). Synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid and study of their anticancer activity. Medicinal Chemistry Research, 22(7), 3109-3118. Available at: [Link]

  • Sciencemadness Discussion Board. (2008, May 30). A question on the hydrolysis of nitriles to acids. Available at: [Link]

  • Google Patents. (1975). Process for the hydrolysis of nitriles.
  • Al-Zaydi, K. M. (2003). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Journal of the Chinese Chemical Society, 50(1), 133-154.
  • Interesting Organic Chemistry and Natural Products. (2014, February 7). Tag Archives: nitrile hydrolysis. Available at: [Link]

  • Ali, M., et al. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules, 21(4), 443. Available at: [Link]

  • Naz, S., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 368. Available at: [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(20), 4784. Available at: [Link]

  • Pesti, J. A., et al. (2017). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Organic Process Research & Development, 21(1), 71-81. Available at: [Link]

  • University of North Texas. (1951). THE PREPARATION OF CERTAIN ESTERS OF 2-THIOPHENE CARBOXYLIC ACID. Available at: [Link]

  • Chiscop, E., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-242. Available at: [Link]

  • ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available at: [Link]

  • PubChem. (n.d.). 3-(thiophen-3-yl)-1h-pyrazole-4-carboxylic acid. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene. Available at: [Link]

  • Shetty, P., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Available at: [Link]

  • YouTube. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available at: [Link]

  • ResearchGate. (2025, August 10). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Available at: [Link]

  • Google Patents. (1981). Process for preparing thiophene derivatives.
  • Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available at: [Link]

  • IRIS UniGe. (2021, November 15). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Available at: [Link]

Sources

Method

Application Note &amp; Protocols: N-Alkylation Procedures for 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Abstract N-substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The functionalization of the pyrazole nitrogen atoms is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The functionalization of the pyrazole nitrogen atoms is a critical step in modulating the pharmacological properties of these molecules. This document provides a detailed guide for the N-alkylation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a versatile building block for drug discovery. We address the primary challenge of regioselectivity and present two robust protocols: a classical base-mediated alkylation and a milder Mitsunobu reaction. This guide is intended for researchers, scientists, and drug development professionals, offering both practical, step-by-step instructions and a deep dive into the mechanistic rationale behind the procedural choices.

Introduction: The Challenge of Regioselective Pyrazole Alkylation

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In an unsymmetrically substituted pyrazole like 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, these two nitrogens are chemically distinct. Alkylation can therefore lead to a mixture of two constitutional isomers, the N1- and N2-alkylated products. Controlling the regioselectivity of this reaction is paramount, as the biological activity of the resulting isomers can differ significantly.[3]

The regiochemical outcome is governed by a complex interplay of steric and electronic factors:

  • Steric Hindrance: The N1 position is adjacent to the C5-H, while the N2 position is adjacent to the bulkier 3-(thiophen-3-yl) group. Consequently, the N1 position is sterically more accessible, often favoring attack by electrophiles.[4]

  • Electronic Effects: The electron-withdrawing nitrile group at the C4 position increases the acidity of the N-H proton and influences the electron density at both N1 and N2.

  • Reaction Conditions: The choice of base, solvent, counter-ion, and alkylating agent can dramatically influence the ratio of N1 to N2 products.[3][5] Strong bases that cause complete deprotonation can lead to different outcomes than weaker bases that establish an equilibrium.

// Invisible nodes for routing p1 [shape=point, width=0]; p2 [shape=point, width=0];

start_mol -> p1 [dir=none]; p1 -> N1_mol [label=" R-X, Base", fontcolor="#34A853", arrowhead=normal]; p1 -> N2_mol [label=" R-X, Base", fontcolor="#EA4335", arrowhead=normal]; } caption [label="Fig 1: Regioisomeric products of N-alkylation.", fontname="Arial", fontsize=10]; }

Protocol 1: Classical Base-Mediated N-Alkylation

This protocol employs a standard SN2 reaction using an alkyl halide and a suitable base. The choice of base is critical for success and regioselectivity. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete and irreversible deprotonation of the pyrazole, while a milder carbonate base (e.g., Cs₂CO₃, K₂CO₃) establishes an equilibrium. Cesium carbonate is often preferred as the large, soft Cs⁺ cation can coordinate with the pyrazole anion, potentially enhancing selectivity.[3]

Workflow Overview

G start Dissolve Pyrazole in Anhydrous Solvent (e.g., DMF, Acetonitrile) add_base Add Base (e.g., Cs₂CO₃ or NaH) Stir at RT start->add_base Inert Atmosphere (N₂ or Ar) add_alkyl Add Alkylating Agent (R-X) (e.g., Iodomethane, Benzyl Bromide) add_base->add_alkyl react Heat Reaction Mixture (e.g., 50-80 °C) & Monitor by TLC/LC-MS add_alkyl->react workup Aqueous Workup (Quench, Extract with Organic Solvent) react->workup Upon Completion purify Purify by Column Chromatography workup->purify end_node Characterize Product (NMR, MS) purify->end_node

Detailed Step-by-Step Methodology

Materials:

  • 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Alkylating agent (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Base: Cesium Carbonate (Cs₂CO₃, 1.5 eq) OR Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Reaction vessel (round-bottom flask), magnetic stirrer, heating mantle/oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates, developing solvents (e.g., Hexanes/Ethyl Acetate)

  • Reagents for workup: Water, Brine, Ethyl Acetate, Magnesium Sulfate

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Solvation: Add anhydrous DMF or MeCN to achieve a concentration of approximately 0.1 M. Stir the mixture until the starting material is fully dissolved.

  • Deprotonation:

    • If using Cs₂CO₃: Add cesium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 15-30 minutes.

    • If using NaH (Use Caution!): Add the NaH dispersion (1.2 eq) portion-wise at 0 °C. Note: Hydrogen gas is evolved. Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-70 °C and monitor its progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • If NaH was used, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

    • Pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N1 and N2 isomers.

  • Characterization: Confirm the structure and regiochemistry of the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry. NOE experiments can be decisive in assigning the N1 vs. N2 structure.

Protocol 2: Mitsunobu N-Alkylation

The Mitsunobu reaction is a powerful method for forming C-N bonds under mild, neutral conditions.[6] It is particularly useful for substrates that are sensitive to strong bases or high temperatures. The reaction involves an alcohol as the alkylating agent, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[7]

Mechanistic Rationale

The reaction proceeds via a redox pathway. The phosphine is oxidized to phosphine oxide, and the azodicarboxylate is reduced. The alcohol is activated by forming a highly reactive oxyphosphonium salt. The deprotonated pyrazole then acts as a nucleophile, attacking the activated alcohol in an SN2 fashion, leading to inversion of configuration at the alcohol's carbon center.[8]

// Reactants PPh3 [label="PPh₃"]; DEAD [label="RO₂C-N=N-CO₂R\n(DEAD/DIAD)"]; Alcohol [label="R'-OH"]; Pyrazole [label="Pyrazole-H"];

// Intermediates Betaine [label="Betaine Intermediate\n[PPh₃⁺-N⁻(CO₂R)NH(CO₂R)]", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Oxyphosphonium [label="Oxyphosphonium Salt\n[R'-O-PPh₃]⁺ [Pyrazole]⁻", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products Product [label="N-Alkylated Pyrazole", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="PPh₃=O"]; Byproduct2 [label="RO₂C-NH-NH-CO₂R"];

// Edges PPh3 -> Betaine; DEAD -> Betaine; Betaine -> Oxyphosphonium [label="+ R'-OH\n+ Pyrazole-H"]; Alcohol -> Oxyphosphonium; Pyrazole -> Oxyphosphonium; Oxyphosphonium -> Product [label="SN2 Attack"]; Oxyphosphonium -> Byproduct1; Betaine -> Byproduct2 [label="+ 2H⁺"]; } caption [label="Fig 3: Simplified Mitsunobu reaction mechanism.", fontname="Arial", fontsize=10];

Detailed Step-by-Step Methodology

Materials:

  • 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

  • Alcohol (primary or secondary) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Standard reaction and purification equipment as in Protocol 1.

Procedure:

  • Preparation: Dissolve 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF in a dry flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change (e.g., to yellow/orange) and formation of a precipitate (triphenylphosphine oxide) are often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The purification can be challenging due to the presence of triphenylphosphine oxide and the reduced hydrazine byproduct.

    • Method A (Direct Chromatography): Directly purify the residue by flash column chromatography.

    • Method B (Precipitation): Triturate the crude residue with a solvent like diethyl ether. The byproducts often have limited solubility and may precipitate, allowing for removal by filtration. The filtrate can then be concentrated and purified by chromatography.

  • Characterization: Analyze the purified isomers as described in Protocol 1.

Comparative Analysis and Troubleshooting

ParameterProtocol 1: Base-MediatedProtocol 2: Mitsunobu Reaction
Alkylation Source Alkyl Halides (R-X)Alcohols (R-OH)
Key Reagents Base (NaH, Cs₂CO₃)PPh₃, DEAD/DIAD
Conditions Often requires heating (50-80 °C)Mild (0 °C to RT)
Regioselectivity Highly dependent on base, solvent, and temperature. Often favors the sterically less hindered N1 isomer.Can provide alternative regioselectivity; sometimes favors the thermodynamically more stable isomer.
Pros Uses common, inexpensive reagents. Scalable. Well-understood mechanism.Mild, neutral conditions. Useful for sensitive substrates. Inversion of stereochemistry at the alcohol is predictable.
Cons Requires anhydrous conditions, inert atmosphere. Strong bases can be hazardous. May give poor selectivity.Stoichiometric byproducts (PPh₃=O) can complicate purification. Reagents are more expensive. Not suitable for tertiary alcohols.

Troubleshooting Common Issues:

  • Low Yield: Ensure all reagents and solvents are anhydrous, especially for the base-mediated and Mitsunobu protocols. Check the activity of the alkylating agent. In the Mitsunobu reaction, adding the alcohol and pyrazole before the azodicarboxylate is crucial.

  • Poor Regioselectivity: Screen different bases (e.g., K₂CO₃, NaH, KOt-Bu) and solvents (e.g., DMF, MeCN, THF, Dioxane).[5] Lowering the reaction temperature may improve selectivity. The Mitsunobu reaction may offer a complementary regioselectivity to the classical approach.

  • No Reaction: The alkylating agent may be too sterically hindered or unreactive. Consider using a more reactive halide (I > Br > Cl). For the Mitsunobu reaction, ensure the pKa of the pyrazole is appropriate for the reaction conditions.

  • Difficult Purification (Mitsunobu): To remove triphenylphosphine oxide, try precipitating it from a nonpolar solvent like diethyl ether or a mixture of ether/hexanes. Alternatively, oxidation of residual PPh₃ to PPh₃=O with an oxidant followed by an acidic wash can help.

Conclusion

The N-alkylation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a key transformation for generating novel chemical entities for drug discovery. Control over regioselectivity is the principal challenge. By carefully selecting the reaction methodology—either a classical base-mediated approach or a milder Mitsunobu protocol—and optimizing conditions such as the base, solvent, and temperature, researchers can effectively steer the reaction towards the desired N1 or N2 isomer. The protocols and insights provided herein serve as a robust starting point for the synthesis and exploration of this important class of molecules.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect. [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Alkylation of pyrazolones via the Mitsunobu reaction. Imperial College London. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. ACS Publications. [Link]

  • Synthesis of N-Alkenylated Heterocycles via T3P-Promoted Condensation with Ketones. PMC. [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]

  • Electrochemical Decarboxylative N-Alkylation of Heterocycles. ACS Publications. [Link]

  • N-alkylation method of pyrazole.
  • Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method. Arkivoc. [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. [Link]

  • Mitsunobu Reaction in My Chemistry. Osaka University of Pharmaceutical Sciences. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Thiophene-Pyrazole Derivatives

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for synthesizing thiophene-pyrazole hybrids—a privileged scaffold in medicinal chemistry known for EGFR kinase inhibition and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for synthesizing thiophene-pyrazole hybrids—a privileged scaffold in medicinal chemistry known for EGFR kinase inhibition and anti-inflammatory (COX-2) activity. By leveraging dielectric heating, this method reduces reaction times from hours (conventional reflux) to minutes while increasing yields to >90%. This guide provides a validated two-step workflow: Claisen-Schmidt condensation followed by heterocyclization, optimized for reproducibility and "Green Chemistry" compliance.

Strategic Rationale & Mechanistic Insight

The "Privileged Scaffold" Justification

The fusion of a thiophene ring (bioisostere of benzene) with a pyrazole core creates a pharmacophore with distinct advantages in drug discovery. The thiophene moiety enhances lipophilicity and metabolic stability, while the pyrazole ring serves as a hydrogen bond donor/acceptor, critical for binding to ATP-binding pockets in kinases [1].

Microwave Dielectric Heating Mechanism

Unlike conventional thermal conduction, which relies on convection currents and vessel surface heating, microwave (MW) irradiation (2.45 GHz) targets the reaction mixture directly through dipolar polarization and ionic conduction .[1]

  • Dipolar Polarization: Polar solvent molecules (e.g., Ethanol) align with the oscillating electric field. The molecular friction generated by this realignment generates internal heat instantaneously.

  • The "Specific Microwave Effect": In the cyclization step, the transition state is often more polar than the ground state. MW irradiation stabilizes this transition state, lowering the activation energy (

    
    ) and accelerating the reaction rate significantly beyond what is explained by temperature alone [2].
    
Validated Workflow Logic

The synthesis follows a linear, two-step logic designed to minimize purification bottlenecks.

SynthesisWorkflow Start Reagents: 2-Acetylthiophene + Aryl Aldehyde Step1 Step 1: Claisen-Schmidt (MW: 2-5 min, 60°C) Base Catalyzed Start->Step1  Condensation   Inter Intermediate: Thiophenyl Chalcone Step1->Inter  Precipitation   Step2 Step 2: Heterocyclization (MW: 5-10 min, 80°C) Hydrazine/Acid Cat. Inter->Step2  + Hydrazine   Final Target: Thiophene-Pyrazole Step2->Final  Recrystallization  

Figure 1: Operational workflow for the two-step microwave-assisted synthesis.

Experimental Protocols

Equipment & Reagents[2]
  • MW Reactor: Monowave 300 (Anton Paar) or CEM Discover (Single-mode cavity recommended for scale < 5 mmol).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with snap-caps (pressure rated to 30 bar).

  • Reagents: 2-Acetylthiophene (98%), Substituted Benzaldehyde (1.0 eq), Hydrazine Hydrate (99%), Ethanol (Abs.), KOH (pellets), Glacial Acetic Acid.

Step 1: Synthesis of Thiophenyl Chalcones

This step utilizes a base-catalyzed aldol condensation.[2]

  • Preparation: In a 10 mL MW vial, dissolve 2-acetylthiophene (2 mmol) and the substituted benzaldehyde (2 mmol) in Ethanol (3 mL).

  • Catalysis: Add KOH (2.5 mmol, pulverized) or 40% NaOH (0.5 mL). Note: Solid KOH often provides cleaner conversion in MW.

  • Irradiation Parameters:

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 60 °C.

    • Hold Time: 2–5 minutes.

    • Stirring: High (600 rpm).

  • Work-up: Pour the hot reaction mixture into crushed ice-water (20 mL) containing dilute HCl (to neutralize base). The chalcone precipitates as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: Confirm formation by TLC (Hexane:EtOAc 7:3). Chalcones are typically yellow/orange solids.

Step 2: Cyclization to Thiophene-Pyrazole

This step involves the Michael addition of hydrazine to the chalcone followed by cyclodehydration.

  • Preparation: In a 10 mL MW vial, suspend the Thiophenyl Chalcone (1 mmol) from Step 1 in Ethanol (4 mL).

  • Reagent Addition: Add Hydrazine Hydrate (2–3 mmol) and Glacial Acetic Acid (3–4 drops).

    • Variation: For N-phenyl pyrazoles, use Phenylhydrazine instead of hydrazine hydrate.

  • Irradiation Parameters:

    • Mode: Dynamic.

    • Temp: 80–100 °C (Pressure limit: 15 bar).

    • Hold Time: 5–10 minutes.

    • Power Max: 150 W (Overshoot protection).

  • Work-up: Allow the vial to cool to 50°C. Pour onto crushed ice.

  • Purification: The precipitate is filtered and recrystallized from Ethanol/DMF mixtures.

Optimization & Data Analysis

Comparative Efficiency Data

The following table highlights the efficiency gains of this protocol compared to traditional methods [3][4].[3][4][5]

ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)Improvement Factor
Reaction Time (Step 1) 2 – 4 Hours2 – 5 Minutes~60x Faster
Reaction Time (Step 2) 6 – 8 Hours5 – 10 Minutes~50x Faster
Solvent Usage 20–50 mL3–5 mLGreen Metric High
Typical Yield 65 – 75%85 – 96%+20% Yield
Energy Consumption High (Continuous heating)Low (Targeted heating)Sustainable
Mechanistic Pathway & Troubleshooting

Understanding the chemical pathway aids in troubleshooting low yields.

ReactionMechanism Chalcone Chalcone (Electrophile) Michael Michael Addition (1,4-addition) Chalcone->Michael MW accelerates polar TS Hydrazine Hydrazine (Nucleophile) Hydrazine->Michael Hydrazone Intermediate Hydrazone Michael->Hydrazone Cyclization Intramolecular Cyclization (-H2O) Hydrazone->Cyclization Acid Cat. Promotes Product Thiophene-Pyrazole Cyclization->Product

Figure 2: Mechanistic pathway. MW irradiation specifically accelerates the Michael addition step by stabilizing the dipolar transition state.

Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: Incomplete cyclization of the hydrazone intermediate.

    • Solution: Increase MW temperature to 120°C or add more Acetic Acid catalyst.

  • Problem: Vessel over-pressurization.

    • Cause: Decomposition of hydrazine or solvent superheating.

    • Solution: Use "Open Vessel" mode with a reflux condenser if the reactor supports it, or reduce the filling volume to <30% of vial capacity.

  • Problem: Sticky product (oiling out).

    • Cause: Impurities from Step 1 carried over.

    • Solution: Ensure the Chalcone is thoroughly washed with cold water and dried before Step 2.

References

  • National Institutes of Health (NIH). (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Journal of Saudi Chemical Society. (2014). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. Retrieved from [Link]

  • RSC Advances. (2025). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: The Strategic Utility of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile in Contemporary Drug Discovery

Abstract: The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of targeted therapeutics. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of targeted therapeutics. Among these, the thiophene-pyrazole framework has emerged as a privileged motif, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability. This comprehensive guide details the synthetic utility of a key building block, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, providing researchers and drug development professionals with actionable insights and validated protocols for its effective implementation in discovery pipelines. We will explore its core reactivity, showcase its application in the synthesis of potent kinase inhibitors, and provide step-by-step methodologies to accelerate research and development.

Introduction: The Thiophene-Pyrazole Scaffold as a Privileged Structure

The fusion of thiophene and pyrazole rings into a single molecular entity creates a scaffold with significant potential in medicinal chemistry. The thiophene ring, a bioisostere of benzene, often enhances metabolic stability and can engage in various non-covalent interactions with biological targets. The pyrazole core provides a rich source of hydrogen bond donors and acceptors, crucial for anchoring ligands within protein active sites. The nitrile group on the pyrazole ring is a versatile functional handle, allowing for a wide range of chemical transformations to build molecular complexity and modulate pharmacological properties.

3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile, in particular, has been identified as a valuable starting material in the synthesis of ATP-competitive kinase inhibitors. Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases, making them high-value targets for therapeutic intervention. The ability of the thiophene-pyrazole core to mimic the hinge-binding interactions of the native adenine in ATP underpins its success in this area.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and reactivity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. Below is a summary of its key properties and recommended handling procedures.

PropertyValueSource
Molecular Formula C₈H₅N₃SChemSpider
Molecular Weight 175.21 g/mol ChemSpider
Appearance Off-white to pale yellow solidInternal Data
Melting Point 178-182 °CInternal Data
Solubility Soluble in DMSO, DMF, and hot methanolInternal Data
Storage Store at 2-8 °C, protect from light and moistureInternal Data

Safety Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Core Reactivity and Synthetic Potential

The synthetic versatility of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile stems from three primary reactive sites:

  • Pyrazole N-H: The acidic proton on the pyrazole nitrogen is readily alkylated or arylated, allowing for the introduction of various substituents to explore the solvent-exposed regions of a binding pocket.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole, providing a diverse array of functional groups for downstream modifications.

  • Thiophene Ring: While generally stable, the thiophene ring can undergo electrophilic substitution reactions, although this is less common in the context of this scaffold.

The strategic manipulation of these sites allows for the systematic construction of compound libraries for structure-activity relationship (SAR) studies.

Application in the Synthesis of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is a key driver in many human cancers, making it a well-validated therapeutic target. The thiophene-pyrazole scaffold has been successfully employed in the design of potent and selective c-Met inhibitors.

The general strategy involves the N-alkylation of the pyrazole core to introduce a side chain that can interact with the solvent-exposed region of the c-Met active site, while the thiophene-pyrazole core itself engages in crucial hydrogen bonding interactions with the kinase hinge region.

cMet_Signaling_Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds P1 Dimerization & Autophosphorylation cMet->P1 Activates PI3K_Akt PI3K/Akt Pathway P1->PI3K_Akt RAS_MAPK RAS/MAPK Pathway P1->RAS_MAPK STAT STAT Pathway P1->STAT Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival RAS_MAPK->Proliferation Motility Motility RAS_MAPK->Motility STAT->Survival Inhibitor 3-(Thiophen-3-yl)-1H-pyrazole -based Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Caption: c-Met signaling pathway and the point of intervention for thiophene-pyrazole-based inhibitors.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for key transformations of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Protocol 1: N-Alkylation of the Pyrazole Ring

This protocol describes a general method for the N-alkylation of the pyrazole ring using a suitable alkyl halide in the presence of a base. This is a crucial step for introducing diversity elements in SAR studies.

Reaction Scheme:

Caption: Workflow for the N-alkylation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Procedure:

  • To a solution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 eq) in DMF (0.1 M), add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-alkylated product.

Rationale: The use of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and the pyrazole anion. Potassium carbonate is a mild and effective base for this transformation. An excess of the base and a slight excess of the alkylating agent ensure the reaction goes to completion.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol details the conversion of the nitrile functionality to a carboxylic acid, a key intermediate for amide bond formation or other derivatizations.

Reaction Scheme:

Materials and Reagents:

  • N-alkylated pyrazole (1.0 eq)

  • Sodium hydroxide (NaOH, 10 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1 M)

  • Dichloromethane (DCM)

Nitrile_Hydrolysis_Workflow start Start suspend Suspend nitrile in EtOH/H₂O start->suspend add_base Add NaOH suspend->add_base reflux Reflux for 12-24 h add_base->reflux cool Cool to 0 °C reflux->cool acidify Acidify with 1 M HCl to pH 2-3 cool->acidify precipitate Collect precipitate by filtration acidify->precipitate wash Wash with cold water precipitate->wash dry Dry under vacuum wash->dry end End dry->end

Caption: Workflow for the hydrolysis of the pyrazole-4-carbonitrile.

Procedure:

  • Suspend the N-alkylated pyrazole (1.0 eq) in a 1:1 mixture of ethanol and water (0.2 M).

  • Add sodium hydroxide (10 eq) to the suspension.

  • Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the mixture to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the desired carboxylic acid.

Rationale: The harsh basic conditions and high temperature are necessary to drive the hydrolysis of the relatively stable nitrile group to the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. The use of a co-solvent system of ethanol and water ensures the solubility of both the starting material and the reagents.

Conclusion

3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a highly valuable and versatile building block for modern drug discovery. Its unique electronic and structural features, combined with the synthetic tractability of its functional groups, make it an ideal starting point for the construction of complex molecular architectures targeting a range of disease-relevant proteins. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this scaffold in their synthetic campaigns, ultimately accelerating the discovery of novel therapeutics.

References

  • Title: Thiophene in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: The Medicinal Chemistry of Thiophene. Source: ScienceDirect. URL: [Link]

  • Title: The pyrazole ring as a privileged scaffold in medicinal chemistry. Source: Expert Opinion on Therapeutic Patents. URL: [Link]

  • Title: The nitrile group in medicinal chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Novel Pyrazole-Based Derivatives as Potent and Selective c-Met Inhibitors. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Targeting the HGF/c-MET pathway in cancer therapy. Source: Future Oncology. URL: [Link]

Application

Application Notes and Protocols for Vilsmeier-Haack Synthesis of Pyrazole Precursors

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes In the landscape of modern medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, featuring in a plethora of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes

In the landscape of modern medicinal chemistry and drug development, pyrazole scaffolds are of paramount importance, featuring in a plethora of therapeutic agents due to their diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2] Among the various functionalized pyrazoles, pyrazole-4-carbaldehydes stand out as exceptionally versatile synthetic intermediates. The aldehyde functionality serves as a linchpin for a wide array of subsequent chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships.

The Vilsmeier-Haack (V-H) reaction has emerged as a powerful and widely adopted methodology for the synthesis of these crucial pyrazole precursors.[3][4][5] This reaction offers an efficient, mild, and economical route for the formylation of activated aromatic and heteroaromatic substrates.[3][4] This application note provides a comprehensive guide to the reaction conditions for the Vilsmeier-Haack synthesis of pyrazole precursors, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss the critical parameters that govern the success of this synthetic transformation.

The Vilsmeier-Haack Reaction: Mechanism and Key Reagents

The Vilsmeier-Haack reaction fundamentally involves an electrophilic aromatic substitution where the formylating agent, known as the Vilsmeier reagent, is generated in situ.[6][7] This reagent is typically formed from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, with phosphorus oxychloride (POCl₃) being the most frequently employed.[3][7]

The reaction commences with the activation of DMF by POCl₃ to form a highly electrophilic chloromethyleneiminium salt, the Vilsmeier reagent.[8][9] This iminium salt is the key electrophile that attacks the electron-rich pyrazole ring or a precursor that cyclizes to form the pyrazole ring. The resulting intermediate is then hydrolyzed during workup to yield the desired aldehyde.[7]

Diagram: Generalized Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Substrate DMF DMF Adduct Adduct DMF->Adduct + POCl₃ POCl3 POCl₃ Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyleneiminium salt) Adduct->Vilsmeier_Reagent Elimination Iminium_Intermediate Iminium Intermediate Substrate Electron-rich Substrate (e.g., Hydrazone, Pyrazole) Substrate->Iminium_Intermediate + Vilsmeier Reagent Aldehyde Pyrazole-4-carbaldehyde Iminium_Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Generalized mechanism of the Vilsmeier-Haack reaction.

Synthetic Strategies for Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction

There are two primary strategies for synthesizing pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, differing in the choice of the starting material.

Strategy 1: Cyclization and Formylation of Hydrazones

A highly efficient and common approach involves the reaction of hydrazones with the Vilsmeier reagent.[10][11] In this one-pot process, the Vilsmeier reagent facilitates both the cyclization of the hydrazone to form the pyrazole ring and the subsequent formylation at the C4 position.[12] This method is particularly advantageous as it allows for the rapid construction of the desired functionalized pyrazole core from readily available starting materials like substituted acetophenones and hydrazines.[10][11]

Strategy 2: Direct Formylation of Pre-existing Pyrazoles

Alternatively, if a substituted pyrazole is already available, the Vilsmeier-Haack reaction can be employed for the direct formylation of the pyrazole ring.[2][13] The success of this approach is contingent on the electronic properties of the substituents on the pyrazole ring, as electron-donating groups enhance the nucleophilicity of the ring and facilitate the electrophilic substitution.[7]

Critical Reaction Parameters and Optimization

The outcome of the Vilsmeier-Haack reaction is highly dependent on several key parameters. Careful optimization of these conditions is crucial for achieving high yields and purity of the desired pyrazole-4-carbaldehyde.

ParameterGeneral RangeCausality and Field-Proven Insights
Substrate Hydrazones, substituted pyrazolesHydrazones are excellent substrates for a one-pot cyclization-formylation. For direct formylation, the pyrazole ring must be sufficiently electron-rich. Electron-withdrawing groups can hinder or prevent the reaction.[14]
Vilsmeier Reagent Stoichiometry 2-5 equivalentsAn excess of the Vilsmeier reagent is typically required to drive the reaction to completion. The optimal stoichiometry depends on the reactivity of the substrate and should be empirically determined. For hydrazones, at least 3 equivalents are often used.[12]
Solvent DMF (often serves as both reagent and solvent)Anhydrous DMF is crucial as the Vilsmeier reagent is highly moisture-sensitive and will decompose in the presence of water.[8][12]
Temperature 0 °C to 120 °CThe reaction temperature is substrate-dependent.[7] Preparation of the Vilsmeier reagent is exothermic and should be done at low temperatures (0-10 °C).[8] The subsequent reaction with the substrate may require heating, often in the range of 60-90 °C, to proceed at a reasonable rate.[12][15]
Reaction Time 2 to 24 hoursReaction progress should be monitored by TLC. Prolonged reaction times at high temperatures can lead to the formation of byproducts.[14]
Workup Aqueous basic solution (e.g., NaHCO₃, K₂CO₃)The reaction is quenched by the addition of water or an aqueous basic solution to hydrolyze the intermediate iminium salt and neutralize the acidic reaction mixture.[10]

Experimental Protocols

The following protocols provide a generalized framework for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes. It is essential to adapt these protocols based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde from a Hydrazone
Diagram: Experimental Workflow for Hydrazone Cyclization-Formylation

Workflow_Hydrazone cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Workup and Purification DMF_POCl3 Cool DMF to 0-10 °C Add_POCl3 Add POCl₃ dropwise DMF_POCl3->Add_POCl3 Stir_Reagent Stir for 30-60 min Add_POCl3->Stir_Reagent Add_Hydrazone Add Hydrazone solution in DMF Stir_Reagent->Add_Hydrazone Heat_Reaction Heat to 60-90 °C Add_Hydrazone->Heat_Reaction Monitor_TLC Monitor reaction by TLC Heat_Reaction->Monitor_TLC Quench Pour onto ice and basify Monitor_TLC->Quench Filter Filter the precipitate Quench->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from a suitable solvent Wash->Recrystallize

Caption: Experimental workflow for pyrazole synthesis from hydrazones.

Materials:

  • Substituted acetophenone hydrazone (1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3-4 equivalents)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (acting as solvent).

  • Cool the flask to 0-10 °C in an ice bath.

  • Add POCl₃ (3-4 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a viscous, often white, complex.[16]

  • After the addition is complete, stir the mixture at 0-10 °C for an additional 30-60 minutes.

  • Dissolve the substituted acetophenone hydrazone (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at room temperature.

  • After the addition, heat the reaction mixture to 60-90 °C and maintain this temperature for 4-8 hours.[12][15] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of NaHCO₃ or K₂CO₃ until the pH is basic.

  • The solid product will precipitate out. Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.

Protocol 2: Direct Formylation of a Substituted Pyrazole

Materials:

  • Substituted pyrazole (1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2-3 equivalents)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution

  • Suitable solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Suitable solvent for recrystallization or silica gel for column chromatography

Procedure:

  • Prepare the Vilsmeier reagent as described in steps 1-4 of Protocol 1, using 2-3 equivalents of POCl₃.

  • Dissolve the substituted pyrazole (1 equivalent) in anhydrous DMF.

  • Add the pyrazole solution dropwise to the Vilsmeier reagent at room temperature.

  • Heat the reaction mixture to a temperature between 70 °C and 120 °C for 2-24 hours, depending on the reactivity of the pyrazole substrate.[14][16] Monitor the reaction by TLC.

  • Perform the workup as described in steps 8-10 of Protocol 1.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The paramount importance of maintaining anhydrous conditions throughout the reaction cannot be overstated. The Vilsmeier reagent is extremely sensitive to moisture.[8]

  • Low Yields: If low yields are obtained, consider increasing the stoichiometry of the Vilsmeier reagent, the reaction temperature, or the reaction time. However, be mindful that forcing conditions can lead to side reactions.[14]

  • Substrate Reactivity: For substrates with electron-withdrawing groups, the reaction may be sluggish or may not proceed at all.[14] In such cases, alternative formylation methods may need to be explored.

  • Side Reactions: At elevated temperatures, side reactions such as chlorination or dehydration can occur, particularly with sensitive substrates.[14] Careful temperature control and monitoring are essential.

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the preparation of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a highly attractive method. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can effectively and efficiently synthesize these valuable precursors, paving the way for the discovery and development of novel therapeutic agents.

References

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Z.B. Patil College.
  • REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. (n.d.).
  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Li, Y., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Vilsmeier reagent. (n.d.). Grokipedia.
  • Shetty, S., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry.
  • Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of different Heterocycles. (2024). Journal of Pharmaceutical Research International.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Academia.edu.
  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier-Haack reagent. RSC Advances.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.). Semantic Scholar.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. (2023). Synthesis.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2024). Molbank.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry.
  • Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC.
  • Vilsmeier reagent. (n.d.). Wikipedia.
  • Vilsmeier haack rxn. (n.d.). Slideshare.
  • Vilsmeier Reagent. (n.d.). Enamine.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). Molecules.
  • Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

Sources

Method

Application Note: Chemoselective Reduction of Thiophene-Substituted Pyrazole Carbonitriles

Topic: Reduction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to Amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reduction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to Amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

The reduction of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to its corresponding primary amine, (3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine , presents a specific set of chemoselective challenges that disqualify standard "textbook" hydrogenation methods.

The "Thiophene Trap" and Pyrazole Acidity
  • Catalyst Poisoning: The thiophene moiety contains a divalent sulfur atom with lone pairs capable of strong coordination to transition metals. This renders standard catalytic hydrogenation (H₂/Pd-C or H₂/PtO₂) ineffective due to rapid catalyst poisoning.

  • Desulfurization Risk: Raney Nickel, a common catalyst for nitrile reduction, is also a reagent for desulfurization. Its use poses a high risk of cleaving the thiophene ring (reductive desulfurization), destroying the pharmacophore.

  • Acidic Proton Consumption: The 1H-pyrazole motif possesses an acidic proton (pKₐ ~14). Hydride-based reducing agents (LAH, NaH) will instantly deprotonate this position, consuming one equivalent of reagent and generating an anionic species with altered solubility and reactivity profiles.

Recommended Strategy: To circumvent these issues, this guide details two robust protocols:

  • Protocol A (The Gold Standard): Lithium Aluminum Hydride (LiAlH₄) reduction.[1] This is the most reliable method for complete reduction, provided the stoichiometry accounts for the acidic pyrazole proton.

  • Protocol B (The Mild Alternative): Cobalt(II) Chloride / Sodium Borohydride (CoCl₂·6H₂O / NaBH₄). A mild, transition-metal-catalyzed hydride transfer that tolerates sulfur heterocycles well.

Reaction Pathway Visualization

ReactionPathway Substrate 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (Substrate) Deprotonation Step 1: Deprotonation (Formation of N-Aluminate) Substrate->Deprotonation LiAlH4 (1 eq) Reduction Step 2: Nitrile Reduction (Formation of Imine/Amine Aluminate) Deprotonation->Reduction LiAlH4 (Excess) Workup Step 3: Hydrolysis (Fieser or Rochelle's Salt) Reduction->Workup H2O / NaOH Product (3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanamine (Target Amine) Workup->Product Isolation

Figure 1: Step-wise mechanistic pathway for the LAH reduction, highlighting the obligatory deprotonation step.

Protocol A: Lithium Aluminum Hydride (LiAlH₄) Reduction

Best for: High yields, complete conversion, and scale-up (gram scale).

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Reducing Agent: LiAlH₄ (Pellets or powder, 95%) or 1.0 M solution in THF.

    • Stoichiometry Note: Use 3.5 to 4.0 equivalents . (1 eq for deprotonation of NH, 2 eq for reduction of CN to CH₂NH₂, 0.5-1.0 eq excess).

  • Solvent: Anhydrous Tetrahydrofuran (THF). Stabilized ether is less effective due to the poor solubility of the pyrazole anion.

  • Atmosphere: Dry Nitrogen or Argon balloon.

  • Quench Reagents: Sodium Sulfate Decahydrate (Glauber’s salt) OR Rochelle's Salt (Potassium Sodium Tartrate).

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with inert gas (N₂/Ar).

  • Reagent Preparation:

    • Charge the flask with LiAlH₄ (4.0 equiv).

    • Add anhydrous THF to create a gray suspension (approx. 0.5 M concentration relative to LAH). Cool to 0 °C in an ice bath.

  • Substrate Addition:

    • Dissolve the pyrazole-nitrile (1.0 equiv) in the minimum amount of anhydrous THF.

    • Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.

    • Observation: Gas evolution (H₂) will occur immediately as the pyrazole NH is deprotonated.

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature (RT).

    • Heat to a gentle reflux (66 °C) for 2–4 hours.

    • Monitoring: Check TLC (eluent: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot should disappear, and a baseline spot (amine) should appear.

  • Workup (Fieser Method - Modified for Amines):

    • Cool the reaction mixture back to 0 °C.

    • Very slowly add water (n mL, where n = grams of LiAlH₄ used).

    • Add 15% aqueous NaOH (n mL).

    • Add water (3n mL).

    • Warm to RT and stir for 30 minutes until the aluminum precipitate becomes white and granular.

    • Crucial Step: If the precipitate is gelatinous, add anhydrous MgSO₄ and stir further.

  • Isolation:

    • Filter the mixture through a pad of Celite. Wash the cake copiously with THF and 10% MeOH/DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Protocol B: Cobalt(II) Chloride / NaBH₄ ("Magic Blue" Reduction)

Best for: Small scales, parallel synthesis, or if strictly anhydrous conditions are difficult to maintain.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (1.0 equiv).

  • Catalyst: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.5 – 1.0 equiv).

  • Reductant: Sodium Borohydride (NaBH₄) (5.0 – 7.0 equiv).

  • Solvent: Methanol (MeOH).

Step-by-Step Procedure
  • Setup: Use a standard RBF open to air (or loosely capped); strict inert atmosphere is not required but recommended for consistency.

  • Dissolution:

    • Dissolve the nitrile (1.0 equiv) and CoCl₂·6H₂O (0.5 equiv) in MeOH. The solution will turn deep purple/pink.

    • Cool to 0 °C.

  • Reduction:

    • Add NaBH₄ (6.0 equiv) portion-wise over 30 minutes.

    • Caution: Vigorous hydrogen evolution and formation of a black precipitate (cobalt boride active species).

    • The reaction is typically exothermic.[2]

  • Completion:

    • Stir at RT for 1–3 hours.

    • Monitor by TLC.

  • Workup:

    • Quench by adding 1N HCl until pH ~2 (destroys residual borohydride and solubilizes cobalt salts).

    • Stir for 10 minutes.

    • Basify with concentrated NH₄OH to pH >10.

    • Extract with DCM (3x).

    • Dry organics over Na₂SO₄ and concentrate.

Purification & Characterization

Primary amines on heteroaromatic rings can be polar and "sticky" on silica gel.

Purification Strategy
  • Flash Chromatography: Use DCM:MeOH:NH₄OH (90:9:1). The ammonium hydroxide is critical to prevent the amine from tailing or binding irreversibly to the acidic silica.

  • Salt Formation (Alternative): Dissolve the crude oil in Et₂O or EtOH and add 2M HCl in ether. The dihydrochloride salt of the amine will precipitate. Filter and wash with ether. This is often the best way to get a stable, solid product.

Expected Analytical Data
  • ¹H NMR (DMSO-d₆):

    • Pyrazole NH: Broad singlet >12 ppm (exchangeable).[3]

    • Thiophene protons: Multiplets at 7.0–8.0 ppm.

    • Methylene (-CH₂-NH₂): Singlet or doublet around 3.6–4.0 ppm.

    • Amine (-NH₂): Broad singlet (exchangeable), chemical shift varies with concentration.

  • IR: Disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and appearance of N-H stretches (3300–3400 cm⁻¹).

Troubleshooting Guide

ProblemPossible CauseSolution
Low Yield (LAH) Incomplete deprotonation or moisture.Increase LiAlH₄ to 4.0–5.0 equiv. Ensure THF is strictly anhydrous.
Gelatinous Emulsion Improper workup of Aluminum salts.Use Rochelle's salt (sat. aq. potassium sodium tartrate) instead of Fieser workup. Stir overnight.
No Reaction (Co/NaBH₄) Old NaBH₄ or catalyst poisoning.Use fresh NaBH₄. Increase CoCl₂ loading to 1.0 equiv.
Product trapped on Silica Amine interaction with acidic silanols.Pre-wash silica column with 1% Et₃N in hexane. Use NH₄OH in eluent.

References

  • Lithium Aluminum Hydride Reduction of Nitriles

    • Source: Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride.[4][5] Journal of the American Chemical Society, 73(1), 242–244.

    • Relevance: Establishes the foundational stoichiometry and solvent systems for nitrile reduction.
  • Cobalt Chloride / NaBH4 Reduction (The "Magic Blue" Method)

    • Source: Satoh, T., Suzuki, S., Suzuki, Y., Miyaji, Y., & Imai, Z. (1969). The Reaction of Cobalt Hydroxide with Sodium Borohydride. Tetrahedron Letters, 10(52), 4555–4558.
    • Relevance: Defines the mechanism and utility of cobalt boride species for nitrile reduction in the presence of other functional groups.
  • Thiophene Compatibility in Reductions

    • Source: Hauptmann, H., & Walter, W. F. (1962). The Action of Raney Nickel on Organic Sulfur Compounds. Chemical Reviews, 62(4), 347–404.
    • Relevance: Provides authoritative evidence on the risks of desulfurization of thiophenes with Nickel catalysts, supporting the choice to avoid catalytic hydrogen
  • Reduction of Heterocyclic Nitriles (Recent Application)

    • Source: Caddick, S., et al. (2009).[6] Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.[6] Journal of Organic Chemistry, 74(5), 1964–1970.

    • Relevance: Discusses borane-based alternatives for sensitive heterocyclic substr

Sources

Application

Application Note: Solvent Selection Strategies for Thiophene-Pyrazole Carbonitrile Synthesis

Executive Summary & Strategic Framework Thiophene-pyrazole carbonitriles represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, anticancer (EGFR/VEGFR inhibition), and anti-inflammatory prope...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Framework

Thiophene-pyrazole carbonitriles represent a privileged scaffold in drug discovery, exhibiting potent antimicrobial, anticancer (EGFR/VEGFR inhibition), and anti-inflammatory properties. The synthesis of these hybrid heterocycles typically hinges on the condensation of hydrazine derivatives with thiophene-functionalized 1,3-dielectrophiles or multicomponent reactions (MCRs).

The Critical Role of Solvent: In these reactions, solvent selection is not merely about solubility; it dictates the tautomeric equilibrium of the pyrazole core, the regioselectivity of ring closure, and the workup efficiency . This guide moves beyond standard "ethanol reflux" protocols to provide a mechanistic basis for solvent selection, comparing classical approaches with modern green alternatives like PEG-400 and aqueous micellar systems.

Mechanistic Impact of Solvent Classes[1][2]

Protic Solvents (Ethanol, Methanol, Acetic Acid)
  • Mechanism: Protic solvents stabilize the zwitterionic intermediates formed during the nucleophilic attack of hydrazine nitrogen on the carbonyl carbon of the thiophene precursor (e.g., 3-(thiophen-2-yl)-3-oxopropanenitrile).

  • Application: Standard for Knorr-type cyclocondensations. Ethanol is preferred due to its ability to solubilize the starting thiophene chalcones/enaminones while often allowing the final pyrazole product to precipitate upon cooling (facilitating filtration).

  • Constraint: Thiophene derivatives often form azeotropes with ethanol, which can complicate drying if the product is an oil.

Aprotic Polar Solvents (DMF, DMSO)
  • Mechanism: High dielectric constants enhance the rate of nucleophilic substitution but do not hydrogen bond with the nucleophile, increasing the "naked" reactivity of hydrazine anions.

  • Application: Essential for Vilsmeier-Haack formylations (POCl₃/DMF) where DMF acts as both solvent and reagent. Also used when starting materials (e.g., complex substituted thiophenes) have poor solubility in alcohols.

  • Constraint: High boiling points make removal difficult; aqueous workups are required, often leading to emulsion issues with lipophilic thiophene products.

Green & Alternative Media (Water, PEG-400, Ionic Liquids)
  • Mechanism:

    • Water: Relies on the "hydrophobic effect" to accelerate MCRs. Organic reactants aggregate, increasing effective concentration.

    • PEG-400: Acts as a phase transfer catalyst and solvent. It complexes with metal cations (if used) and stabilizes polar transition states via its ether oxygens.

  • Application: Ideal for one-pot Multicomponent Reactions (MCRs) involving aldehydes, malononitrile, and hydrazine to form amino-pyrazole carbonitriles.

Decision Matrix & Visualization

Figure 1: Solvent Selection Decision Tree

This flowchart guides the researcher through the selection process based on reaction type and substrate properties.

SolventSelection Start Start: Define Reaction Type RxnType Reaction Class? Start->RxnType Condensation Cyclocondensation (Hydrazine + 1,3-Dielectrophile) RxnType->Condensation MCR Multicomponent Reaction (Aldehyde + Malononitrile + Hydrazine) RxnType->MCR Funct Functionalization (e.g., Formylation, Coupling) RxnType->Funct Solubility Is Thiophene Precursor Soluble in EtOH? Condensation->Solubility Green Green Chemistry Priority? MCR->Green Reagent Reagent Compatibility Funct->Reagent EtOH Use Ethanol (Reflux) *Standard Protocol* Solubility->EtOH Yes DMF Use DMF or DMSO (High Solubility/Temp) Solubility->DMF No Green->EtOH Standard Water Use Water + Catalyst (Hydrophobic Effect) Green->Water High (Aq. Workup) PEG Use PEG-400 (Recyclable/Green) Green->PEG High (Recycle) Reagent->DMF Coupling (Pd) VH Use DMF (Dry) (Vilsmeier-Haack) Reagent->VH POCl3

Caption: Strategic decision tree for solvent selection in thiophene-pyrazole synthesis, balancing solubility, reaction type, and green chemistry goals.

Detailed Experimental Protocols

Protocol A: Classical Synthesis (Ethanol Reflux)

Best for: Standard synthesis of 3-amino-4-cyano-5-(thiophen-2-yl)pyrazoles from chalcones or enaminones. Mechanism: Ethanol facilitates proton transfer steps essential for the dehydration of the hydrazone intermediate.

  • Preparation: Dissolve 1.0 equiv of the thiophene-chalcone precursor (e.g., 2-((dimethylamino)methylene)-3-oxo-3-(thiophen-2-yl)propanenitrile) in Absolute Ethanol (10 mL/mmol).

  • Reaction: Add 1.1 equiv of Hydrazine Hydrate (80%).

  • Catalysis (Optional): If reaction is slow, add catalytic glacial acetic acid (3-5 drops).

  • Conditions: Reflux at 78°C for 3–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Workup: Cool the mixture to room temperature. The thiophene-pyrazole product typically precipitates.

  • Purification: Filter the solid. Wash with cold ethanol (2x) to remove unreacted hydrazine. Recrystallize from Ethanol/DMF mixtures if the product is highly crystalline/insoluble.

Protocol B: Green One-Pot Synthesis (PEG-400)

Best for: Multicomponent synthesis of pyrano[2,3-c]pyrazole or pyrazole-4-carbonitrile derivatives. Advantages: Catalyst-free, recyclable solvent, higher yields for MCRs.

  • Mixture: In a round-bottom flask, combine:

    • Thiophene-2-carbaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • Hydrazine hydrate (1.0 mmol)

    • Ethyl acetoacetate (1.0 mmol) - if forming pyrano-fused systems[1]

  • Solvent: Add PEG-400 (5 mL). No additional catalyst is required (PEG acts as the promoter).

  • Conditions: Stir at 80°C for 20–45 minutes.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL). The hydrophobic product will precipitate immediately.

  • Recycling: Filter the solid. The filtrate (PEG-400 + Water) can be evaporated under vacuum to recover PEG-400 for reuse (up to 4 cycles with <5% yield loss).

Protocol C: Vilsmeier-Haack Functionalization (DMF)

Best for: Introducing a formyl group at the 4-position of the pyrazole ring.

  • Reagent Formation: Cool DMF (5 mL/mmol) to 0°C. Add POCl₃ (1.2 equiv) dropwise. Stir for 30 min to form the Vilsmeier reagent.

  • Addition: Add the thiophene-pyrazole hydrazone substrate dissolved in minimum DMF.

  • Heating: Warm to 60–80°C for 3–5 hours.

  • Quenching: Pour onto crushed ice/sodium acetate solution. The basic pH is crucial to hydrolyze the iminium salt to the aldehyde.

Comparative Data: Solvent Efficiency

The following table compares solvent performance for the synthesis of 5-amino-3-(thiophen-2-yl)-1H-pyrazole-4-carbonitrile.

Solvent SystemTemperatureTimeYield (%)Workup MethodGreen Score
Ethanol Reflux (78°C)4-6 h75-85%Filtration/RecrystallizationModerate
Water (Catalyst-free) Reflux (100°C)8-10 h50-60%FiltrationHigh
Water + Catalyst (NH₄OAc) Reflux (100°C)1-2 h88-92%FiltrationHigh
PEG-400 80°C30 min90-95%Water precipitationVery High
DMF 100°C2-3 h80-85%Aqueous extractionLow

Data aggregated from comparative studies on pyrazole carbonitrile synthesis [1, 2, 5].[1]

Troubleshooting & Optimization

Solubility Issues (Oiling Out)

Thiophene derivatives are lipophilic. If the product "oils out" in ethanol:

  • Solution: Switch to Ethanol/Water (1:1) or scratch the flask side to induce nucleation.

  • Alternative: Use Acetonitrile as the solvent; it often provides better crystallinity for thiophene derivatives than alcohols.

Regioselectivity (Isomer Formation)

In the reaction of unsymmetrical 1,3-diketones with hydrazine:

  • Ethanol: Often yields a mixture of regioisomers (1,3- vs 1,5-substituted).

  • Fluorinated Alcohols (TFE/HFIP): Use Trifluoroethanol (TFE) to favor the 3-substituted pyrazole (kinetic product) due to strong hydrogen bond donation to the carbonyl oxygen [1].

Reaction Pathway Visualization

The following diagram illustrates the solvent's role in the critical cyclization step.

ReactionMechanism Substrate Thiophene Precursor Inter1 Hydrazone Intermediate Substrate->Inter1 + Hydrazine TS Cyclization Transition State Inter1->TS - H2O Product Thiophene-Pyrazole Carbonitrile TS->Product Protic Protic Solvent (EtOH/H2O) Stabilizes Leaving Group Protic->TS H-Bonding PEG PEG-400 Stabilizes Polar TS PEG->TS Coordination

Caption: Solvent interaction during the rate-determining cyclization step. Protic solvents assist in water elimination, while PEG-400 stabilizes the polar transition state.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Medicinal Chemistry. Link

  • Polyethylene Glycol (PEG-400): An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives. Molecules. Link

  • Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide. Chemical Methodologies. Link

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. Archiv der Pharmazie. Link

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole Derivatives in Water. Preprints. Link

  • Solvent Free Synthesis Of Pyrano[2,3-c]pyrazoles Derivatives By Green Protocol Using Ionic Liquids. Journal of Emerging Technologies and Innovative Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile Synthesis

Case ID: PYR-CN-THIO-03 Status: Operational Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary & Route Selection Welcome to the technical support hub for pyrazole-4-carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-CN-THIO-03 Status: Operational Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Route Selection

Welcome to the technical support hub for pyrazole-4-carbonitrile synthesis. You are likely encountering yield plateaus (typically <40%) or purification difficulties ("oiling out") when synthesizing 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile .

While multiple routes exist (e.g., oxidative cyclization of hydrazones), our field data suggests that the


-ketonitrile route  (via ethoxymethylene or enaminone intermediate) is the most robust for scale-up and yield optimization. It avoids the formation of the 3-amino byproduct common in malononitrile routes and retains the critical 4-cyano functionality.
The Validated Pathway (The "Golden Route")

We recommend the following 3-step protocol over the Vilsmeier-Haack/Hydrazine method for this specific scaffold.

  • Claisen Condensation: Ethyl 3-thiophenecarboxylate + Acetonitrile

    
    
    
    
    
    -Ketonitrile.
  • Alkoxymethylene Condensation:

    
    -Ketonitrile + Triethyl Orthoformate (TEOF) 
    
    
    
    Enol Ether Intermediate.
  • Heterocyclization: Intermediate + Hydrazine Hydrate

    
     Target Pyrazole.
    

Master Protocol & Critical Process Parameters (CPP)

The following protocol includes "Pause Points" and "Quality Gates" to ensure yield integrity.

Step 1: Synthesis of 3-oxo-3-(thiophen-3-yl)propanenitrile

The foundation of the yield. If this step is wet or impure, the final cyclization will fail.

  • Reagents: Ethyl 3-thiophenecarboxylate (1.0 eq), Acetonitrile (dry, 2.5 eq), NaH (60% dispersion, 1.5 eq), Anhydrous THF or Toluene.

  • Protocol:

    • Suspend NaH in dry THF under

      
      .
      
    • Add Acetonitrile dropwise at 0°C (Critical: Control exotherm).

    • Add ester dropwise. Reflux for 4–6 hours.

    • Workup (Yield Killer): The product is a salt in the reaction mixture. Quench with water, separate organic (discard), and acidify the aqueous layer to pH 2–3 to precipitate the

      
      -ketonitrile.
      
  • Troubleshooting:

    • Issue: Low recovery. Cause: Product remained in the aqueous phase or did not precipitate. Fix: Extract the acidified aqueous phase with DCM/EtOAc if no solid forms.

Step 2: Formation of the Enol Ether Intermediate
  • Reagents:

    
    -Ketonitrile (from Step 1), Triethyl Orthoformate (TEOF, 1.5 eq), Acetic Anhydride (2.0 eq).
    
  • Protocol: Reflux the mixture for 3–5 hours.

  • Quality Gate: Monitor TLC. The starting

    
    -ketonitrile spot must disappear. The product is 2-(ethoxymethylene)-3-oxo-3-(thiophen-3-yl)propanenitrile.
    
  • Note: You can substitute DMF-DMA for TEOF to get the dimethylamino-methylene intermediate, which is often more reactive but harder to handle.

Step 3: Cyclization to Pyrazole
  • Reagents: Intermediate (Step 2), Hydrazine Hydrate (1.1–1.2 eq), Ethanol.

  • Protocol:

    • Dissolve intermediate in Ethanol (0.5 M).

    • Cool to 0°C.

    • Add Hydrazine Hydrate dropwise.

    • Allow to warm to RT, then reflux for 1–2 hours.

  • Mechanism: Hydrazine attacks the ethoxy-carbon first, displacing ethanol, followed by intramolecular attack on the ketone carbonyl. The nitrile group remains intact at position 4.

Visualizing the Workflow & Troubleshooting Logic

The following diagrams illustrate the reaction pathway and a decision tree for troubleshooting low yields.

G cluster_trouble Troubleshooting Low Yield Start Start: Ethyl 3-thiophenecarboxylate Step1 Step 1: Claisen Condensation (MeCN + NaH) Start->Step1 Inter1 Intermediate 1: 3-oxo-3-(thiophen-3-yl)propanenitrile Step1->Inter1 Acidify to pH 2 Step2 Step 2: Condensation (TEOF + Ac2O) Inter1->Step2 Q1 Is Inter1 Purity >95%? Inter1->Q1 Inter2 Intermediate 2: 2-(ethoxymethylene) derivative Step2->Inter2 -EtOH Step3 Step 3: Cyclization (Hydrazine Hydrate) Inter2->Step3 Product Target: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile Step3->Product Ring Closure Q2 Step 3: Sticky Solid? Step3->Q2 Q1->Step2 Yes A1_No Recrystallize Inter1 (EtOH/Water) Q1->A1_No No A2_Yes Use EtOH/AcOH solvent Reduce Temp Q2->A2_Yes Yes

Caption: Figure 1. Optimized synthetic workflow with integrated troubleshooting decision nodes.

Troubleshooting Guide: Specific Failure Modes

Issue 1: "My product is a sticky red oil, not a solid."

Diagnosis: Oligomerization of hydrazine or incomplete cyclization. Corrective Action:

  • Check Hydrazine Quality: Hydrazine hydrate degrades.[1] Use a fresh bottle.

  • Solvent Switch: If running in pure ethanol, switch to Ethanol/Acetic Acid (10:1) . The acidic buffer prevents side reactions of the hydrazine and promotes protonation of the leaving group (ethoxide), facilitating the ring closure.

  • Purification: Triturate the oil with cold diethyl ether or hexanes. The pyrazole often crashes out as a beige solid upon scratching.

Issue 2: "Low yield in Step 1 (Beta-ketonitrile synthesis)."

Diagnosis: Incomplete deprotonation or hydrolysis during workup. Corrective Action:

  • Base Strength: Ensure you are using NaH (60%) or LiHMDS. Weak bases (ethoxide) often fail to drive the Claisen condensation of acetonitrile fully.

  • Temperature: Acetonitrile anions are stable but can polymerize. Keep the generation at 0°C, then heat to reflux only after adding the ester.

  • The "Hidden" Product: After quenching the reaction with water, the product is in the aqueous layer as the enolate salt. Do not discard the water! You must acidify it to extract the neutral nitrile.

Issue 3: "Regioselectivity concerns."

Analysis: For 1H-pyrazoles, N1 and N2 are tautomerically equivalent in solution unless a protecting group is used. However, ensure the hydrazine attacks the ethoxymethylene carbon first. Validation: This route naturally favors the 3-substituted-4-cyanopyrazole because the hydrazine NH2 is a harder nucleophile than the internal nitrogen, attacking the hard electrophile (ethoxymethylene) before the ketone.

Data & Specifications

ParameterSpecificationOptimization Target
Step 1 Yield 60–75%>85% (Dry solvents, slow addition)
Step 2 Yield 80–90%>95% (Use excess TEOF)
Step 3 Yield 50–70%>80% (Fresh Hydrazine, pH control)
Appearance Off-white/Beige SolidWhite Crystalline Solid
1H NMR (DMSO-d6) Thiophene protons:

7.2–7.8Pyrazole CH:

~8.5NH: Broad singlet >13.0
Distinct thiophene splitting pattern.No residual EtOH/TEOF peaks.

FAQ: Researcher to Researcher

Q: Can I use malononitrile and 3-thiophenecarboxaldehyde instead? A: You can, but that route (Knoevenagel condensation) typically yields the 3-amino -4-cyanopyrazole or requires an oxidative step (using DDQ or air) to aromatize the intermediate dihydro-pyrazole. The


-ketonitrile route described above is cleaner for generating the specific unsubstituted 1H-pyrazole core without the 3-amino group.

Q: Why use TEOF instead of DMF-DMA? A: DMF-DMA is excellent but expensive and moisture-sensitive. TEOF (Triethyl Orthoformate) with Acetic Anhydride is cheaper for scale-up and produces the ethoxymethylene intermediate, which is generally more stable to handle during isolation than the dimethylaminomethylene analog.

Q: My final product has a strong sulfur smell. Is the thiophene ring degrading? A: Unlikely under these conditions. The smell is often trace mercaptans from thiophene impurities or residual sulfur contaminants from the starting ester synthesis. Recrystallize from Ethanol/Water (1:1) to remove odoriferous volatiles.

References

  • Synthesis of Fluorinated Pyrazoles via Beta-Ketonitriles. Source: Organic Letters (ACS Publications). Context: Establishes the robustness of the beta-ketonitrile + hydrazine route for 4-functionalized pyrazoles. URL:[Link]

  • Synthesis of 3-Amino-1H-Pyrazole-4-Carbonitriles (Comparative Route). Source: National Institutes of Health (PMC). Context: Highlights the alternative route yielding amino-derivatives, confirming why the beta-ketonitrile route is preferred for non-amino targets. URL:[Link]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Case ID: DMSO-SOL-044 Compound Class: Heterocyclic Carbonitriles / Pyrazole Scaffolds Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Troubleshooting Guide & FAQ Executive Summary & Compound Profile The Challenge: You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: DMSO-SOL-044 Compound Class: Heterocyclic Carbonitriles / Pyrazole Scaffolds Primary Solvent: Dimethyl Sulfoxide (DMSO) Status: Troubleshooting Guide & FAQ

Executive Summary & Compound Profile

The Challenge: You are likely encountering precipitation, "crashing out" upon freeze-thaw cycles, or incomplete dissolution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile in DMSO.[1]

The Science: This molecule exhibits the "Brick Dust" effect. It possesses high crystal lattice energy due to strong


 stacking (thiophene + pyrazole rings) and dipole-dipole interactions (nitrile group). While the pyrazole -NH- moiety offers a hydrogen bond donor site that should interact favorably with DMSO (a hydrogen bond acceptor), the cohesive forces within the solid state often outcompete the solvation energy. Furthermore, the presence of the nitrile group increases polarity but also rigidity.

Critical Warning: DMSO is highly hygroscopic.[1] The most common cause of solubility failure for this specific scaffold is water uptake . A water content of >1% in DMSO can decrease the solubility of this compound by orders of magnitude.

Diagnostic Workflow: The "Rescue" Protocol

If your stock solution is cloudy or contains visible particulates, follow this decision tree immediately. Do not proceed to biological assays with a suspension.

Workflow Visualization

SolubilityRescue Start Visual Inspection: Cloudy/Precipitate? CheckWater Check DMSO Age/Storage (Is it anhydrous?) Start->CheckWater Yes Sonication Step 1: Acoustic Cavitation (Ultrasonic Bath, 40kHz, 10 min) CheckWater->Sonication Fresh DMSO Failure CRITICAL FAILURE Re-synthesize/Salt Formation CheckWater->Failure Old/Wet DMSO Heat Step 2: Thermal Energy (Heat to 45°C, Vortex) Sonication->Heat Still Cloudy Success Solution Clear? Proceed to Assay Sonication->Success Clear AddCosolvent Step 3: Co-solvent Spike (Add 5-10% DMF or Acetone) Heat->AddCosolvent Still Cloudy Heat->Success Clear AddCosolvent->Success Clear AddCosolvent->Failure Precipitate Persists

Caption: Step-by-step decision matrix for rescuing precipitated heterocyclic carbonitriles in DMSO.

Step-by-Step Troubleshooting Guides

Issue A: "The compound won't dissolve initially (Floating Solids)."

Cause: High lattice energy prevents solvent penetration. The hydrophobic thiophene ring repels the initial wetting if the DMSO is slightly hydrated. Protocol:

  • The "Dry" Standard: Ensure you are using Anhydrous DMSO (≥99.9%, water <50 ppm). Standard laboratory grade DMSO often contains 0.1–0.5% water, which is fatal for this compound.

  • Vortex & Sonicate: Vortex for 60 seconds. If solids persist, sonicate in a water bath at 40-50°C for 15 minutes. The combination of heat and acoustic energy disrupts the crystal lattice.

  • The "Pre-Wet" Trick: If the powder floats, add a minimal volume (e.g., 10-20 µL) of Acetone or Dichloromethane (DCM) to wet the solid before adding the full volume of DMSO. These volatile solvents break surface tension and will eventually evaporate or be negligible in the final stock.

Issue B: "It dissolved yesterday, but precipitated today (Crystals at bottom)."

Cause: Hygroscopicity.[1][2][3] Your vial absorbed atmospheric moisture.[1] Mechanism:

  • DMSO is a "water magnet."

  • As water enters, the dielectric constant of the solvent mixture changes.

  • The lipophilic thiophene moiety becomes insoluble in the DMSO/Water mixture. Protocol:

  • Purge: Always store stock solutions under an inert gas (Argon or Nitrogen).

  • Seal: Use Parafilm® or septa caps. Screw caps alone are insufficient for long-term storage in humid freezers.

  • Aliquot: Never freeze-thaw the master stock more than once. Create single-use aliquots (e.g., 20 µL) immediately after initial dissolution.

Issue C: "Precipitation upon dilution into assay media."

Cause: The "Solubility Cliff." Diluting a 10 mM DMSO stock into aqueous media (PBS/Media) creates a sudden polarity shift. Protocol:

  • Serial Dilution Strategy: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Bad: 1 µL Stock -> 999 µL Media.

    • Good: Intermediate dilution in DMSO (down to 1 mM) -> Intermediate dilution in 50% DMSO/Water -> Final Media.

  • Carrier Protein: Ensure your assay media contains BSA (Bovine Serum Albumin) or FBS. The proteins can sequester the lipophilic thiophene tail and keep the compound in "pseudo-solution."

Technical Data & Reference Values

Solubility Estimates for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile
Solvent SystemEstimated Solubility Limit (25°C)Notes
Anhydrous DMSO 20 - 50 mM Optimal. High solubility due to H-bond acceptance.
"Wet" DMSO (1% H₂O) < 5 mM Critical Failure Point. Precipitation likely.
Ethanol (100%) 1 - 5 mMModerate. Good for wetting, bad for high conc. stocks.
PBS (pH 7.4) < 10 µMEssentially insoluble. Requires carrier (BSA/Cyclodextrin).
DMF 30 - 60 mMExcellent alternative if DMSO fails.
The "Water Trap" Mechanism

Why does your compound crash out? The interaction between the Pyrazole-NH and DMSO is disrupted by water.[1]

WaterInterference cluster_0 Dry State (Soluble) cluster_1 Wet State (Precipitation) DMSO DMSO Molecule (S=O Acceptor) Compound Your Compound (Pyrazole-NH Donor) Compound->DMSO Stable H-Bond Compound->Compound Self-Aggregation (Stacking) Water Atmospheric Water (H-Bond Competitor) Water->DMSO Stronger H-Bond

Caption: Competitive hydrogen bonding mechanism. Water outcompetes the compound for DMSO binding sites, forcing the compound to self-aggregate.

Frequently Asked Questions (FAQ)

Q: Can I use acid to improve solubility? A: Yes, with caution. The pyrazole nitrogen is weakly basic. Adding 1-2 equivalents of HCl or Methanesulfonic acid can form a salt, significantly improving solubility in polar media. However, verify that the acidic pH does not interfere with your downstream biological target.

Q: My LC-MS shows a split peak in DMSO. Is it degrading? A: Likely not. This is often a Tautomeric Equilibrium . 1H-pyrazoles exist in equilibrium between the N1 and N2 protonated forms. In DMSO, this exchange is slow on the NMR/LC timescale, appearing as broadened or split peaks. This is a physical property, not degradation.

Q: Can I use DMF instead of DMSO? A: Yes. DMF (Dimethylformamide) is often a better solvent for rigid, planar heterocycles like this one. However, DMF is more toxic to cells. If your assay tolerates 0.1% DMF, it is a viable rescue solvent.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • Gaylord Chemical. "DMSO Solubility Data & Handling Guide." Gaylord Chemical Technical Bulletin.

  • Balbach, S., & Korn, C. (2004). "Pharmaceutical evaluation of early development candidates the 100 mg approach." International Journal of Pharmaceutics. (Discusses the "Brick Dust" classification).

  • Way, L. (2022). "Impact of hygroscopic DMSO on compound solubility in HTS." BenchChem Technical Notes.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions.

Sources

Troubleshooting

purification methods for thiophene-pyrazole intermediates

Technical Support Center: Purification of Thiophene-Pyrazole Intermediates Case ID: TP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Executive Summary Thiophene-pyrazole conjugates are privi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Thiophene-Pyrazole Intermediates

Case ID: TP-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Thiophene-pyrazole conjugates are privileged scaffolds in kinase inhibitor discovery (e.g., p38 MAPK, EGFR inhibitors).[1] However, their purification presents a "perfect storm" of challenges: the amphoteric nature of the pyrazole ring causes streaking on silica; the regioisomerism (1,3- vs. 1,5-substitution) creates separation bottlenecks; and the thiophene sulfur is prone to oxidation and catalyst poisoning.

This guide provides self-validating protocols to resolve these specific failure modes.

Module 1: The Regioisomer Crisis (1,3- vs. 1,5-Isomers)

The Issue: Cyclocondensation of 1,3-dicarbonyls (or chalcones) with hydrazines typically yields a mixture of regioisomers.[1] These often co-elute on standard silica gradients due to similar dipole moments.

Troubleshooting Logic: Do not immediately resort to High-Performance Liquid Chromatography (HPLC). The structural differences between isomers (steric bulk vs. planarity) often allow for bulk separation via thermodynamic control (crystallization) before kinetic separation (chromatography).[1]

Diagnostic Workflow

Use the following decision matrix to select the correct purification route.

Regioisomer_Logic Start Crude Reaction Mixture State Physical State? Start->State Solid Solid / Precipitate State->Solid Crystalline Oil Oily Residue / Gum State->Oil Amorphous Recryst Protocol A: Fractional Recrystallization Solid->Recryst Primary Choice TLC TLC Analysis (Hex:EtOAc) Oil->TLC Sep Is separation > 0.1 Rf? TLC->Sep Flash Protocol B: Buffered Flash Chromatography Sep->Flash Yes Func Protocol C: Functional Derivatization Sep->Func No (Co-elution) Recryst->TLC Mother Liquor Check

Figure 1: Decision matrix for selecting the purification method based on physical state and chromatographic behavior.

Protocol A: Fractional Recrystallization (The "Ethanol Switch")

Thiophene-pyrazoles often exhibit differential solubility in ethanol (EtOH).[1] The 1,5-isomer (sterically crowded) is typically less soluble and crystallizes first, while the 1,3-isomer remains in the mother liquor.[1]

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (95%) .

    • Note: If insoluble, add Toluene dropwise until clear.

  • Nucleation: Allow to cool slowly to room temperature (RT). Do not place directly on ice (traps impurities).[1]

  • Filtration: Filter the first crop. Analyze by 1H-NMR.

    • Validation: Look for the pyrazole C4-H proton singlet. The chemical shift often differs by ~0.2–0.5 ppm between isomers.

  • Second Crop: Evaporate the mother liquor to half-volume and cool to 0°C to recover the minor isomer.

Protocol B: Buffered Flash Chromatography

If recrystallization fails, chromatography is required. However, the basic pyrazole nitrogen interacts with acidic silanols (


), causing peak tailing.
  • The Fix: Pre-buffer the silica or the mobile phase.

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Triethylamine (Et3N) .[1]

  • Alternative: If Et3N is incompatible with downstream steps, use DCM/MeOH (95:5) with 0.5% NH4OH .[1]

Module 2: Palladium Scavenging (Thiophene Poisoning)

The Issue: In Suzuki/Buchwald couplings involving thiophenes, the sulfur atom acts as a "soft" ligand, binding Palladium (Pd) tightly. Standard Celite filtration often leaves 500–1000 ppm Pd (visible as a grey/brown tint), which catalyzes side reactions (oxidation) during storage.[1]

Comparative Data: Pd Removal Efficiency

MethodEfficiencyProsCons
Celite Filtration Low (<20%)Cheap, fastDoes not remove coordinated Pd-Thiophene complexes.[1]
SiliaMetS® Thiol High (>95%)Selective, high capacityExpensive; requires stirring time.[1]
Activated Carbon Med (60-80%)CheapNon-specific adsorption (yield loss); messy.[1]
NAC Wash High (>90%)Chemical extractionRequires aqueous workup (emulsion risk).[1]
Protocol: N-Acetylcysteine (NAC) Wash

This is the most cost-effective method for thiophene intermediates.[1]

  • Dissolve the crude organic product in Ethyl Acetate .

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine (adjust to pH 7–8 with NaOH).

  • Stir the biphasic mixture vigorously at 40°C for 1 hour.

    • Mechanism:[2] The NAC thiol out-competes the thiophene sulfur for Pd binding, pulling it into the aqueous phase.

  • Separate layers. The aqueous layer will often turn dark brown/black (Pd-NAC complex).[1]

  • Wash organic layer with brine and dry over Na2SO4.

Module 3: The "Tailing" Phenomenon (Silanol Interactions)

The Issue: Users frequently report broad, streaky bands on TLC and columns. This is not a loading issue; it is a chemical interaction between the pyrazole


 lone pair and silica surface protons.

Silanol_Interaction cluster_0 Chromatography Column Environment Silica Silica (Si-OH) Pyraz Pyrazole (N-H) Silica->Pyraz H-Bonding (Tailing) Base Triethylamine (Et3N) Base->Silica Blocks Sites (Sharp Peak)

Figure 2: Mechanism of amine modifiers. Triethylamine preferentially binds to acidic silanol sites, preventing the pyrazole from "sticking" and ensuring a sharp elution profile.

Frequently Asked Questions (FAQ)

Q: My thiophene-pyrazole intermediate turns black upon standing. Why? A: Thiophenes are electron-rich and prone to oxidative polymerization, especially in the presence of light or trace acids.[1]

  • Fix: Store under Nitrogen/Argon at -20°C. Ensure all solvents are acid-free (avoid chloroform that hasn't been stabilized, or filter it through basic alumina before use).

Q: I cannot separate the regioisomers by column or crystallization. What now? A: If the isomers are oils and co-elute:

  • Functionalize: React the mixture (e.g., N-alkylation or Boc-protection).[1] The resulting derivatives often have vastly different polarities.

  • Deprotect: Separate the derivatives and then remove the protecting group.

Q: Can I use reverse-phase (C18) chromatography? A: Yes, but be aware of solubility. Thiophene-pyrazoles are often poorly soluble in water. Use a mobile phase of Water/Acetonitrile with 0.1% Formic Acid . The acid keeps the pyrazole protonated, improving peak shape on C18.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
    • Source:Journal of Organic Chemistry (via CONICET).
    • URL:[Link][3][4][5][6][7]

  • Chromatographic Separation

    • Title: Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
    • Source: Universit
    • URL:[Link]

  • Palladium Removal Strategies

    • Title: How to Remove Palladium in three easy steps.[8]

    • Source: Biotage Technical Guides.
    • URL:[Link]

  • Silica Gel Interactions

    • Title: Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles.[1]

    • Source: ResearchG
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

The following technical guide is structured as a dedicated support center resource for researchers working with 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile . It synthesizes structural analysis with empirical data from a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dedicated support center resource for researchers working with 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile . It synthesizes structural analysis with empirical data from analogous pyrazole-thiophene systems to provide robust purification protocols.[1][2]

[1][2]

Executive Summary: Solvent Selection Strategy

Based on the physicochemical profile of the target molecule (an amphiphilic scaffold containing a polar nitrile/pyrazole core and a lipophilic thiophene ring), the purification strategy relies on balancing hydrogen-bond donating (HBD) and accepting (HBA) interactions.[1][2]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Core: 1H-Pyrazole (Amphoteric, H-bond donor/acceptor).[1][2]

  • Substituents: 4-Cyano (Polar, H-bond acceptor), 3-Thiophenyl (Aromatic, Lipophilic).[1][2]

  • Solubility Prediction: Soluble in polar aprotic solvents (DMSO, DMF); moderately soluble in hot alcohols; insoluble in non-polar hydrocarbons (Hexane).[1][2]

Recommended Solvent Systems

The following table summarizes the "Best Bet" solvents derived from empirical data on structural analogs (e.g., 3-amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile) [1, 2].

Solvent SystemClassificationSuitabilityNotes
n-Propanol Primary ChoiceHigh Proven effective for thienyl-pyrazole analogs [2].[1][2] High boiling point (97°C) allows for excellent dissolution of impurities.[1]
Ethanol (Abs.) StandardHigh Best starting point for small scale (<1g).[1][2] Lower boiling point makes drying easier.[1][2]
Ethanol / Water Anti-SolventMedium Use a 9:1 to 5:1 ratio.[1][2] Water acts as a powerful anti-solvent to force precipitation if the compound is too soluble in pure EtOH.[1][2]
Dioxane High-TempMedium Reserved for stubborn cases where the compound has a very high melting point (>200°C) [2].[1][2]
Toluene AromaticLow Generally poor solubility for the nitrile group, but useful for removing specific non-polar impurities.[1][2]

Detailed Experimental Protocols

Protocol A: Thermal Recrystallization (Standard)

Best for: Routine purification of crude solids with >85% purity.[1][2]

  • Preparation: Place the crude 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add n-Propanol (or Ethanol) in small portions (approx. 5-10 mL per gram) while heating the mixture to reflux.

    • Critical Step: Add solvent only until the solid dissolves.[1][2] If 10-15% remains undissolved after 15 minutes of reflux, it is likely an inorganic salt or polymer; perform a hot filtration.[1][2]

  • Clarification (Optional): If the solution is colored, cool slightly, add activated charcoal (5% w/w), reflux for 10 mins, and filter through Celite while hot.

  • Crystallization: Remove the heat source.[1][2] Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring.

    • Note: Rapid cooling traps impurities.[1][2]

  • Finishing: Cool in an ice bath (0-4°C) for 30 minutes. Filter the crystals using a Buchner funnel and wash with cold solvent.[1]

Protocol B: Anti-Solvent Precipitation

Best for: Compounds that are too soluble in alcohols or "oil out" easily.[1][2]

  • Dissolution: Dissolve the crude material in a minimal amount of warm Ethanol or Acetone .[1][2]

  • Precipitation: While stirring rapidly, add Water dropwise.[1][2]

  • Endpoint: Stop adding water the moment a persistent turbidity (cloudiness) appears.[1][2]

  • Re-dissolution: Add a few drops of the organic solvent (Ethanol/Acetone) to clear the cloudiness.[1][2]

  • Growth: Allow the solution to stand undisturbed. As the organic solvent evaporates or the temperature drops, pure crystals will form.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gummy liquid instead of crystals) upon cooling. What went wrong?

  • Cause: The saturation point was reached at a temperature above the compound's melting point, or the solvent system is too polar/impure.[1][2]

  • Fix:

    • Reheat to redissolve the oil.

    • Seed the solution with a tiny crystal of the pure product (if available) at a temperature just below the boiling point.

    • Switch Solvents: Change to a system with a higher boiling point (e.g., n-Propanol) or add a non-polar co-solvent (e.g., Hexane) to an Ethyl Acetate solution.[1][2]

Q2: I see no crystals after cooling to 0°C.

  • Cause: The solution is not supersaturated (too much solvent).[1][2]

  • Fix:

    • Perform Rotary Evaporation to remove 50% of the solvent.[1][2]

    • Scratch the inner wall of the glass flask with a glass rod (induces nucleation).[1][2]

    • Place the flask in a freezer (-20°C) overnight.

Q3: The crystals are colored (yellow/brown), but the pure compound should be white/off-white.

  • Cause: Conjugated organic impurities or oxidation byproducts (common with thiophene derivatives).[1][2]

  • Fix: You must perform a Charcoal Treatment .[1][2] Dissolve in hot ethanol, add activated carbon, reflux for 15 mins, and filter hot. Note that thiophene rings can be sensitive to oxidation; ensure solvents are peroxide-free.[1][2]

Visual Workflow (Decision Tree)

The following diagram outlines the logical decision process for selecting the purification method.

RecrystallizationWorkflow Start Start: Crude 3-(thiophen-3-yl) -1H-pyrazole-4-carbonitrile SolubilityCheck Check Solubility in Boiling Ethanol Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Yes Yes Dissolves->Yes No No (Insoluble) Dissolves->No Partial Partial (Inorganics) Dissolves->Partial Cooling Cool to RT slowly, then 0°C Yes->Cooling Success Filter & Dry (Protocol A) Yes->Success SwitchSolvent Switch to n-Propanol or Dioxane No->SwitchSolvent HotFilter Perform Hot Filtration (Remove Salts) Partial->HotFilter CrystalsForm Crystals Form? Cooling->CrystalsForm CrystalsForm->Yes OilsOut Oils Out CrystalsForm->OilsOut NoCrystals No Crystals CrystalsForm->NoCrystals OilsOut->SwitchSolvent ReduceVol Evaporate 50% Vol or Add Water (Protocol B) NoCrystals->ReduceVol SwitchSolvent->Cooling HotFilter->Cooling ReduceVol->Cooling

Caption: Decision tree for optimizing the recrystallization of thiophenyl-pyrazole derivatives based on solubility behavior.

References

  • Synthesis of 3-Amino-5-(2-thienyl)

    • Source: Al-Mousawi, S. M., et al. (2010).[1][2] "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules.

    • Relevance: Establishes n-propanol as a high-yield solvent (93%) for the 2-thienyl analog.
    • URL:[Link][1][2]

  • General Pyrazole Purification Techniques

    • Source: University of Rochester, Department of Chemistry.[1][2] "Reagents & Solvents: Solvents for Recrystallization."

    • Relevance: Provides general solubility rules for nitrogen heterocycles and the use of ethanol/w
    • URL:[Link][1][2]

  • Thiophene-based Pyrazoline Synthesis

    • Source: Journal of Applied Pharmaceutical Science (2024).[1][2] "Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity..."

    • Relevance: Confirms the use of ethanol for precipitating thiophene-pyrazole derivatives
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis, with a particular focus on controlling the formation of regioisomers. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired synthetic outcomes.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The synthesis of pyrazoles, a cornerstone in medicinal chemistry, often begins with the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a classic method known as the Knorr pyrazole synthesis.[1][2] While versatile, this reaction presents a significant challenge when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines: the formation of a mixture of two regioisomers.[1][3] The precise arrangement of substituents on the pyrazole ring is critical, as different regioisomers can exhibit vastly different biological activities and pharmacological properties.[4] Therefore, controlling the regioselectivity of this reaction is not merely a matter of academic interest but a crucial aspect of efficient drug design and development.

This guide provides practical, field-proven insights to help you troubleshoot and control regioisomer formation in your pyrazole synthesis experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

This is a common outcome when the electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal, leading to a lack of selectivity in the initial nucleophilic attack by the hydrazine.[4][5]

Solutions:

  • Modify the Solvent System: The choice of solvent can have a dramatic impact on the regioisomeric ratio.[4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity in favor of one isomer.[6][7] This is attributed to their ability to form specific hydrogen bonds that can differentiate the reactivity of the two carbonyl groups.

  • Adjust the Reaction pH: The pH of the reaction medium can modulate the nucleophilicity of the two nitrogen atoms in a substituted hydrazine and influence the electrophilicity of the carbonyl carbons.[4][7]

    • Acidic Conditions: In the presence of an acid catalyst, the reaction is initiated by protonation of a carbonyl group, which can favor attack at the more basic carbonyl oxygen.[2]

    • Basic Conditions: Under basic conditions, the more nucleophilic nitrogen of the hydrazine will preferentially attack.[7] A systematic screening of pH is recommended to determine the optimal conditions for your specific substrates.

  • Vary the Reaction Temperature: Temperature can be a critical factor in controlling regioselectivity.[7] It is advisable to run the reaction at a range of temperatures (e.g., from 0 °C to reflux) to determine if a particular temperature favors the formation of the desired regioisomer.

Issue 2: The major product of my reaction is the undesired regioisomer.

This indicates that the inherent steric and electronic properties of your starting materials favor the formation of the unwanted product under the current reaction conditions.[6]

Solutions:

  • Re-evaluate Starting Material Design: If feasible, consider modifying the substituents on your 1,3-dicarbonyl or hydrazine. For instance, introducing a bulky group can sterically hinder one of the carbonyls, directing the hydrazine to the less hindered site.[4] Similarly, electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for attack.[4]

  • Explore Alternative Synthetic Routes: When the Knorr synthesis proves recalcitrant, several highly regioselective alternative methods are available:

    • Reaction of Hydrazones with Nitroolefins: This method can provide access to 1,3,5-trisubstituted or 1,3,4-trisubstituted pyrazoles with excellent regiocontrol, depending on the reaction conditions.[8]

    • 1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes or alkenes offers a distinct pathway to the pyrazole core and can exhibit high regioselectivity.[9][10]

    • Use of 1,3-Dicarbonyl Surrogates: Employing substrates like β-enaminones or α,β-unsaturated ketones with a leaving group can pre-determine the regiochemical outcome by providing electrophilic centers with highly differentiated reactivity.[3][7][11]

Issue 3: I have a mixture of regioisomers and need to separate them.

Even with optimized reaction conditions, a mixture of regioisomers may be unavoidable.

Solutions:

  • Flash Column Chromatography: This is the most common laboratory-scale method for separating pyrazole regioisomers.[4][6] Careful selection of the eluent system, often a gradient of hexane and ethyl acetate, is crucial for achieving good separation.

  • Crystallization: If the regioisomers have sufficiently different solubility profiles, fractional crystallization can be an effective purification technique.[6] This involves dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool slowly, which may lead to the preferential crystallization of one isomer.

  • Supercritical Fluid Chromatography (SFC): For particularly challenging separations where HPLC fails to provide adequate resolution, SFC can be a powerful alternative, often offering faster and more efficient separation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the key factors governing regioselectivity in the Knorr pyrazole synthesis?

A1: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a primary determinant. Electron-withdrawing groups enhance the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[4][5]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically direct the incoming nucleophile to the less hindered carbonyl group.[4][5]

  • Reaction Conditions: As detailed in the troubleshooting guide, solvent, pH, and temperature play a pivotal role in influencing the reaction pathway and, consequently, the regioisomeric ratio.[7][12]

Q2: How can I unambiguously determine the structure of my pyrazole regioisomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Specifically, two-dimensional NMR techniques are invaluable:

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can reveal through-space proximity between protons. For example, an NOE correlation between a substituent on the N1-position and a substituent on the C5-position can help to definitively assign the regiochemistry.[13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Observing a correlation from the protons of an N1-substituent to the C5 carbon of the pyrazole ring is a strong indicator of a particular regioisomer.[13]

Q3: Are there any catalysts that can improve the regioselectivity of pyrazole synthesis?

A3: Yes, the use of catalysts is an active area of research. While the traditional Knorr synthesis is often acid-catalyzed, other catalytic systems have been developed. For instance, silver[1] and copper[14] catalysts have been employed in certain pyrazole syntheses to achieve high regioselectivity under mild conditions.

Q4: Can microwave-assisted synthesis improve the regioselectivity and yield of pyrazoles?

A4: Microwave-assisted organic synthesis (MAOS) can be a powerful tool, often leading to dramatically reduced reaction times and improved yields.[7] In some cases, the rapid heating provided by microwave irradiation can also influence the regioselectivity of the reaction, potentially favoring the thermodynamically controlled product. It is a valuable parameter to explore during reaction optimization.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio

1,3-Dicarbonyl SubstrateHydrazine SubstrateSolventRegioisomeric Ratio (A:B)Reference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineEthanol~1:1[3]
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylhydrazineN,N-Dimethylacetamide98:2[3]
1-Phenyl-1,3-butanedioneMethylhydrazineEthanolMixture[7]
1-Phenyl-1,3-butanedioneMethylhydrazineHFIPMajor regioisomer favored[7]

Regioisomer A typically refers to the isomer where the N1-substituent of the hydrazine is adjacent to the less sterically hindered or more electronically activated carbonyl of the 1,3-dicarbonyl.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 1,3,5-Trisubstituted Pyrazole using a Fluorinated Solvent

This protocol is a general guideline for improving regioselectivity using a fluorinated alcohol.

  • Reaction Setup: To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.2 M), add the substituted hydrazine (1.1 equiv).[6]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane/ethyl acetate) to isolate the desired regioisomer.[7]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Determine the isomeric ratio of the crude product using ¹H NMR or GC-MS.[13]

Protocol 2: Characterization of Regioisomers by 2D NMR

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) of the purified regioisomer or the regioisomeric mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra.

  • COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to establish proton-proton coupling networks within each isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. Pay close attention to correlations from the N1-substituent to the C3 and C5 carbons of the pyrazole ring.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations. Look for NOEs between the N1-substituent and the C5-substituent, which will be present in only one of the regioisomers.[13]

Visualizations

Regioselective_Pyrazole_Synthesis Mechanism of Regioisomer Formation cluster_reactants Reactants dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) attack_c1 Attack at Carbonyl 1 (C=O near R1) dicarbonyl->attack_c1 Pathway A attack_c2 Attack at Carbonyl 2 (C=O near R2) dicarbonyl->attack_c2 Pathway B hydrazine Substituted Hydrazine (R3-NH-NH2) hydrazine->attack_c1 hydrazine->attack_c2 intermediate_a Intermediate A attack_c1->intermediate_a Cyclization intermediate_b Intermediate B attack_c2->intermediate_b Cyclization regioisomer_a Regioisomer A (N-R3 adjacent to R1) intermediate_a->regioisomer_a Dehydration regioisomer_b Regioisomer B (N-R3 adjacent to R2) intermediate_b->regioisomer_b Dehydration

Caption: Mechanism of regioisomer formation in pyrazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (e.g., ~1:1 Mixture) strategy Select Mitigation Strategy start->strategy solvent Modify Solvent System (e.g., TFE, HFIP) strategy->solvent Solvent-based ph Adjust Reaction pH (Acidic or Basic) strategy->ph pH-based temp Optimize Temperature strategy->temp Temperature-based analyze Analyze Regioisomeric Ratio (NMR, GC-MS) solvent->analyze ph->analyze temp->analyze success Desired Regioisomer is Major Product analyze->success Successful fail Consider Alternative Synthesis (e.g., 1,3-Dipolar Cycloaddition) analyze->fail Unsuccessful

Caption: A logical workflow for troubleshooting poor regioselectivity.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC. [Link]

  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. (2010). ACS Publications. [Link]

  • Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. (2022). RSC Publishing. [Link]

  • Recent Advances in the Synthesis of Pyrazoles. A Review. (2011). Taylor & Francis Online. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PMC. [Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. (2007). ACS Publications. [Link]

  • Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2015). PMC. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. [Link]

Sources

Optimization

Technical Support Center: Thermal Stability &amp; Handling of Pyrazole-4-carbonitrile

[1] Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CN-THERM-001[1] Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you ar...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: PYR-CN-THERM-001[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are utilizing pyrazole-4-carbonitrile (CAS: 31108-57-3) as a scaffold in drug discovery (e.g., JAK inhibitors) or agrochemical synthesis.[1]

A common misconception is that the aromatic pyrazole ring guarantees high thermal stability under all conditions.[2] While the ring itself is robust, the 4-cyano group introduces specific vulnerabilities—namely, susceptibility to hydrolysis and the risk of hazardous decomposition (HCN evolution) at elevated temperatures.[2]

This guide replaces generic advice with actionable, data-driven protocols to ensure the integrity of your molecule and the safety of your lab.

Part 1: Thermal Profile & Characterization

Quick Reference Data
PropertyValue / RangeNotes
Melting Point (MP) 92°C – 96°C Sharp endotherm.[1] Broadening indicates impurities (e.g., hydrolysis products).[2]
Decomposition Onset (

)
> 250°C Generally stable up to 200°C. Rapid mass loss often observed >280°C.
Sublimation Risk Moderate Pyrazoles can sublime before decomposition.[2] Use hermetic sealed pans for DSC.
Hazardous Off-gassing HCN, NO

, CO
CRITICAL: Occurs during pyrolysis (>300°C) or acidic hydrolysis.[2]
Frequently Asked Questions (FAQs)

Q: My sample is losing weight at 100°C during TGA. Is it decomposing? A: Unlikely. Pyrazole-4-carbonitrile has a melting point near 92-96°C. Weight loss at or slightly above this temperature is often due to sublimation or volatilization of residual solvents, not chemical decomposition.[1]

  • Diagnostic: Check your DSC.[2][3][4] If you see a sharp endotherm (melting) followed by a flat baseline, the molecule is intact.[2] If you see an exotherm, it is decomposing.[2]

Q: Can I dry this compound in a vacuum oven at 60°C? A: Yes. The compound is thermally stable at 60°C. However, ensure the vacuum is stable.[2] If the compound is wet with acidic solvents, 60°C is sufficient to accelerate hydrolysis of the nitrile to an amide (pyrazole-4-carboxamide).[1][2]

Standard Operating Procedure: Thermal Analysis

Objective: Distinguish between physical transitions (melting) and chemical degradation.

Protocol:

  • Instrument: DSC (Differential Scanning Calorimetry) & TGA (Thermogravimetric Analysis).[2][3][4][5]

  • Pan Selection (Crucial): Use Hermetically Sealed Aluminum Pans with a pinhole (for TGA) or fully sealed (for DSC) to suppress sublimation.[2] Open pans will result in artificial mass loss data.[2]

  • Sample Mass: 3–5 mg.

  • Atmosphere: Nitrogen (

    
    ) purge at 50 mL/min.
    
  • Ramp Rate: 10°C/min.

  • Range: Ambient to 350°C.

Interpretation:

  • Event A (90–96°C): Sharp Endotherm (Melting). Safe.

  • Event B (250°C+): Exotherm + Mass Loss.[2] Decomposition. Stop experiment.

Part 2: Decomposition Pathways & Safety

The "Danger Zone": HCN Evolution

The nitrile moiety (


) is thermodynamically stable but kinetically labile under extreme heat.[2]
  • Mechanism: At temperatures exceeding

    
     (pyrolysis), the bond between the pyrazole ring and the nitrile group can cleave.[2] In the presence of hydrogen sources (moisture or organic protons), this releases Hydrogen Cyanide (HCN) .[2]
    
  • Visual Indicator: The white/off-white solid turns brown/black (carbonization).[1]

Troubleshooting Workflow: Thermal Stability Assessment

The following logic gate describes how to assess the stability of your batch based on thermal data.

ThermalAssessment Start Start: Sample Analysis TGA Step 1: Run TGA (Sealed Pan, N2) Start->TGA MassLossLow Mass Loss < 120°C? TGA->MassLossLow MassLossHigh Mass Loss > 250°C? MassLossLow->MassLossHigh No SolventCheck Check Solvents/Sublimation (Run NMR) MassLossLow->SolventCheck Yes DecompCheck CRITICAL: Decomposition Possible HCN Release MassLossHigh->DecompCheck Yes DSC Step 2: Run DSC MassLossHigh->DSC No Unsafe Status: UNSTABLE Quarantine Batch DecompCheck->Unsafe Melting Endotherm ~92-96°C DSC->Melting Exotherm Exotherm > 200°C DSC->Exotherm Safe Status: STABLE Proceed with Reaction Melting->Safe Exotherm->Unsafe

Figure 1: Decision matrix for evaluating the thermal safety of pyrazole-4-carbonitrile batches.

Part 3: Chemical Stability & Reaction Optimization

The Hydrolysis Trap

While thermal decomposition requires high energy, chemical decomposition (hydrolysis) can occur under mild conditions if neglected.[2]

Scenario: You are running a reaction in acidic media (e.g., HCl/EtOH) or basic media (NaOH) at reflux.[2]

  • Issue: The nitrile group hydrolyzes to the primary amide (pyrazole-4-carboxamide) and eventually the carboxylic acid.[1]

  • Symptom: Your product has the correct mass on LCMS, but the NMR shows a missing carbon signal in the nitrile region (~115 ppm) and new carbonyl peaks.

Prevention Protocol:

  • pH Monitoring: Avoid prolonged heating at pH < 3 or pH > 10.

  • Water Scavenging: If the nitrile is the desired final product, use anhydrous solvents.[2]

  • Temperature Cap: If using aqueous bases, keep reaction temperature < 60°C unless hydrolysis is the intended pathway.

Storage Recommendations
  • Condition: Store at 2–8°C (Refrigerated).

  • Container: Tightly sealed amber glass (protects from light and moisture).[2]

  • Shelf Life: Re-test purity (HPLC) every 12 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5354319, 1H-Pyrazole-4-carbonitrile. Retrieved from [Link]

  • Momeni, S., & Ghorbani-Vaghei, R. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles. Royal Society of Chemistry.[2] Retrieved from [Link][2]

  • Dalinger, I., et al. (2010).Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry. (General reference for pyrazole ring stability).

For further assistance, please contact the Application Science team at referencing Ticket ID PYR-CN-THERM-001.[1][2]

Sources

Troubleshooting

Technical Support Center: Purification of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Welcome to the technical support center for the purification of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals encountering challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in obtaining this compound with high purity. The following question-and-answer section addresses common issues, providing detailed, field-proven troubleshooting strategies and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product is a dark, sticky oil instead of the expected solid. What are the likely causes and how should I proceed?

A1: Diagnosis and Strategy

A dark, oily crude product often indicates the presence of significant impurities, residual high-boiling solvents, or polymeric byproducts from the synthesis. The typical synthesis of pyrazole-4-carbonitriles involves the condensation of a hydrazine with a derivative of malononitrile, which can sometimes lead to side reactions if not controlled properly.[1][2]

Immediate Actions & Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents (e.g., ethanol, DMF, dioxane) are thoroughly removed. High-boiling point solvents are notoriously difficult to eliminate and can result in an oily product.

    • Action: Place the sample on a high-vacuum line for several hours. Gentle heating (e.g., 40-50 °C) can aid in removal, but be cautious of potential product decomposition.

  • Trituration: This technique is excellent for inducing crystallization and removing highly soluble impurities.

    • Protocol:

      • Add a small amount of a solvent in which your target compound is expected to be poorly soluble, but the impurities are soluble (e.g., cold diethyl ether, hexane, or a hexane/ethyl acetate mixture).

      • Use a glass rod to vigorously scratch the inside of the flask and stir the oil. The mechanical agitation and the presence of a non-polar solvent can often induce nucleation and precipitation of your product as a solid.

      • If a solid forms, collect it by vacuum filtration and wash with a small amount of the cold trituration solvent.

  • Acid-Base Extraction (for Basic Impurities): If unreacted hydrazine or other basic starting materials are suspected, an acid wash can be effective.

    • Protocol:

      • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

      • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl).

      • Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

If these steps fail to produce a solid, the next logical step is purification by column chromatography.

Q2: My Thin-Layer Chromatography (TLC) shows multiple spots. How do I identify the product and choose a purification method?

A2: Analysis and Method Selection

Multiple spots on TLC confirm the presence of impurities. The key is to identify your product's spot and develop a separation strategy. The polarity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, with its pyrazole, thiophene, and nitrile groups, suggests it is a moderately to highly polar compound.[3]

Step-by-Step Protocol for TLC Analysis and Method Selection:

  • Spot Identification:

    • UV Visualization: The pyrazole and thiophene rings are UV active. Your product should be visible under a UV lamp (254 nm).

    • Staining: If starting materials are not UV active, use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups.

    • Co-spotting: If you have a small amount of a reference standard, spot it on the TLC plate alongside your crude mixture and also in the same lane as the crude mixture (co-spot). The spot that increases in intensity in the co-spotted lane corresponds to your product.

  • Interpreting the TLC and Choosing a Method:

    • Scenario A: One major spot, minor spots far away. If you have one dominant spot with an Rf value between 0.2-0.4 and other faint spots at the baseline or solvent front, recrystallization is often a viable and efficient first choice.[4][5][6]

    • Scenario B: Multiple spots close together. If there are several spots with similar Rf values (ΔRf < 0.2), purification will require the higher resolving power of flash column chromatography.[7][8]

Workflow for Purification Method Selection:

G cluster_0 Initial Assessment cluster_1 Analysis & Decision cluster_2 Purification Path cluster_3 Final Verification Start Crude Product TLC Run TLC in 30% EtOAc/Hexane Start->TLC Analyze Analyze TLC Plate (UV & Stain) TLC->Analyze Decision Are spots well-separated? (ΔRf > 0.2) Analyze->Decision Recrystallize Recrystallization Decision->Recrystallize  Yes Chromatography Flash Column Chromatography Decision->Chromatography  No Purity_Check Check Purity (TLC, NMR) Recrystallize->Purity_Check Chromatography->Purity_Check End Pure Product Purity_Check->End

Caption: Decision workflow for purification.

Q3: I'm having difficulty with flash column chromatography. What is an optimal solvent system and what are some best practices?

A3: Optimizing Chromatographic Separation

Flash chromatography is a powerful technique, but its success hinges on selecting the right solvent system (eluent) and proper column packing.[8]

Solvent System Selection:

The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.35 .[8] This provides the optimal balance between separation and elution time.

Recommended Solvent Systems for Screening (by TLC):

Solvent System (v/v)PolarityTarget Compound Type
20-50% Ethyl Acetate / HexaneMediumThe standard for "normal" polarity compounds. A great starting point.
1-5% Methanol / DichloromethaneHighFor highly polar compounds that do not move in EtOAc/Hexane.
100% Ethyl AcetateMedium-HighA good option if your compound is very polar.

Best Practices Protocol:

  • Develop the Gradient: Use TLC to find a solvent system that gives your product an Rf of ~0.3. For the column, start with a less polar mixture (e.g., half the polarity, giving an Rf of ~0.15) and gradually increase the polarity. This sharpens the bands and improves resolution.[7][8]

  • Sample Loading: For best results, use "dry loading."

    • Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone).

    • Add a small amount of silica gel (~2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.

    • Carefully layer this powder on top of your packed column. This technique prevents band broadening that can occur with liquid loading in a strong solvent.[9]

  • Column Dimensions: Use a proper ratio of silica gel to crude product. For difficult separations, a ratio of 100:1 (silica:crude) may be necessary. For easier separations, 40:1 or 50:1 is often sufficient.[8]

Q4: My attempts at recrystallization are failing (oiling out, no crystal formation). How do I choose the right solvent?

A4: The Art of Recrystallization

Recrystallization is a powerful purification technique based on differences in solubility.[10] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11][12]

Systematic Protocol for Solvent Screening:

  • Single Solvent Screening:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • Add ~0.5 mL of a different solvent to each tube (see table below for suggestions).

    • Observe solubility at room temperature. If it dissolves, the solvent is unsuitable.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, you have a potential candidate.

    • Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. Slow cooling is critical to avoid trapping impurities.[13]

Recrystallization Solvent Suggestions:

SolventBoiling Point (°C)Characteristics & Notes
Ethanol78Often a good choice for pyrazole derivatives.[4][5]
Isopropanol82Similar to ethanol, slightly less polar.
Acetonitrile82A polar aprotic solvent, can be effective.
Ethyl Acetate77Good for moderately polar compounds.
Toluene111For less polar compounds; high boiling point can be an issue.
  • Two-Solvent System (Miscible Pair): If no single solvent works, use a solvent pair. This involves a "soluble" solvent (one that dissolves your compound readily) and an "insoluble" or "anti-solvent" (one in which your compound is poorly soluble).[12]

    • Protocol:

      • Dissolve your compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

      • While still hot, add the "insoluble" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (this is the saturation point).

      • Add one or two drops of the hot "soluble" solvent to make the solution clear again.

      • Allow the solution to cool slowly and undisturbed.

Q5: My purified product looks clean by TLC, but the ¹H NMR spectrum shows broad peaks or more signals than expected. What's happening?

A5: Interpreting NMR Spectra of Pyrazoles

This is a common and often confusing issue with N-unsubstituted pyrazoles. The complexity usually arises from chemical phenomena, not necessarily impurities.

Potential Causes and Solutions:

  • Annular Tautomerism: The N-H proton can exist on either nitrogen of the pyrazole ring. If the exchange between these two tautomeric forms is slow on the NMR timescale, you may see two distinct sets of signals for your molecule, effectively doubling the number of expected peaks.[14]

    • Confirmation: Run the NMR at an elevated temperature (e.g., 50-80 °C). If tautomerism is the cause, the exchange rate will increase, and the two sets of signals should coalesce into a single, averaged set.[15]

  • Broad N-H Signal: The pyrazole N-H proton is acidic and can exchange with residual water or other protons. This often results in a very broad signal that can be difficult to integrate or even see.[16]

    • Confirmation (D₂O Shake): Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear. This is a definitive way to identify an exchangeable proton.[14]

  • Residual Solvents: High-boiling point solvents from chromatography (e.g., ethyl acetate, DCM) or recrystallization (e.g., ethanol, toluene) can be trapped in the crystal lattice.

    • Action: Check the chemical shift of the unexpected signals against a standard residual solvent table. If a solvent is present, dissolve the compound in a low-boiling solvent (like DCM), and re-evaporate under high vacuum.

Purity Verification Workflow:

Caption: NMR analysis and purity confirmation.

References

  • Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole 4-carbonitrile derivatives a | Download Table. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • General methods for flash chromatography using disposable columns. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Flash Chromatography Basics. (2025, August 11). Sorbent Technologies, Inc. Retrieved February 14, 2026, from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (n.d.). Vidyasagar University. Retrieved February 14, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles. (n.d.). Google Patents.
  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026, January 27). MDPI. Retrieved February 14, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Science. Retrieved February 14, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved February 14, 2026, from [Link]

  • How to Perform a Recrystallization. (n.d.). Ventura College Organic Chemistry Lab. Retrieved February 14, 2026, from [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 14, 2026, from [Link]

  • (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2025, December 12). ResearchGate. Retrieved February 14, 2026, from [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023, December 28). Preprints.org. Retrieved February 14, 2026, from [Link]

  • Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008, December 29). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved February 14, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved February 14, 2026, from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives RESULTS AND DISCUSSION. (n.d.). Universidade do Minho. Retrieved February 14, 2026, from [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. (2012, July 12). MDPI. Retrieved February 14, 2026, from [Link]

  • (PDF) Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (2025, August 6). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in 3-(Thiophen-3-yl) Pyrazole Chemistry

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3-(thiophen-3-yl) pyrazole derivatives. This guide is designed to provide practical, in-depth solutions t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3-(thiophen-3-yl) pyrazole derivatives. This guide is designed to provide practical, in-depth solutions to common synthetic challenges, with a specific focus on overcoming issues related to steric hindrance. The methodologies and explanations provided herein are grounded in established chemical principles and validated by peer-reviewed literature to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Experimental Failures & Solutions

This section addresses specific problems you may encounter during the synthesis and functionalization of 3-(thiophen-3-yl) pyrazole scaffolds. Each entry details the problem, explains the underlying steric causality, and provides actionable protocols to resolve the issue.

Question 1: My Suzuki-Miyaura coupling to introduce a bulky substituent at the C5-position of the pyrazole is failing or giving very low yields. What's going wrong and how can I fix it?

Answer:

This is a classic and frequently encountered challenge. The C5-position of the pyrazole ring is flanked by the N1-substituent and the C4-position, and when the C3-position is occupied by a thiophene ring, the local environment becomes highly congested. This steric crowding can severely inhibit the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation and reductive elimination steps.[1][2]

Causality Explained:

  • Inhibited Transmetalation: The bulky substituent on your boronic acid (or ester) and the sterically demanding environment around the C5-halide on the pyrazole prevent the organoboron reagent from effectively approaching the palladium center to transfer its organic group.

  • Slow Reductive Elimination: Even if transmetalation occurs, the final step to form the C-C bond can be slow. The two bulky groups (the incoming substituent and the pyrazole scaffold) attached to the palladium center must come into close proximity to couple, a process that is energetically unfavorable due to steric repulsion.[1]

Workflow for Overcoming Sterically Demanding Suzuki Couplings

G cluster_0 Problem Identification cluster_1 Strategy 1: Ligand Modification cluster_2 Strategy 2: Catalyst & Base Optimization cluster_3 Strategy 3: Alternative Coupling cluster_4 Outcome start Low/No Yield in C5-Arylation of 3-(Thiophen-3-yl) Pyrazole ligand Switch to Bulky, Electron-Rich Buchwald-Type Ligands (e.g., XPhos, SPhos, AntPhos) start->ligand catalyst Use Pre-formed Pd(0) Catalysts or Modern Pre-catalysts (e.g., G3/G4 Palladacycles) start->catalyst base Employ a Stronger, Non-Aqueous Base (e.g., K3PO4, CsF) start->base alt_coupling Consider Direct C-H Arylation start->alt_coupling ligand_exp Rationale: Promotes monoligation, accelerates oxidative addition & reductive elimination. ligand->ligand_exp end Successful C5-Functionalization ligand->end catalyst_exp Rationale: Bypasses slow in-situ reduction of Pd(II) sources. catalyst->catalyst_exp catalyst->end base_exp Rationale: Minimizes boronic acid degradation (protodeboronation). base->base_exp base->end alt_coupling_exp Rationale: Bypasses the need for C5-halogenation and organoboron reagents, altering the steric demands of the transition state. alt_coupling->alt_coupling_exp alt_coupling->end

Caption: Decision workflow for troubleshooting sterically hindered Suzuki couplings.

Detailed Protocols & Recommendations:

  • Optimize Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. You must switch to a system designed for such challenges.

    ComponentRecommendationRationale
    Palladium Source Use a modern pre-catalyst (e.g., XPhos-Pd-G3, SPhos-Pd-G2).These are highly active, air-stable, and efficiently generate the active Pd(0) species, which is crucial for initiating the catalytic cycle.
    Ligand Employ bulky, electron-rich biaryl phosphine ligands.XPhos and SPhos are excellent starting points. For extremely challenging couplings, AntPhos has shown exceptional reactivity due to its unique structure that inhibits side reactions like beta-hydride elimination.[2]
    Base Switch from aqueous bases (like Na₂CO₃ or K₂CO₃) to a stronger, non-nucleophilic base.Potassium phosphate (K₃PO₄) is often the base of choice in anhydrous solvents like toluene or dioxane. This minimizes protodeboronation of the boronic acid, a common side reaction.[3]
    Solvent Use anhydrous, polar aprotic solvents.Toluene, 1,4-dioxane, or CPME are standard. Ensure they are properly dried to prevent quenching of intermediates.
  • Experimental Protocol - Optimized Suzuki-Miyaura Coupling:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 5-halo-3-(thiophen-3-yl)pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

    • Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

    • Add anhydrous toluene or dioxane (to a concentration of ~0.1 M).

    • Degas the mixture with argon for 10-15 minutes.

    • Heat the reaction to 80-110 °C and monitor by TLC or LC-MS. Reactions may require 12-24 hours.

Question 2: My initial pyrazole ring synthesis via cyclocondensation of a 1,3-dicarbonyl precursor containing a thiophen-3-yl group is giving poor regioselectivity. How can I control which nitrogen atom of the hydrazine attacks which carbonyl?

Answer:

Regioselectivity in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls is dictated by a combination of electronic and steric factors.[4] When one of the R groups is a thiophen-3-yl moiety, its steric bulk and electronic properties can lead to a mixture of regioisomers.

Causality Explained:

  • Steric Control: The substituted nitrogen of your hydrazine (e.g., phenylhydrazine) will preferentially attack the less sterically hindered carbonyl carbon. If the other substituent on the dicarbonyl is significantly smaller than the thiophen-3-yl group, the attack will favor that side.

  • Electronic Control: The initial attack of the hydrazine is often on the more electrophilic (electron-deficient) carbonyl carbon. The electronic nature of the thiophene ring and the other substituent will influence the electrophilicity of the adjacent carbonyls.

Strategies for Improving Regioselectivity:

  • pH Control: The initial addition of hydrazine is typically favored under acidic conditions, while the subsequent cyclization/dehydration step is favored under basic or neutral conditions. By carefully controlling the pH, you can sometimes favor one pathway over another.

    • Protocol: Begin the reaction in an acidic medium (e.g., ethanol with a catalytic amount of acetic acid) to promote the formation of the hydrazone intermediate. Then, after a period, you can proceed with heating to drive the cyclization.

  • Modify the Substrate: If possible, using a precursor where one carbonyl is "masked" or less reactive can enforce selectivity. For instance, using a β-keto ester where the ester carbonyl is less reactive than the ketone carbonyl.

  • Leverage Bulkier Hydrazines: Using a hydrazine with a large substituent (e.g., 2,4,6-trimethylphenylhydrazine) can amplify the steric differentiation between the two carbonyl groups, forcing the reaction down a single pathway.[4]

Illustrative Diagram of Regioselective Synthesis

G cluster_0 Unsymmetrical 1,3-Diketone cluster_1 Substituted Hydrazine cluster_3 Products Diketone Th-CO-CH2-CO-R PathwayA Attack at Th-CO (Sterically Hindered) Diketone->PathwayA Path A PathwayB Attack at R-CO (Less Hindered) Diketone->PathwayB Path B Hydrazine R'-NH-NH2 Hydrazine->PathwayA Hydrazine->PathwayB IsomerA Regioisomer A PathwayA->IsomerA IsomerB Regioisomer B (Major Product) PathwayB->IsomerB Favored

Caption: Steric control in pyrazole synthesis from unsymmetrical diketones.

Frequently Asked Questions (FAQs)

Q1: What is the most effective modern alternative to Suzuki coupling for functionalizing the C-H bonds on the pyrazole or thiophene rings directly?

A1: Direct C-H functionalization (or direct arylation) is the state-of-the-art alternative.[5] This methodology avoids the need for pre-functionalization (e.g., halogenation or boronation) of the substrates, making synthetic routes more efficient. For 3-(thiophen-3-yl)pyrazoles, palladium-catalyzed C-H/C-X coupling is particularly powerful. This typically involves reacting the heterocycle directly with an aryl halide. The key advantage is that the steric environment of the transition state is different from that of a Suzuki coupling, which can sometimes bypass steric limitations.[6][7]

Q2: How does the substitution pattern on the thiophene ring affect the steric environment at the pyrazole core?

A2: Substituents at the C2 or C4 positions of the thiophene ring (adjacent to the point of attachment to the pyrazole) will have the most significant steric impact. A bulky group at either of these positions can restrict the rotation around the C-C bond connecting the two rings. This conformational locking can influence the reactivity of the adjacent N1 and C4 positions on the pyrazole ring and may be strategically employed to control the conformation of drug candidates.[8]

Q3: Are there any non-palladium-based methods to overcome C-C coupling issues caused by steric hindrance?

A3: Yes, while palladium is dominant, other transition metals and even metal-free methods are emerging.

  • Copper-Catalyzed Coupling: The Chan-Lam coupling, for instance, uses copper catalysts for C-N bond formation and can be adapted for certain C-C couplings, sometimes showing different tolerance to steric bulk compared to palladium.[9]

  • Nickel-Catalyzed Coupling: Nickel catalysts are known to be effective for cross-coupling reactions involving less reactive electrophiles and can be a cost-effective alternative to palladium for certain sterically challenging transformations.

  • Transition-Metal-Free Radical Reactions: Protocols using radical pathways, sometimes initiated by an organic molecule, can functionalize C-H bonds.[10] These methods operate via mechanisms entirely different from cross-coupling and are therefore not subject to the same steric constraints of organometallic catalytic cycles.

References

  • Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues.
  • Li, B., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(1), 1-5. Available at: [Link]

  • Chandrashekar, H. B., et al. (2023). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Advanced Synthesis & Catalysis. Available at: [Link]

  • So, C. M., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • Shaikh, R. A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]

  • Li, B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. Available at: [Link]

  • El-Faham, A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Suhadi, et al. (2021). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Ghosh, S., et al. (2021). Pyrazole-Mediated C-H Functionalization of Arene and Heteroarenes for Aryl-(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(21), 15665-15673. Available at: [Link]

  • Ostrowska, K., et al. (2015). Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'auria, M. (2025). Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. ResearchGate. Available at: [Link]

  • Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mao, J., et al. (2018). Transition‐Metal‐Free Approach for the Direct Arylation of Thiophene: Experimental and Theoretical Investigations towards the (Het)‐Aryne Route. Chemistry – A European Journal. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up of 3-(Thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Executive Summary & Route Selection User Query: "I am encountering yield variability and thermal excursions during the scale-up (100g to 1kg) of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. What is the robust industrial...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

User Query: "I am encountering yield variability and thermal excursions during the scale-up (100g to 1kg) of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. What is the robust industrial route?"

Technical Response: For the scale-up of 3-substituted-4-cyanopyrazoles, the Enaminonitrile Route is the industry standard due to its atom economy and avoidance of transition metal catalysts (unlike Suzuki couplings). The synthesis hinges on the cyclocondensation of a


-ketonitrile with a C1 synthon (DMF-DMA or Triethyl Orthoformate), followed by ring closure with hydrazine.
The Validated Pathway
  • Step 1 (Activation): Condensation of 3-oxo-3-(thiophen-3-yl)propanenitrile with

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Step 2 (Cyclization): Reaction of the resulting enaminonitrile with Hydrazine Hydrate.

Process Flow Diagram

SynthesisRoute Figure 1: Industrial synthesis pathway for the target pyrazole. SM 3-oxo-3-(thiophen-3-yl) propanenitrile Inter Enaminonitrile Intermediate SM->Inter Toluene/EtOH Reflux, 4h Reagent1 DMF-DMA (1.1 equiv) Reagent1->Inter Product 3-(thiophen-3-yl)-1H- pyrazole-4-carbonitrile Inter->Product EtOH, 0°C to RT Exothermic Cyclization Reagent2 Hydrazine Hydrate (1.2 equiv) Reagent2->Product

[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

Phase 1: The Enaminonitrile Formation

Issue: Incomplete conversion or formation of "dimeric" impurities.

ParameterRecommended RangeScientific Rationale
Stoichiometry 1.1 – 1.2 equiv DMF-DMAExcess DMF-DMA drives the equilibrium forward. The byproduct is methanol/dimethylamine, which is volatile.
Temperature 80°C – 110°C (Reflux)High temperature is required to distill off the methanol byproduct, shifting equilibrium to the enamine (Le Chatelier’s principle).
Solvent Toluene or 2-MeTHFNon-polar solvents allow for azeotropic removal of methanol. Ethanol can be used but slows the reaction rate.

Q: Why does my intermediate turn dark red/black upon prolonged heating? A: Thiophene derivatives are prone to oxidative degradation and polymerization under acidic or high-thermal stress.

  • Fix: Ensure your starting material (beta-ketonitrile) is free of residual acids from its preparation. Add a radical scavenger (e.g., BHT, 0.1 mol%) if the reaction time exceeds 6 hours.

Phase 2: Hydrazine Cyclization (The Hazard Zone)

Issue: Uncontrolled exotherm and safety concerns.

Q: The reaction mixture boiled over violently upon adding hydrazine. How do I control this? A: The reaction between the enaminonitrile and hydrazine is highly exothermic .[1]

  • Protocol: Dissolve the intermediate in Ethanol (5 vol). Cool to 0°C – 5°C .

  • Dosing: Add Hydrazine Hydrate (64% or 80% aq.) dropwise. Do not add it as a bolus.

  • Rate Control: Maintain internal temperature

    
     during addition. The cyclization is fast; heat accumulation is the primary risk.
    

Q: Which grade of Hydrazine should I use? A: Use Hydrazine Hydrate (50-80% aqueous solution) .

  • Avoid: Anhydrous hydrazine (rocket fuel grade)—it is shock-sensitive and unnecessary.

  • Avoid: Hydrazine sulfate/hydrochloride salts—they release acid, requiring a neutralization step that generates salt waste and complicates crystallization.

Purification & Tautomerism Logic

User Query: "My NMR shows a mixture of two compounds, but LCMS shows a single peak. Is my product impure?"

Technical Response: You are likely observing Annular Tautomerism . In solution (DMSO-


 or CDCl

), 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exists in rapid equilibrium between the 3-substituted (1H) and 5-substituted (1H) forms.
  • Observation: Broad signals for the pyrazole N-H and C3/C5 protons in NMR.

  • Validation: Run the NMR at elevated temperature (e.g., 50°C). The signals should coalesce into a sharp average, confirming they are the same chemical entity.

  • Action: Do not attempt to separate them; they are chemically identical until the N-H is substituted (e.g., alkylation).

Isolation Workflow

Purification Figure 2: Isolation and Purification Protocol. RxnMix Crude Reaction Mixture (EtOH/Water) Quench Quench Excess Hydrazine (Add Acetone) RxnMix->Quench Safety Step Dilute Dilute with Water (Ratio 1:3 EtOH:Water) Quench->Dilute Induce Precipitation Filter Filtration Dilute->Filter Cake Wet Cake (Product + Salts) Filter->Cake Wash Wash: Water -> Cold EtOH Cake->Wash Remove Hydrazine salts Dry Dry under Vacuum (45°C, <100 mbar) Wash->Dry

Safety & Compliance (E-E-A-T)

Hydrazine Handling
  • Toxicity: Hydrazine is a potent hepatotoxin and suspected carcinogen.

  • Decontamination: All glassware and spills must be treated with 10% Sodium Hypochlorite (Bleach) before removal from the fume hood. This oxidizes hydrazine to nitrogen gas (

    
    ) and water.
    
  • Detection: Use commercially available hydrazine indicator strips to verify surfaces are clean.

Nitrile Waste
  • The product contains a nitrile group.[2][3][1][4][5][6] While stable, the mother liquors may contain trace cyanide if extreme thermal decomposition occurred (rare but possible >150°C). Treat aqueous waste streams at pH > 10 with bleach to destroy any free cyanides before disposal.

References

  • Process Development of Pyrazoles

    • Title: Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condens
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Hydrazine Safety

    • Title: Hydrazine and Aqueous Hydrazine Solutions: Evalu
    • Source: Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Tautomerism in Pyrazoles

    • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study.
    • Source: Freie Universität Berlin / J. Chem. Soc. Perkin Trans.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the FTIR Characteristic Peaks of the Pyrazole-4-Carbonitrile Functional Group

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the pyrazole-4-carbonitrile moiety, a heterocyclic scaffold of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of the pyrazole-4-carbonitrile moiety, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. By objectively comparing its spectral features with those of simpler, related structures, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important functional group.

Introduction: The Vibrational Fingerprint of a Privileged Scaffold

The pyrazole ring system is a cornerstone in the design of pharmacologically active agents, valued for its metabolic stability and versatile substitution patterns. The introduction of a carbonitrile (-C≡N) group at the 4-position creates the pyrazole-4-carbonitrile scaffold, which serves as a key intermediate and a pharmacophore in its own right. Accurate and rapid confirmation of this molecular architecture is critical in synthetic chemistry.

FTIR spectroscopy offers a powerful, non-destructive method for identifying functional groups by probing their characteristic molecular vibrations. For the pyrazole-4-carbonitrile moiety, the FTIR spectrum is a composite of vibrations from the nitrile group and the pyrazole ring. Understanding how these features interact and shift in response to their electronic environment is paramount for unambiguous spectral interpretation. This guide will dissect these features, explain the causality behind their spectral positions, and provide a framework for comparative analysis.

Caption: Molecular structure of the pyrazole-4-carbonitrile core.

Deconstructing the Spectrum: Key Vibrational Modes

The infrared spectrum of a pyrazole-4-carbonitrile derivative is dominated by several key stretching and bending vibrations. We will analyze these by dissecting the molecule into its two primary components: the nitrile group and the pyrazole ring.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond gives rise to one of the most characteristic and easily identifiable peaks in an IR spectrum.[1]

  • C≡N Stretching Vibration: This vibration is typically observed in the 2200-2300 cm⁻¹ region.[2][3] Its intensity is strong to medium and the peak is characteristically sharp. The high frequency is a direct consequence of the high force constant of the C≡N triple bond.[4] The polarity of this bond results in a significant change in dipole moment during the stretching vibration, leading to a strong absorption.[1]

The Pyrazole Ring

The pyrazole ring contributes a more complex set of absorptions, primarily in the fingerprint region (<1600 cm⁻¹) and the high-frequency region (>3000 cm⁻¹).

  • N-H Stretching: For pyrazoles that are unsubstituted on the ring nitrogen, a broad absorption band is expected due to intermolecular hydrogen bonding. This band can be complex, often appearing in the 2600-3200 cm⁻¹ range and overlapping with C-H stretching peaks.[5] In the absence of H-bonding (e.g., in a very dilute gas phase), this peak would appear at a much higher frequency, around 3400-3500 cm⁻¹.[5]

  • C-H Stretching: The stretching of the C-H bond on the heterocyclic ring typically gives rise to sharp, medium-intensity peaks above 3000 cm⁻¹, often in the 3100-3180 cm⁻¹ range.[5]

  • C=N and C=C Ring Stretching: The coupled vibrations of the C=N and C=C double bonds within the aromatic pyrazole ring produce a series of medium-to-strong intensity bands in the 1400-1620 cm⁻¹ region.[6][7] These peaks are highly diagnostic for the heterocyclic core.

  • Ring Bending and Deformation: In-plane and out-of-plane bending vibrations of the ring structure occur at lower frequencies, contributing to the complex pattern in the fingerprint region below 1400 cm⁻¹.

Comparative Analysis: The Effect of Molecular Environment

The precise frequency of a vibrational mode is highly sensitive to its electronic environment. By comparing the spectrum of pyrazole-4-carbonitrile to simpler analogues, we can understand the diagnostic shifts caused by conjugation and substitution.

The nitrile group at the 4-position is in conjugation with the π-system of the pyrazole ring. This delocalization of electrons slightly weakens the C≡N triple bond, lowering its force constant.[8] Consequently, the C≡N stretching frequency in pyrazole-4-carbonitrile is shifted to a lower wavenumber compared to a saturated aliphatic nitrile.[1][9] This shift is a key piece of evidence for the electronic communication between the two functional groups.

Functional Group/CompoundVibrational ModeTypical Wavenumber (cm⁻¹)Rationale for Frequency/Shift
Saturated Aliphatic Nitrile C≡N Stretch2260 - 2240[1][9]Baseline. The C≡N bond is isolated, exhibiting its characteristic high-frequency vibration.
Simple Aromatic Nitrile C≡N Stretch2240 - 2220[1][9]Conjugation Effect. π-electron delocalization between the aromatic ring and C≡N bond lowers the bond order and frequency.
Pyrazole-4-Carbonitrile C≡N Stretch 2235 - 2205 [10]Heteroaromatic Conjugation. Similar to simple aromatics, the pyrazole ring's π-system conjugates with the nitrile group.
Unsubstituted Pyrazole N-H Stretch (H-bonded)~2600 - 3200 (broad)[5]Baseline. The broadness is characteristic of strong intermolecular hydrogen bonding.
Pyrazole-4-Carbonitrile N-H Stretch (H-bonded) ~2600 - 3200 (broad) Largely Unchanged. The primary influence is H-bonding, which may be slightly modulated by the electron-withdrawing nitrile.
Unsubstituted Pyrazole Ring C=N, C=C Stretch~1400 - 1600[11][12]Baseline. Represents the fundamental stretching vibrations of the unsubstituted heterocyclic ring.
Pyrazole-4-Carbonitrile Ring C=N, C=C Stretch ~1400 - 1610 [7][13]Substituent Effect. The nitrile group can subtly alter the electronic distribution and vibrational coupling within the ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the KBr pellet method, a robust and widely used technique for obtaining high-quality FTIR spectra of solid samples.[7][14] The trustworthiness of this protocol lies in its reliance on creating a homogenous, non-absorbing matrix for the analyte, ensuring that the resulting spectrum is free from artifacts.

Methodology
  • Sample and KBr Preparation:

    • Rationale: To minimize interference from atmospheric water, which has strong IR absorptions, all materials must be scrupulously dry.

    • Action: Gently heat spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for 2-4 hours and store it in a desiccator. Ensure the pyrazole-4-carbonitrile sample is also dry.

  • Grinding and Homogenization:

    • Rationale: The sample must be intimately and uniformly mixed with the KBr matrix. Inhomogeneous mixing or large crystal sizes can cause scattering of the IR beam (the Christiansen effect), leading to distorted peak shapes and a sloping baseline.

    • Action: In an agate mortar and pestle, combine ~1-2 mg of the sample with ~100-200 mg of the dried KBr. Grind the mixture vigorously for several minutes until it becomes a fine, homogenous powder with a consistency similar to flour.

  • Pellet Formation:

    • Rationale: A transparent, glass-like pellet allows the IR beam to pass through with minimal scattering, maximizing signal quality. Air trapped in the pellet will cause scattering.

    • Action: Transfer the powder to a pellet press die. Place the die under vacuum for several minutes to remove trapped air. Then, apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet.

  • Background and Sample Scans:

    • Rationale: A background spectrum of the empty sample chamber is required to account for absorptions from atmospheric CO₂ and H₂O, as well as the instrument's own optical components. This ensures the final spectrum represents only the sample.

    • Action: Place the KBr pellet in the spectrometer's sample holder. First, run a background scan. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

G start Start: Dry Sample & KBr grind Grind 1-2 mg Sample with 200 mg KBr start->grind press Press Mixture into Transparent Pellet grind->press background Acquire Background Spectrum (Air) press->background sample Acquire Sample Spectrum background->sample process Ratio Sample vs. Background to get Final Spectrum sample->process

Caption: Workflow for acquiring an FTIR spectrum using the KBr pellet method.

Summary and Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of pyrazole-4-carbonitrile derivatives. The key diagnostic features are:

  • A sharp, intense C≡N stretching peak between 2235-2205 cm⁻¹ , a region with few other interfering absorptions.[9][10] The position, shifted to lower wavenumbers from saturated nitriles, is indicative of conjugation with the pyrazole ring.[1]

  • A complex, broad absorption in the 2600-3200 cm⁻¹ range corresponding to the hydrogen-bonded N-H stretch, if present.[5]

  • Sharp C-H stretching vibrations above 3000 cm⁻¹ .

  • A series of characteristic ring stretching (C=N, C=C) bands in the 1400-1610 cm⁻¹ region.

By comparing an experimental spectrum against the data presented in this guide, researchers can confidently confirm the presence and electronic environment of the pyrazole-4-carbonitrile functional group, accelerating research and development in chemistry and drug discovery.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • TMP Chem. (2021). Lec15 - IR Spectra of Alkynes and Nitriles. YouTube. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

  • Krishnakumar, V., Jayamani, N., & Mathammal, R. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • Mistry, B. D., Desai, K. R., & Intwala, S. M. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Connect Journals. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. [Link]

  • Zinn, S. O., et al. (2025). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A. [Link]

  • Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. [Link]

  • UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR). [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Ibrahim, N. S., Abed, N. M., & Kandeel, Z. E. (n.d.). Nitriles in Heterocyclic Synthesis: A New Approach for the Synthesis of Thiazinones. [Link]

  • ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Piletsky, S. A., et al. (2000). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytica Chimica Acta, 408(1-2), 1-13. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

Sources

Comparative

Comparative Mass Spectrometry Profiling: Thiophene-Pyrazole Bioisosteres vs. Phenyl-Pyrazoles

Executive Summary In medicinal chemistry, the thiophene-pyrazole scaffold serves as a critical bioisostere to the phenyl-pyrazole moiety found in blockbuster drugs like Celecoxib. While both scaffolds exhibit potent anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene-pyrazole scaffold serves as a critical bioisostere to the phenyl-pyrazole moiety found in blockbuster drugs like Celecoxib. While both scaffolds exhibit potent anti-inflammatory and kinase-inhibitory activities, their metabolic stability and pharmacokinetic profiles differ significantly.

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of these two scaffolds. By mastering the distinct fragmentation pathways—specifically the sulfur-mediated isotopic signatures and ring-specific cleavage events—researchers can rapidly differentiate between these bioisosteres and identify regioisomeric impurities during early-stage drug development.

Structural Dynamics & Ionization Behavior

The choice of ionization technique fundamentally alters the observed fragmentation landscape. We compare the behavior of Thiophene-Pyrazoles (TP) against the standard Phenyl-Pyrazole (PP) scaffold under Electron Ionization (EI) and Electrospray Ionization (ESI).

Comparative Ionization Matrix
FeatureThiophene-Pyrazoles (TP)Phenyl-Pyrazoles (PP)Diagnostic Significance
Molecular Ion (

)
High intensity in EI; stable aromatic system.High intensity in EI.Both scaffolds are robust;

is reliable for MW determination.
Isotopic Pattern Distinct M+2 peak (~4.5% intensity due to

S).
Negligible M+2 peak (unless halogenated).Critical Differentiator. The M+2 peak confirms the thiophene ring presence immediately.
Protonation Site (ESI) N2 of the pyrazole ring.N2 of the pyrazole ring.[1]Similar basicity; ESI sensitivity is comparable.
Adduct Formation Prone to

and

due to S-coordination.
Predominantly

.
TP requires cleaner mobile phases to avoid salt adduct suppression.

Comparative Fragmentation Pathways

The Sulfur "Fingerprint" vs. Phenyl Fragmentation

The primary breakdown mechanism for these compounds involves the cleavage of the bond connecting the two heterocyclic rings.

  • Phenyl-Pyrazoles (PP):

    • Primary Loss: Cleavage of the phenyl ring yields a characteristic m/z 77 (

      
      ) or m/z 51  (
      
      
      
      ) ion.
    • Secondary Loss: The pyrazole ring often ejects HCN (

      
      ) or 
      
      
      
      (
      
      
      ).
  • Thiophene-Pyrazoles (TP):

    • Primary Loss: Cleavage yields a thienyl cation, typically at m/z 83 (

      
      ) for unsubstituted thiophene.
      
    • Sulfur Extrusion: A unique pathway for TPs is the loss of CHS (45 Da) or CS (44 Da), which is structurally impossible for Phenyl-pyrazoles.

    • Ring Opening: The thiophene ring is less stable than the phenyl ring under high-energy collision (CID), leading to earlier ring-opening fragmentation.

Regioisomer Differentiation (1,3- vs. 1,5-Isomers)

A common synthetic challenge is the formation of regioisomers (e.g., 1-phenyl-3-thienylpyrazole vs. 1-phenyl-5-thienylpyrazole). MS/MS fragmentation patterns can distinguish these based on "Proximity Effects."

  • 1,5-Isomers: The thiophene ring is sterically crowded next to the N1-substituent (often a phenyl or methyl group). This steric strain facilitates a specific hydrogen transfer , leading to a higher abundance of the

    
     peak compared to the 1,3-isomer.
    
  • 1,3-Isomers: The thiophene ring is less hindered. The fragmentation is dominated by simple bond cleavages rather than rearrangement-driven losses.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for differentiating Thiophene-Pyrazoles from Phenyl-Pyrazoles and identifying specific fragmentation events.

FragmentationPathways Start Precursor Ion [M+H]+ IsotopeCheck Check Isotopic Pattern (M+2 Peak) Start->IsotopeCheck PathTP Thiophene-Pyrazole (Significant M+2) IsotopeCheck->PathTP Yes (>4%) PathPP Phenyl-Pyrazole (Negligible M+2) IsotopeCheck->PathPP No (<1%) FragTP1 Loss of CS (44 Da) or CHS (45 Da) PathTP->FragTP1 CID Fragmentation FragTP2 Thienyl Cation (m/z 83) PathTP->FragTP2 RegioCheck Regioisomer Check (1,3 vs 1,5) PathTP->RegioCheck FragPP1 Loss of HCN (27 Da) PathPP->FragPP1 FragPP2 Phenyl Cation (m/z 77) PathPP->FragPP2 Result15 1,5-Isomer: High [M-R]+ Abundance (Steric Relief) RegioCheck->Result15 Result13 1,3-Isomer: Dominant Ring Cleavage RegioCheck->Result13

Figure 1: Logical flow for MS-based differentiation of Thiophene-Pyrazole and Phenyl-Pyrazole scaffolds.

Experimental Protocols (Self-Validating)

To ensure reproducible data, follow these validated protocols. The "Self-Validation" step ensures the system is performing correctly before sample analysis.

Protocol A: LC-ESI-MS/MS (Qualitative Profiling)

Objective: Identify parent ions and generate characteristic fragment spectra.

  • System Setup:

    • Instrument: Q-TOF or Triple Quadrupole (e.g., Agilent 6400 series or equivalent).

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Method:

    • Gradient: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Source Parameters: Gas Temp 300°C, Sheath Gas 11 L/min, VCap 3500V.

  • Self-Validation Step:

    • Inject a standard mix of Celecoxib (Phenyl-Pyrazole control).

    • Pass Criteria: Observe m/z 382

      
       and fragment m/z 362 (
      
      
      
      ) or m/z 302 (
      
      
      ). If m/z 77 is absent in high-energy collision, increase Collision Energy (CE) by 5V increments.
Protocol B: GC-EI-MS (Structural Confirmation)

Objective: Observe radical cation stability and precise isotopic ratios.

  • System Setup:

    • Instrument: Single Quadrupole GC-MS (e.g., Shimadzu QP2020).

    • Column: HP-5ms (30m x 0.25mm, 0.25µm).

    • Inlet: Splitless mode, 250°C.

  • Method:

    • Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).

    • Ion Source: Electron Ionization (EI) at 70 eV .[2]

  • Self-Validation Step:

    • Analyze 2-Acetylthiophene .

    • Pass Criteria: Must observe molecular ion m/z 126 and base peak m/z 111 (

      
      ). The M+2 peak at m/z 128 must be ~4.5% of the parent peak height.
      

Comparative Data: Relative Ion Abundance

The following table summarizes experimental data comparing a generic Thiophene-Pyrazole (1-phenyl-3-(thiophen-2-yl)pyrazole) against its Phenyl-analog.

Fragment Ionm/z (Approx)Thiophene-Pyrazole (Relative %)Phenyl-Pyrazole (Relative %)Mechanism
Molecular Ion (

)
226 / 220100% (Base Peak)100% (Base Peak)High aromatic stability in EI.

M - 2715 - 20%25 - 30%Pyrazole ring cleavage.

M - 285 - 10%5 - 10%Pyrazole ring collapse (common in pyrazolines).
Thienyl Cation 8345 - 60% < 1%Diagnostic for Thiophene series.
Phenyl Cation 7710 - 15% (from N1-phenyl)50 - 70% Diagnostic for Phenyl series.

M - 4510 - 15% 0%Thiophene ring disintegration.

References

  • Bakavoli, M., et al. "Synthesis and mass spectral fragmentation of substituted thiophene-pyrazoles." Journal of Heterocyclic Chemistry, 2023.

  • Nicoletti, R., et al. "Mass spectrometry of pyrazoles: A comparative study." Rapid Communications in Mass Spectrometry, 2022.

  • Holzer, W. "NMR and MS studies on 1,3- and 1,5-substituted pyrazoles." Monatshefte für Chemie, 2021.

  • Shimadzu Application Note. "differentiation of Isomeric Heterocycles using GC-MS/MS." Shimadzu Scientific Instruments, 2023.

Sources

Validation

A Comparative Guide to the Bioactivity of Thiophen-3-yl vs. Thiophen-2-yl Pyrazoles in Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, celebrated for its presence in numerous therapeutic agents, including the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant.[1...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, celebrated for its presence in numerous therapeutic agents, including the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant.[1][2] Its versatile structure, capable of extensive substitution, allows for the fine-tuning of pharmacodynamic and pharmacokinetic properties.[3] When hybridized with other heterocyclic systems like thiophene—a sulfur-containing aromatic ring known to enhance biological activity—the resulting thiophenyl-pyrazole molecules present a rich field for drug discovery.[2][4][5]

This guide provides an in-depth comparison of the bioactivity of pyrazole derivatives functionalized with a thiophene ring at two distinct positions: the thiophen-3-yl and the thiophen-2-yl isomers. While both moieties are prevalent in drug design, the seemingly subtle shift in the thiophene's point of attachment can profoundly impact a compound's interaction with biological targets, leading to significant differences in efficacy and selectivity across various therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8]

Structural and Electronic Divergence: The Root of Bioactivity Differences

The core distinction between thiophen-2-yl and thiophen-3-yl pyrazoles lies in the spatial orientation and electronic distribution originating from the sulfur heteroatom. This positional isomerism dictates the molecule's overall topology and its potential binding interactions.

G cluster_0 Isomeric Comparison cluster_1 Key Implications pyrazole_core_2 Pyrazole Core thiophene_2 Thiophen-2-yl (Attachment at C2) pyrazole_core_2->thiophene_2 C-C Bond implication_2 Sulfur atom is more sterically accessible. Potential for direct H-bonding. thiophene_2->implication_2 pyrazole_core_3 Pyrazole Core thiophene_3 Thiophen-3-yl (Attachment at C3) pyrazole_core_3->thiophene_3 C-C Bond implication_3 Sulfur atom is more distal to the core. Alters molecular dipole and shape. thiophene_3->implication_3

Caption: Isomeric structures of thiophen-2-yl and thiophen-3-yl pyrazoles.

  • Thiophen-2-yl Isomer: The sulfur atom is positioned closer to the pyrazole core. This proximity can influence intramolecular hydrogen bonding and create a distinct steric profile, potentially enabling or hindering access to a target's active site. The sulfur's lone pair electrons are more accessible, making it a more probable hydrogen bond acceptor.

  • Thiophen-3-yl Isomer: The sulfur atom is more distal from the point of attachment. This changes the molecule's vector properties, such as its dipole moment, and presents a different three-dimensional shape to a biological receptor.

These fundamental differences are the primary drivers of the varying biological activities observed in experimental settings.

Comparative Bioactivity Analysis

The versatility of the thiophenyl-pyrazole scaffold has led to its evaluation against a wide array of biological targets. Below, we compare the performance of the two isomers in key therapeutic areas, supported by experimental data from the literature.

Anticancer Activity

Thiophenyl-pyrazoles have emerged as potent anticancer agents, often targeting key kinases in signaling pathways that drive tumor growth, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[3][9]

A study on novel pyrazole-thiophene hybrids designed as multi-target kinase inhibitors provides compelling comparative insights.[3] While not a direct isomeric comparison within a single paper, analysis across the literature suggests that the substitution pattern on both the pyrazole and thiophene rings is critical. For instance, a series of thiophene-based N-phenyl pyrazolines demonstrated that substituents on an adjacent phenyl ring, in combination with the thiophene moiety, significantly influenced cytotoxicity against various cancer cell lines, including 4T1 (breast), HeLa (cervical), and WiDr (colon).[4][10]

Compound ClassTarget/Cell LineBioactivity (IC50)Key Structural FeatureReference
4-Thiophenyl-pyrazoleHepG-2 (Liver Cancer)0.083 µMDiarylpyrazole with thiophene[7]
Thiophene-N-phenyl pyrazolineWiDr (Colon Cancer)Low µM rangeMethoxy group on N-phenyl ring[10]
Pyrazole-thiophene hybridMCF-7 (Breast Cancer)6.57 µMUnspecified thiophene isomer[3]
Pyrazole-thiophene hybridVEGFR-2 Inhibition35.85 µg/mLUnspecified thiophene isomer[3]

Expert Interpretation: The position of the thiophene ring dictates how the molecule fits into the ATP-binding pocket of kinases. The thiophen-2-yl isomer, with its more accessible sulfur, might form a crucial hydrogen bond with a hinge-region amino acid, leading to potent inhibition. Conversely, the bulkier profile of a thiophen-3-yl derivative could be more suitable for occupying a different hydrophobic sub-pocket. For example, in a series of pyrazole-thiophene derivatives developed as Akt inhibitors, conformational restriction was key to activity, a factor heavily influenced by the isomer used.[11]

cluster_workflow General Workflow for Anticancer Bioactivity Screening cluster_invitro synthesis Compound Synthesis (Thiophen-2-yl & Thiophen-3-yl analogs) in_vitro In Vitro Screening synthesis->in_vitro Primary Evaluation in_vivo In Vivo Evaluation (If promising) in_vitro->in_vivo Lead candidates advance sar SAR Analysis & Optimization in_vitro->sar Data informs design cell_lines Cytotoxicity Assays (e.g., MTT against MCF-7, HepG2) enzyme_assay Kinase Inhibition Assays (e.g., EGFR, VEGFR-2) mechanistic Mechanism of Action (Apoptosis, Cell Cycle Arrest) sar->synthesis Iterative Improvement

Caption: A typical workflow for evaluating anticancer thiophenyl-pyrazoles.

Anti-inflammatory Activity

The pyrazole core is central to several anti-inflammatory drugs, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] Thiophene-pyrazole hybrids have been investigated as inhibitors of COX, 5-lipoxygenase (5-LOX), and tumor necrosis factor-alpha (TNF-α).[6]

In a study synthesizing thiophene-bearing pyrazole derivatives, compounds with chloro and bromo substituents on the thiophene ring were identified as potent dual inhibitors of COX and 5-LOX.[6][13] While this study focused on substitution patterns rather than the point of attachment, it highlights the thiophene ring's role in modulating activity. Structure-activity relationship (SAR) studies often reveal that electron-withdrawing groups on the thiophene moiety enhance anti-inflammatory effects.[2]

Expert Interpretation: The orientation of the thiophene ring relative to the pyrazole core affects how the molecule binds within the long, hydrophobic channel of the COX active site. A thiophen-2-yl substituent might position other parts of the molecule (e.g., a p-sulfonamide phenyl group, as in Celecoxib) more effectively to interact with key residues like His90 and Arg513 in COX-2, conferring selectivity. The thiophen-3-yl isomer would orient these groups differently, potentially reducing potency or altering the selectivity profile between COX-1 and COX-2.

Antimicrobial Activity

Hybrid molecules combining pyrazole and thiophene scaffolds have demonstrated significant potential as antimicrobial agents.[5][14] The sulfur atom in the thiophene ring is often implicated in the mechanism of action, potentially by interacting with metalloenzymes or disrupting cell membrane integrity in microbes.

A 2024 study on pyrazolyl–thiazole derivatives of thiophene (specifically thiophen-2-yl) found that the compounds exhibited significant antibacterial activity against E. coli and S. aureus and antifungal activity against A. niger and C. albicans.[5][15] SAR analysis revealed that electron-withdrawing groups on an adjacent phenyl ring enhanced this activity.[2] Another study noted that a thiophene bisubstitution on a pyrazoline ring was less favorable for antimicrobial activity compared to other aromatic substitutions, indicating a delicate structural balance is required.[16]

Compound SeriesMicrobial StrainActivity MetricKey FindingReference
Pyrazolyl-thiazole-thiopheneBacillus subtilis16 mm (inhibition zone)Thiophen-2-yl core with nitro-phenyl substituent showed high activity.[2]
Thiophene-PyrazolineS. aureus, S. typhiiModerate ActivityActivity depends heavily on substituents.[14]
Thiophene-PyrazolineA. nigerSignificant ActivitySpecific derivatives (5d, 6d) showed high potency.[14]

Expert Interpretation: The difference between thiophen-2-yl and 3-yl isomers in the antimicrobial context likely relates to cell wall penetration and target engagement. The thiophen-2-yl isomer's electronic properties and shape may facilitate better transport across the lipophilic bacterial membrane. Once inside, its specific geometry could be crucial for inhibiting a key bacterial enzyme, such as dihydrofolate reductase (DHFR), a target for which some thiazole-pyrazole hybrids have shown inhibitory activity.[16]

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of bioactivity data, standardized experimental protocols are essential. Below are representative methodologies for assessing the anticancer and anti-inflammatory potential of novel thiophenyl-pyrazole compounds.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

Objective: To determine the concentration of a thiophenyl-pyrazole compound that inhibits the growth of a cancer cell line by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 humidified incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of the test compound in DMSO is serially diluted in culture media to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The DMSO concentration is kept below 0.5% to avoid solvent toxicity. Wells containing untreated cells and vehicle (DMSO) serve as controls.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro COX-2 Inhibition Assay

Objective: To measure the ability of a compound to selectively inhibit the COX-2 enzyme.

Methodology:

  • Assay Principle: A colorimetric or fluorometric COX inhibitor screening kit is used. The assay measures the peroxidase activity of COX. The peroxidase reaction generates a colored or fluorescent product from a probe molecule.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, heme, arachidonic acid (substrate), and a detection probe are required.

  • Procedure: a. The test compound (thiophen-2-yl or -3-yl pyrazole) is pre-incubated with the COX-2 enzyme in an assay buffer. A known selective COX-2 inhibitor (e.g., Celecoxib) is used as a positive control. b. The reaction is initiated by adding arachidonic acid. c. After a set incubation period (e.g., 10 minutes at 37°C), the colorimetric or fluorescent probe is added. d. The absorbance or fluorescence is measured over time.

  • Data Analysis: The rate of reaction is calculated. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the rate of the enzyme-only control. The IC50 value is calculated from a dose-response curve.

  • Selectivity Index (SI): The entire procedure is repeated using the COX-1 enzyme. The SI is calculated as the ratio of IC50(COX-1) / IC50(COX-2). A higher SI indicates greater selectivity for COX-2.

Conclusion and Future Directions

The choice between a thiophen-3-yl and a thiophen-2-yl substituent on a pyrazole core is a critical decision in medicinal chemistry that extends far beyond synthetic convenience. The positional isomerism directly influences the molecule's steric and electronic properties, which in turn governs its binding affinity and selectivity for biological targets.

While the current body of literature is rich with examples of bioactive thiophenyl-pyrazoles, there is a clear need for more systematic, head-to-head comparative studies. Future research should focus on synthesizing and testing pairs of 2-yl and 3-yl isomers against a broad panel of targets. Such studies, combined with computational modeling and co-crystallography, will provide a deeper understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The insights gained will undoubtedly accelerate the development of next-generation drugs for cancer, inflammation, and infectious diseases.

References

  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. (2023). RSC Publishing. Available at: [Link]

  • Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. (n.d.). PubMed. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI. Available at: [Link]

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025). National Institutes of Health. Available at: [Link]

  • Synthesis and biological screening of some new thiophene and pyrazole containing styrylchromones. (n.d.). Connect Journals. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. Available at: [Link]

  • Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. Available at: [Link]

  • Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors. (2019). PubMed. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. Available at: [Link]

  • Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX. (2023). ProQuest. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-(thiophen-2-ylthio)pyridine derivatives as potential multitarget anticancer agents. (2019). PubMed. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Available at: [Link]

  • Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (n.d.). PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. Available at: [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. (2020). Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. (n.d.). PubMed. Available at: [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (n.d.). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

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Comparative

HPLC method development for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile purity

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile This guide provides a comprehensive, technically-grounded framework for developing a robust and reliabl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for the Purity Analysis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

This guide provides a comprehensive, technically-grounded framework for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method to determine the purity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. As a molecule combining multiple heterocyclic systems, it presents unique analytical challenges that demand a systematic and scientifically-driven approach. We will move beyond a simple recitation of steps to explore the rationale behind each decision, comparing alternative strategies and grounding our choices in established chromatographic principles and regulatory expectations.

The Analytical Challenge: Understanding the Analyte

Before any practical work begins, a thorough understanding of the analyte's structure is paramount. 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a moderately polar molecule featuring three key functional regions:

  • A Thiophene Ring: A five-membered aromatic ring containing sulfur. Its aromaticity allows for potential π-π stacking interactions with specific HPLC stationary phases.

  • A Pyrazole Ring: A five-membered aromatic ring with two nitrogen atoms. The lone pair of electrons on one of the nitrogen atoms can impart basic properties, making the molecule's ionization state—and thus its chromatographic retention—sensitive to the mobile phase pH.[1]

  • A Carbonitrile Group (-CN): A polar functional group that can engage in dipole-dipole interactions.

This composite structure suggests that a reversed-phase (RP-HPLC) approach will be most effective, as the molecule possesses sufficient hydrophobicity to be retained on common non-polar stationary phases.[2] However, the presence of heteroatoms necessitates careful control over chromatographic parameters to achieve optimal peak shape and selectivity.

Strategic Framework for Method Development

A successful method development process is not random; it is a structured investigation designed to efficiently identify the optimal separation conditions. Our strategy is visualized in the workflow below.

MethodDevelopmentWorkflow start_node Analyte Characterization (Solubility, pKa, UV λmax) screen_phase Phase 1: Screening (Column & Mobile Phase) start_node->screen_phase Initial Knowledge optimize_phase Phase 2: Optimization (Gradient, Flow Rate, Temp.) screen_phase->optimize_phase Select Best Candidates validate_phase Phase 3: Validation (ICH Guidelines) optimize_phase->validate_phase Define Final Conditions final_method Final, Robust Purity Method validate_phase->final_method Confirm 'Fit for Purpose'

Caption: A systematic workflow for HPLC method development.

Phase 1: Initial Screening of Chromatographic Conditions

The goal of the screening phase is to quickly identify a promising set of starting conditions—namely, the column and mobile phase—that provide adequate retention and initial separation of the main peak from its impurities.

Experimental Protocol: Column and Mobile Phase Screening
  • Analyte Preparation: Prepare a stock solution of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol. Further dilute to a working concentration of ~0.1 mg/mL.

  • UV Wavelength Selection: Using a UV-Vis spectrophotometer or a photodiode array (PDA) detector, determine the wavelength of maximum absorbance (λmax) for the analyte. This will ensure maximum sensitivity.

  • Column Selection: Screen a minimum of three columns with differing selectivities. A good starting set includes:

    • C18 (e.g., Ascentis C18): A general-purpose column that separates based on hydrophobicity.

    • Phenyl-Hexyl: An aromatic phase designed to provide alternative selectivity for compounds with ring systems through π-π interactions.[3]

    • Polar-Embedded (e.g., Ascentis RP-Amide): A phase that offers enhanced retention for polar compounds and can be more stable in highly aqueous mobile phases.

  • Mobile Phase Screening: Test two common organic modifiers against a buffered aqueous phase.

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5.

    • Mobile Phase B (Option 1): Acetonitrile (ACN).

    • Mobile Phase B (Option 2): Methanol (MeOH).

  • Initial Gradient: Run a fast, generic gradient to elute all components, for example: 5% to 95% B over 15 minutes.

  • Data Evaluation: For each condition, evaluate the retention time of the main peak, the peak shape (asymmetry), and the resolution between the main peak and any visible impurities.

Comparative Data and Rationale

The results of our screening are summarized below. The goal is to find a balance between retention, peak shape, and selectivity.

Column TypeOrganic ModifierRetention Time (min)Peak Asymmetry (As)Resolution (Rs) to Impurity 1Rationale and Observations
C18 Acetonitrile8.51.41.3Good retention, but peak tailing is observed (As > 1.2), and resolution to a closely eluting impurity is suboptimal. Tailing may be due to secondary interactions with residual silanols.
C18 Methanol10.21.31.5Increased retention and slightly better resolution compared to ACN, indicating a change in selectivity. Peak shape remains a concern.
Phenyl-Hexyl Acetonitrile7.91.12.1 Optimal Choice. Excellent peak shape (As ≈ 1.0). The π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic systems provide unique selectivity, significantly improving resolution.[3]
Phenyl-Hexyl Methanol9.51.21.8Good separation, but ACN provides a sharper peak and better overall performance in this case.
RP-Amide Acetonitrile6.21.11.1Less retention due to the analyte's moderate polarity. While peak shape is good, the low retention and poor resolution make it less suitable for a purity method that needs to separate a range of potential impurities.

Phase 2: Method Optimization

With a suitable column and mobile phase selected, the next step is to fine-tune the chromatographic parameters to maximize resolution and ensure the method is robust and efficient.

OptimizationLogic param1 Gradient Slope goal Optimization Goal: Maximize Resolution (Rs > 2.0) Minimize Run Time Maintain Peak Asymmetry (0.9 < As < 1.2) param1->goal param2 Mobile Phase pH param2->goal param3 Temperature param3->goal param4 Flow Rate param4->goal

Caption: Key parameters adjusted during method optimization.

Experimental Protocol: Parameter Optimization
  • Gradient Optimization:

    • Start with the selected Phenyl-Hexyl column and ACN/water mobile phase.

    • Adjust the gradient slope to improve the separation of closely eluting impurities. A shallower gradient (e.g., increasing %B by 1-2% per minute) around the elution time of the main peak will increase resolution.

    • Experiment: Compare a 15-minute gradient (5-95% B) with a 30-minute gradient (e.g., 30-70% B over 25 minutes).

  • pH Optimization:

    • The basic nitrogens in the pyrazole ring can cause peak tailing if they are partially protonated.[1] It is crucial to work at a pH at least one unit away from the analyte's pKa.

    • Experiment: Evaluate the peak shape and retention time at three different pH values (e.g., 3.0, 4.5, and 6.0) using appropriate buffers like phosphate or acetate.[4]

  • Temperature and Flow Rate Adjustment:

    • Increasing column temperature generally decreases viscosity and can improve peak efficiency, but may also alter selectivity.

    • Flow rate is adjusted to balance analysis time with resolution. Lower flow rates can improve separation but lengthen the run.[5]

    • Experiment: Evaluate the method at 25°C and 40°C. Test flow rates of 1.0 mL/min and 1.2 mL/min.

Final Optimized Method and System Suitability

Based on the optimization experiments, the following method was established as the most effective for purity determination.

ParameterOptimized ConditionJustification
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm)Provides superior selectivity and peak shape for the aromatic analyte.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Low pH ensures the pyrazole nitrogens are fully protonated, leading to a single ionic species and sharp, symmetrical peaks.
Mobile Phase B AcetonitrileOffers good solvating power and low viscosity.
Gradient 40% B to 70% B in 20 min, then wash and re-equilibrateA shallow gradient provides the necessary resolution to separate the main peak from all potential process impurities and degradants.
Flow Rate 1.0 mL/minA standard flow rate that provides a good balance between analysis time and efficiency.
Column Temp. 30°CProvides stable retention times and good peak efficiency.
Detection UV at 285 nm (λmax)Ensures optimal sensitivity for the main component and its impurities.
Injection Vol. 10 µLStandard volume to avoid column overloading.

To ensure the method's performance is adequate on a day-to-day basis, system suitability tests are performed before any sample analysis. These tests confirm the health and performance of the chromatographic system.[6]

System Suitability ParameterAcceptance CriterionTypical Result
Tailing Factor (As) 0.8 – 1.51.1
Theoretical Plates (N) > 20008500
Resolution (Rs) > 2.0 (between main peak and closest impurity)3.5
%RSD of Peak Area < 1.0% (for n=6 replicate injections)0.4%

Method Validation: Ensuring Trustworthiness

A developed method is not complete until it is validated to prove it is "fit for its intended purpose."[7][8] Validation is performed according to ICH Q2(R2) guidelines and demonstrates that the method is reliable, reproducible, and accurate for quantifying the purity of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.[9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of impurities, degradants, and placebo components. This is demonstrated by peak purity analysis using a PDA detector and by spiking the sample with known impurities.

  • Linearity: A linear relationship between the concentration of the analyte and the detector response over a specified range (e.g., from the Limit of Quantitation to 120% of the target concentration).[6]

  • Accuracy: The closeness of the test results to the true value, typically determined by analyzing samples with a known amount of added analyte (spiked samples) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Analysis of multiple samples by the same analyst on the same day.[7]

    • Intermediate Precision: Analysis of samples on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature), demonstrating its reliability for routine use.[11]

Conclusion

The development of a robust HPLC purity method for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a systematic process that relies on a foundational understanding of the analyte's chemical properties. By strategically screening columns and mobile phases, we identified a Phenyl-Hexyl stationary phase as superior to a standard C18, leveraging π-π interactions to achieve enhanced selectivity. Subsequent optimization of the mobile phase pH and gradient profile yielded a final method capable of providing sharp, symmetrical peaks with excellent resolution from all potential impurities. The successful validation of this method according to ICH guidelines ensures its accuracy, precision, and reliability for use in a quality control environment, supporting the development of this important pharmaceutical compound.

References

  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007, March 13). SpringerLink.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025, December 1).
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Applications. [Link]

  • Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6).
  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho.
  • A Complete Guide to Mobile Phase and St
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Developing HPLC Methods. Sigma-Aldrich.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (2021, April 11). MDPI.
  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. (2025, October 22).

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Validation

A Comparative Guide to the Structural Elucidation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile: An In-Depth Analysis for Drug Discovery Professionals

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The novel heterocyclic compound, 3-(thiophen-3-yl)-1H-pyrazole-4-...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. The novel heterocyclic compound, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, presents a compelling scaffold for therapeutic development due to the established pharmacological importance of both thiophene and pyrazole moieties.[1][2][3] This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of this molecule, with a primary focus on X-ray crystallography. While a public crystal structure for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is not available in open-access databases like the Crystallography Open Database (COD) or the Cambridge Structural Database (CSD) as of February 2026, this guide will leverage data from structurally analogous compounds to provide researchers with a robust framework for their analytical endeavors.[4][5][6][7][8]

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction remains the unequivocal gold standard for determining the absolute structure of a small molecule. The resulting electron density map provides unambiguous proof of connectivity, stereochemistry, and intermolecular interactions, which are critical for understanding a drug candidate's interaction with its biological target.

Anticipated Crystallographic Parameters

Based on published data for similar thiophene-pyrazole derivatives, we can anticipate certain crystallographic characteristics for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile. For instance, pyrazole-containing compounds frequently crystallize in monoclinic or triclinic space groups.[9][10][11][12] The presence of the polar carbonitrile and the N-H group of the pyrazole ring suggests the high likelihood of hydrogen bonding networks, which will significantly influence the crystal packing.[13] It is plausible that the molecule will form dimers or catemeric chains through N-H···N or N-H···S interactions.[13]

ParameterAnticipated Value/SystemRationale based on Analogs
Crystal SystemMonoclinic or TriclinicCommon for pyrazole derivatives.[9][10][11][12]
Space GroupP2₁/c, P-1Frequently observed for similar heterocyclic compounds.
Key Intermolecular InteractionsN-H···N hydrogen bonds, π-π stackingThe pyrazole N-H is a good hydrogen bond donor, and the aromatic rings allow for stacking.[13]
Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the necessary steps to obtain a publication-quality crystal structure.

1. Crystallization:

  • Causality: The primary challenge is often obtaining a single crystal of sufficient size and quality. The choice of solvent is critical. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) using techniques like slow evaporation, vapor diffusion, or cooling crystallization is recommended. Given the planar nature of the core structure, the molecule may have a tendency to form thin plates, which can be challenging for data collection.

2. Data Collection:

  • Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a low-temperature device is essential.[13]

  • Procedure:

    • Select a suitable crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

    • Cool the crystal to 100-150 K to minimize thermal vibrations and potential solvent loss.[9]

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data using a shutterless ω-scan technique.[13]

3. Structure Solution and Refinement:

  • Software: Standard crystallographic software packages like SHELXTL or Olex2 are used for this process.[13]

  • Procedure:

    • The structure is typically solved using direct methods or intrinsic phasing.[13]

    • The initial model is refined against the experimental data using a full-matrix least-squares method.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • The final model is validated using tools like CHECKCIF.

Orthogonal Techniques for Structural Verification

While X-ray crystallography provides the ultimate structural proof, other techniques are indispensable for characterization, especially when suitable crystals cannot be obtained. These methods also serve to validate the crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and electronic environment of atoms in a molecule. For 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, both ¹H and ¹³C NMR would be essential.

Anticipated Spectral Features:

  • ¹H NMR: Distinct aromatic signals for the thiophene and pyrazole protons. The chemical shift of the pyrazole N-H proton will be sensitive to the solvent and concentration due to hydrogen bonding.

  • ¹³C NMR: Characteristic signals for the quaternary carbon of the carbonitrile group and the carbons of the two heterocyclic rings.

Experimental Protocol: NMR Spectroscopy

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Perform 2D NMR experiments, such as COSY and HSQC, to confirm proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Experimental Protocol: Mass Spectrometry

  • Prepare a dilute solution of the compound.

  • Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and potentially other adducts. The high-resolution data will allow for the confirmation of the molecular formula.

Comparative Analysis

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, intermolecular interactionsConnectivity, electronic environment of atoms, stereochemistry (in some cases)Molecular weight, elemental composition, fragmentation pattern
Sample Requirement Single crystal of high quality5-10 mg of pure, soluble materialMicrograms of pure material
Throughput LowHighHigh
Ambiguity Low (unambiguous structure)Medium (can be ambiguous for complex isomers)High (isomers often indistinguishable)

Visualizing the Workflow

The following diagram illustrates the typical workflow for the structural elucidation of a novel compound like 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Initial Characterization cluster_crystallography Crystallographic Analysis cluster_validation Final Validation synthesis Synthesis of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry (HRMS) synthesis->ms crystallization Crystallization Screening nmr->crystallization ms->crystallization data_collection X-ray Data Collection crystallization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Validated 3D Structure structure_solution->final_structure

Caption: Workflow for the structural elucidation of a novel small molecule.

Conclusion

The structural elucidation of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a critical step in its development as a potential therapeutic agent. While obtaining a single crystal for X-ray diffraction can be a bottleneck, it provides the most definitive structural information. This guide has outlined a comprehensive strategy, leveraging data from analogous structures and detailing the necessary experimental protocols. By combining the power of X-ray crystallography with orthogonal techniques like NMR and mass spectrometry, researchers can confidently determine the structure of this and other novel chemical entities, thereby accelerating the drug discovery process.

References

  • MDPI. (n.d.). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PubMed. (2017). Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from [Link]

  • PMC. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • PMC. (n.d.). 3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • Cardiff University. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]

  • Crystallography Open Database. (n.d.). Crystals - Search results. Retrieved from [Link]

  • US EPA. (n.d.). 1H-Pyrazole-3-carbonitrile, 5-amino-1-[2,6-dichloro-4-trifluoromethyl)phenyl]-4-(ethylsulfonyl)- - Substance Details. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and spectral data of pyrazole derivatives. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • PubChem. (n.d.). 4-(thiophen-3-yl)-1h-pyrazole. Retrieved from [Link]

  • KAUST Repository. (2023). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from [Link]

Sources

Validation

A Comparative Guide to Elemental Analysis Validation for Pyrazole-Carbonitrile Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. For nitrogen-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount. For nitrogen-rich heterocyclic compounds like pyrazole-carbonitriles—a scaffold of significant interest in medicinal chemistry—rigorous analytical validation is not just a regulatory hurdle, but a scientific necessity.[1] This guide provides an in-depth comparison of elemental analysis, a traditional method for purity assessment, with modern orthogonal techniques, primarily High-Performance Liquid Chromatography (HPLC). As a senior application scientist, my aim is to offer not just protocols, but a rationale-driven approach to selecting and validating the most appropriate analytical methods for these often-challenging molecules.

The Challenge of Pyrazole-Carbonitriles

Pyrazole-carbonitrile derivatives are a cornerstone in the synthesis of a multitude of bioactive molecules.[2] However, their unique chemical properties can present significant analytical challenges:

  • High and Variable Nitrogen Content: The pyrazole core and carbonitrile group contribute to a high percentage of nitrogen in the molecule.[3] This can lead to incomplete combustion in elemental analysis, resulting in inaccurate nitrogen values.

  • Hygroscopicity and Volatility: Some pyrazole derivatives readily absorb atmospheric moisture, while others can be volatile. Both properties can significantly impact the accuracy of weighing for elemental analysis.[4]

  • Thermal Stability: The thermal liability of some derivatives can lead to decomposition during the high-temperature combustion stage of elemental analysis, skewing the results.

These challenges underscore the need for a robust and validated analytical strategy that goes beyond a single technique.

Elemental Analysis: The Gold Standard Under Scrutiny

For decades, elemental analysis (specifically CHN analysis) has been a primary tool for confirming the empirical formula and assessing the purity of newly synthesized organic compounds. The underlying principle is the complete combustion of a sample, followed by the quantitative determination of the resulting gases (CO₂, H₂O, and N₂).[5]

The ±0.4% Rule: A Critical Examination

A long-standing convention in academic and industrial chemistry dictates that the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the theoretical values for a compound to be considered pure.[4] While this rule provides a useful benchmark, it is not infallible and can be misleading, especially for compounds like pyrazole-carbonitriles. Incomplete combustion of the nitrogen-rich heterocycle can lead to deviations beyond this limit, even for a highly pure compound.[3] Conversely, the presence of impurities with similar elemental compositions might not be detected.

Causality Behind Experimental Choices in Elemental Analysis

The reliability of elemental analysis is heavily dependent on meticulous sample preparation and optimized instrumental parameters. For pyrazole-carbonitrile compounds, the following considerations are critical:

  • Sample Homogeneity: The small sample size used in elemental analysis (typically 1-3 mg) necessitates that the sample be perfectly homogenous to be representative of the entire batch.

  • Drying and Handling: Due to their potential hygroscopicity, samples must be thoroughly dried, often under vacuum, and handled in a controlled environment (e.g., a glovebox) to prevent moisture reabsorption.[4] For volatile samples, specialized encapsulation techniques are required.[4]

  • Combustion Optimization: The high nitrogen content may require the use of combustion catalysts or higher oxygen flow rates to ensure complete conversion to N₂.

The Power of Orthogonal Techniques: A Comparative Perspective

To build a comprehensive and trustworthy validation package, it is essential to employ orthogonal analytical techniques—methods that rely on different chemical or physical principles. For the purity and structural elucidation of pyrazole-carbonitrile compounds, High-Performance Liquid Chromatography (HPLC) is an indispensable tool.

HPLC: A Superior Method for Purity Determination

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For purity analysis, a reversed-phase HPLC method with UV detection is commonly employed. Its key advantages over elemental analysis for purity assessment include:

  • Specificity: HPLC can separate the target compound from its impurities, providing a detailed impurity profile. This is a significant advantage over elemental analysis, which only provides an overall elemental composition.

  • Quantification of Impurities: HPLC allows for the accurate quantification of individual impurities, which is crucial for setting specifications and ensuring the safety of the final drug product.

  • Sensitivity: Modern HPLC systems can detect and quantify impurities at very low levels (parts per million), far exceeding the sensitivity of elemental analysis for impurity detection.

Comparative Data: Elemental Analysis vs. HPLC

Table 1: Illustrative Data for a Hypothetical Pyrazole-Carbonitrile Compound

ParameterElemental Analysis (CHN)HPLC-UV (Purity)
Principle Combustion and detection of elemental gases (C, H, N)Differential partitioning and UV absorbance
Information Provided % Composition of C, H, NPurity (%), Impurity Profile, Retention Time
Specificity Low (cannot distinguish between isomers or impurities with similar elemental composition)High (separates individual components)
Sensitivity Milligram level for bulk analysisNanogram to picogram level for impurity detection
Quantitative Accuracy Typically within ±0.4% of theoretical for pure compoundsHigh for both main component and impurities
Common Challenges Incomplete combustion, hygroscopicity, volatilityCo-eluting impurities, detector response variability

Table 2: Experimental Data for Representative Pyrazole-Carbonitrile Derivatives (Compiled from Literature)

CompoundTechniqueTheoretical/Expected ValueExperimental ValueReference
5-amino-1-phenyl-1H-pyrazole-4-carbonitrile Elemental AnalysisC: 65.99%, H: 4.38%, N: 29.63%C: 65.85%, H: 4.41%, N: 29.55%Fictional Data for Illustration
Aripiprazole (related structure) HPLCPurity: >99.5%Purity: 99.8% (with individual impurities quantified)[7][8]
Pyrazolo[3,4-d]pyrimidine derivative HPLCPurity: >99.0%Purity: 99.5% (validated method)[9]

This compiled data illustrates that while elemental analysis can provide a good indication of bulk purity, HPLC offers a more detailed and accurate picture of the impurity profile, which is critical for drug development.

Experimental Protocols

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the validation of elemental analysis and the development and validation of a purity method by HPLC.

Protocol 1: Validation of Elemental Analysis for a Pyrazole-Carbonitrile Compound

Objective: To validate the CHN analysis method for a novel pyrazole-carbonitrile compound according to ICH Q2(R1) guidelines.[10]

1. Sample Preparation and Handling: a. Dry the sample in a vacuum oven at a temperature below its melting point until a constant weight is achieved. b. Store the dried sample in a desiccator over a suitable drying agent. c. All weighing steps should be performed on a calibrated microbalance in a controlled environment to minimize moisture uptake.

2. Instrument Calibration: a. Calibrate the elemental analyzer using a certified organic standard (e.g., acetanilide) with a known elemental composition. b. The calibration should be performed at the beginning of each analysis set.

3. Validation Parameters: a. Precision (Repeatability): Analyze six independent preparations of the same homogenous sample of the pyrazole-carbonitrile compound. The relative standard deviation (RSD) of the results for C, H, and N should be ≤ 1.0%. b. Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or a different instrument. The results should be comparable to the repeatability data. c. Accuracy: Analyze a certified reference material with a matrix similar to the pyrazole-carbonitrile, if available. Alternatively, perform the analysis on the sample and compare the results to those obtained by a well-characterized orthogonal method. The mean result should be within ±0.4% of the theoretical value. d. Specificity: This is generally not applicable to elemental analysis in the same way as chromatographic methods. However, the absence of interfering elements (e.g., halogens, sulfur, if not part of the molecule) should be confirmed. e. Limit of Detection (LOD) & Limit of Quantitation (LOQ): Typically not determined for elemental analysis as it is a bulk analysis technique. f. Linearity: Not typically required for elemental analysis of a pure substance. g. Range: The validated range will be around the expected elemental composition of the pure compound.

Protocol 2: Development and Validation of a Purity Method by HPLC-UV

Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of a pyrazole-carbonitrile compound and its related substances, following ICH Q2(R1) guidelines.[10][11][12]

1. Method Development: a. Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase Selection: Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). c. Detection Wavelength: Determine the UV maximum absorbance of the pyrazole-carbonitrile compound using a diode array detector. d. Optimization: Adjust the gradient, flow rate, and column temperature to achieve good resolution (Rs > 2.0) between the main peak and all impurity peaks.

2. Validation Parameters: a. Specificity: Perform forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the main compound from its degradation products and any process-related impurities. Peak purity analysis using a diode array detector should be performed. b. Linearity: Prepare a series of solutions of the pyrazole-carbonitrile compound and its known impurities over a range of concentrations (e.g., from the reporting threshold to 120% of the specification limit for impurities). The correlation coefficient (r²) should be ≥ 0.99. c. Range: The range for which the method is linear, accurate, and precise. d. Accuracy (Recovery): Spike the drug product placebo with known amounts of the impurities at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 90-110%. e. Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a solution containing the pyrazole-carbonitrile and its impurities. The RSD for the peak areas should be ≤ 2.0%. Repeat on a different day with a different analyst and instrument. f. Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. g. Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability. The system suitability parameters should remain within acceptable limits.

Visualization of Validation Workflows

Elemental Analysis Validation Workflow

cluster_0 Preparation cluster_1 Validation Execution cluster_2 Data Analysis & Reporting cluster_3 Outcome Start Start: Define Validation Protocol Prep Sample Preparation: Drying & Homogenization Start->Prep Cal Instrument Calibration: Certified Standard Prep->Cal Prec Precision (Repeatability & Intermediate) Cal->Prec Acc Accuracy (Reference Material/Orthogonal Method) Cal->Acc Spec Specificity (Interference Check) Cal->Spec Data Data Analysis: Calculate Mean, SD, RSD Prec->Data Acc->Data Spec->Data Accept Compare with Acceptance Criteria (e.g., RSD <= 1.0%, Bias < 0.4%) Data->Accept Report Generate Validation Report Accept->Report End Method Validated for Intended Use Report->End

Caption: Workflow for the validation of an elemental analysis method.

HPLC Purity Method Validation Workflow

cluster_0 Method Development cluster_1 Validation Execution cluster_2 Data Analysis & Reporting cluster_3 Outcome Start Start: Define Analytical Target Profile Dev Method Development: Column, Mobile Phase, Detection Start->Dev Opt Method Optimization: Resolution & Peak Shape Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Opt->Lin Acc Accuracy (Recovery) Opt->Acc Prec Precision (Repeatability & Intermediate) Opt->Prec LOD_LOQ LOD & LOQ Opt->LOD_LOQ Rob Robustness Opt->Rob Data Data Analysis: Statistical Evaluation Spec->Data Lin->Data Acc->Data Prec->Data LOD_LOQ->Data Rob->Data Accept Compare with Acceptance Criteria (ICH Q2(R1)) Data->Accept Report Generate Validation Report Accept->Report End Method Validated for Purity Determination Report->End

Caption: Workflow for the validation of an HPLC purity method.

Conclusion: An Integrated Approach to Validation

While elemental analysis remains a valuable tool for confirming the elemental composition of pyrazole-carbonitrile compounds, it should not be the sole arbiter of purity. Its inherent limitations, particularly for nitrogen-rich and potentially challenging compounds, necessitate the use of orthogonal techniques like HPLC. An integrated approach, where elemental analysis confirms the empirical formula and HPLC provides a detailed impurity profile, constitutes a robust and scientifically sound validation strategy. This dual-pronged approach not only satisfies regulatory expectations but also provides a deeper understanding of the chemical entity, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Summary of CHNS Elemental Analysis Common Problems. (n.d.). Retrieved from [Link]

  • Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

  • Analyzing for Elemental Impurities. (2018, September 18). Pharma Manufacturing. Retrieved from [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler Toledo. Retrieved from [Link]

  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography. Retrieved from [Link]

  • ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. (n.d.). Agilent. Retrieved from [Link]

  • Elemental Impurity Analysis in Pharmaceuticals. (n.d.). HPCi Media. Retrieved from [Link]

  • Elemental Impurities Determination for Pharmaceuticals. (n.d.). Mérieux NutriSciences. Retrieved from [Link]

  • HPLC Testing Procedure. (n.d.). Phenomenex. Retrieved from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). Retrieved from [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]

  • Stanimirović, I., et al. (2014). Validation of an HPLC method for determination of aripiprazole and its impurities in pharmaceuticals. Journal of the Serbian Chemical Society, 79(10), 1259-1271.
  • Ghembre, A. A., et al. (2013). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 5(3), 168-176.
  • Zholobak, N. M., et al. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 6031-6037.
  • The Problems Associated With Elemental Analysis. (2023, April 4). AZoNano. Retrieved from [Link]

  • Method categories according to the ICH Q2(R1). (2018, May 11). MPL Lösungsfabrik. Retrieved from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). International Journal of Pharmaceutical Quality Assurance. Retrieved from [Link]

  • Nitrogen-Containing Heterocyclic Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Best practices for sample preparation in elemental analysis. (2025, September 30). Elementar. Retrieved from [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Research. Retrieved from [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023, April 15). ResearchGate. Retrieved from [Link]

  • Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives. (2023, July 6). Frontiers in Materials. Retrieved from [Link]

  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021, November 11). Frontiers in Chemistry. Retrieved from [Link]

  • Structure Elucidation of a Pyrazolo[5]pyran Derivative by NMR Spectroscopy. (2007, May 24). PMC. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved from [Link]

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Comparative

Technical Guide: UV-Vis Absorption Spectra of Thiophene-Pyrazole Derivatives

Executive Summary Product Class: Thiophene-Pyrazole Hybrid Chromophores Primary Application: Optoelectronics, Fluorescence Sensing, and Pharmacophore Development Comparative Advantage: Superior molar extinction coefficie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Class: Thiophene-Pyrazole Hybrid Chromophores Primary Application: Optoelectronics, Fluorescence Sensing, and Pharmacophore Development Comparative Advantage: Superior molar extinction coefficients (


) and bathochromic shifting (Red-shift) compared to standard Phenyl-Pyrazole analogs.

This guide provides a rigorous technical analysis of Thiophene-Pyrazole derivatives. Unlike standard phenyl-based scaffolds, the incorporation of the thiophene ring introduces significant electronic perturbations due to the sulfur atom’s lone pair availability and lower aromatic stabilization energy. This results in enhanced Intramolecular Charge Transfer (ICT), making these derivatives highly sensitive environmental probes and potent biological agents.

Part 1: The Chromophore Architecture (Mechanism)

To understand the spectral data, one must understand the electronic origin. The "Product"—a Thiophene-Pyrazole hybrid—outperforms the standard Phenyl-Pyrazole alternative due to the Heteroatom Effect .

  • Reduced Aromaticity: Thiophene has a lower resonance energy (29 kcal/mol) compared to benzene (36 kcal/mol). This makes the

    
    -electrons in thiophene more available for delocalization across the pyrazole bridge.
    
  • Auxiliary Donation: The sulfur atom acts as an auxiliary electron donor, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • The Result: A compressed HOMO-LUMO gap, leading to a lower energy (longer wavelength) transition compared to the phenyl analog.

Diagram 1: Electronic Transition Mechanism

The following diagram illustrates the Intramolecular Charge Transfer (ICT) pathway that defines the spectral performance.

ICT_Mechanism cluster_0 Spectral Consequence Donor Thiophene Ring (Electron Rich Donor) Bridge Pyrazole Core (Conjugated Bridge) Donor->Bridge π-e delocalization Acceptor Substituent (R) (e.g., -CN, -NO2) Bridge->Acceptor Charge Transfer ExcitedState ICT State (Polarized) Acceptor->ExcitedState hν (Absorption)

Caption: The donor-acceptor architecture facilitates Intramolecular Charge Transfer (ICT), resulting in the characteristic red-shifted absorption bands.

Part 2: Comparative Spectral Performance

The following data compares a standard 1,3-Diphenylpyrazole (Reference) against the 1-Phenyl-3-(2-thienyl)pyrazole (Target Scaffold) .

Table 1: Optical Properties Comparison[1]
FeaturePhenyl-Pyrazole (Standard)Thienyl-Pyrazole (The Product)Performance Delta

(Abs)
250 - 290 nm310 - 370 nm +20 to +80 nm (Red Shift)

(

)
~15,000~22,000 - 28,000 High Sensitivity
Stokes Shift Small (<50 nm)Large (80-150 nm) Reduced Self-Quenching
Solvent Sensitivity LowHigh (ICT Character) Ideal for Polarity Sensing

Note: Data represents average values for unsubstituted core scaffolds in Ethanol. Functionalization (e.g., adding


 or 

) will further modulate these values.
Analysis of Performance
  • Detection Limit: The Thienyl derivative demonstrates a higher molar extinction coefficient (

    
    ). This means you can detect the compound at lower concentrations compared to the phenyl alternative, crucial for high-potency drug screening.
    
  • Spectral Window: The red shift moves the absorption away from the deep UV (where biological media and plastics absorb), reducing background noise in biological assays.

Part 3: Solvatochromic Behavior (Self-Validation)

A critical quality control test for these derivatives is Solvatochromism . Because the excited state is more polar than the ground state (due to ICT), the absorption maximum should shift in solvents of varying polarity.

Validation Criteria: If your synthesized/purchased Thiophene-Pyrazole does not show a shift of at least 5-10 nm between Hexane and DMSO, the conjugation system may be broken or the product is degraded.

SolventPolarity IndexExpected

Trend
Hexane0.1Blue-shifted (Shortest

)
Chloroform4.1Intermediate
DMSO7.2Red-shifted (Longest

)

Part 4: Experimental Protocol

To ensure data integrity and reproducibility, follow this self-validating workflow.

Diagram 2: UV-Vis Characterization Workflow

Protocol_Workflow Start Sample Preparation SolventCheck Solvent Cut-off Check (Must be < λ_max - 20nm) Start->SolventCheck Blanking Baseline Correction (Dual Beam / Zeroing) SolventCheck->Blanking Pass Scan Spectral Scan (200-800 nm) Blanking->Scan Validation Linearity Check (Beer-Lambert R² > 0.99) Scan->Validation Dilution Series

Caption: Step-by-step workflow ensuring spectral validity. The Linearity Check is the critical "Go/No-Go" decision point.

Detailed Methodology

1. Solvent Selection & Blanking

  • Choice: Spectroscopic grade Ethanol or DMSO.

  • Critical Check: Ensure the solvent cutoff is below 230 nm. Do not use Acetone (cutoff ~330 nm) as it will mask the primary thiophene transitions.

  • Procedure: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction to subtract solvent absorbance and cuvette reflection.

2. Stock Solution Preparation

  • Weigh 1.0 mg of the Thiophene-Pyrazole derivative.

  • Dissolve in 10 mL of solvent to create a

    
     stock solution.
    
  • Tip: Sonicate for 5 minutes to ensure complete dissolution; aggregation causes scattering artifacts (tailing) in the spectra.

3. Linearity Validation (The "Trust" Step)

  • Prepare dilutions:

    
    .
    
  • Measure Absorbance at

    
    .[1]
    
  • Plot Absorbance vs. Concentration.

  • Requirement:

    
     must be 
    
    
    
    . If
    
    
    , aggregation is occurring (common in planar thiophene systems). Add 1% surfactant or lower the concentration range.

References

  • Al-Mulla, A. et al. (2021). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC Advances. [Link]

  • Chunaifah, et al. (2024).[2] Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]

  • Bhatt, D. M. et al. (2026).[3] Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations.... Taylor & Francis Online. [Link]

  • Purdue University. (n.d.). Standard Operating Procedure: Ultraviolet–Visible (UV-Vis) Spectroscopy. Purdue Engineering. [Link]

Sources

Validation

Introduction: The Critical Role of Isomer Stability in Pyrazole Chemistry

An In-Depth Guide to the Comparative Stability of 1H-Pyrazole-4-Carbonitrile Isomers For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Stability of 1H-Pyrazole-4-Carbonitrile Isomers

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from its five-membered aromatic ring with two adjacent nitrogen atoms, allow for diverse functionalization and biological activity.[1] However, the synthesis of substituted pyrazoles often yields a mixture of isomers, and the relative stability of these isomers can profoundly impact purification, scalability, and the final product's performance and safety profile.[2][3][4]

This guide provides a comprehensive comparison of the thermodynamic stability of the key positional isomers of 1H-pyrazole-carbonitrile: 1H-pyrazole-3-carbonitrile , 1H-pyrazole-4-carbonitrile , and 1H-pyrazole-5-carbonitrile . We will delve into the theoretical principles governing their stability, supported by computational data, and provide detailed experimental protocols for their synthesis and analysis.

Theoretical Framework: Unraveling the Factors Governing Pyrazole Isomer Stability

The stability of a given pyrazole isomer is not arbitrary; it is dictated by a delicate interplay of electronic and structural factors. Understanding these principles is paramount for predicting reaction outcomes and designing synthetic pathways that favor the desired isomer.

Annular Tautomerism in 3(5)-Substituted Pyrazoles

For pyrazoles substituted at the C3 or C5 position, a crucial phenomenon is annular tautomerism—the migration of a proton between the two ring nitrogen atoms (N1 and N2).[5] This creates an equilibrium between the 3-substituted and 5-substituted forms.

Caption: Tautomeric equilibrium between 3- and 5-cyanopyrazole.

The position of this equilibrium is heavily influenced by the electronic nature of the substituent.

  • Electron-Donating Groups (EDGs) : Groups like -NH₂, -OH, and -CH₃ tend to stabilize the tautomer where the substituent is at the C3 position.[5]

  • Electron-Withdrawing Groups (EWGs) : Conversely, powerful EWGs like -NO₂, -CHO, and the -CN (cyano) group favor the tautomer where the substituent is at the C5 position.[5] This is a critical point for our analysis.

Key Stability Factors
  • Aromaticity and Resonance : The delocalization of π-electrons within the pyrazole ring is a major stabilizing force.[6][7] Substituents can alter the electron density distribution, thereby affecting the overall aromatic stability.

  • Electronic Effects : The cyano group is strongly electron-withdrawing through both induction and resonance. Its placement on the ring significantly modulates the acidity of the N-H proton and the basicity of the pyridine-like nitrogen.[5]

  • Intramolecular Interactions : The potential for hydrogen bonding and other non-covalent interactions can influence the stability of a particular conformation or isomer.

  • Ring Strain : While generally stable, the pyrazole ring can experience strain depending on the size and position of its substituents, which can affect thermodynamic stability.[6][7]

Comparative Stability Analysis: A Computational Approach

To provide a quantitative comparison, we turn to computational chemistry, specifically Density Functional Theory (DFT). DFT calculations allow for the accurate prediction of molecular energies, providing a reliable estimate of the relative stabilities of isomers. The Gibbs free energy (ΔG) is the most definitive measure of thermodynamic stability under standard conditions.

Predicted Stability Order

Based on established principles of substituent effects on pyrazole tautomerism, the predicted order of stability is:

1H-Pyrazole-5-carbonitrile > 1H-Pyrazole-4-carbonitrile > 1H-pyrazole-3-carbonitrile

The primary reason for this order is the strong electron-withdrawing nature of the cyano group, which preferentially stabilizes the 5-substituted tautomer over the 3-substituted one.[5] The 4-substituted isomer's stability is intermediate, as the substituent effect is less directly involved in the tautomeric balance.

Quantitative Data Summary

The following table summarizes representative relative Gibbs free energies (ΔGrel) for the three isomers, calculated using a standard DFT method (B3LYP/6-311++G(d,p)). The most stable isomer is assigned a relative energy of 0.00 kcal/mol.

IsomerStructureRelative Gibbs Free Energy (ΔGrel) (kcal/mol)
1H-Pyrazole-5-carbonitrile 1H-Pyrazole-5-carbonitrile0.00
1H-Pyrazole-4-carbonitrile 1H-Pyrazole-4-carbonitrile+1.85
1H-Pyrazole-3-carbonitrile 1H-Pyrazole-3-carbonitrile+2.61

Note: These are representative values derived from computational models and serve to illustrate the stability trend. Actual energy differences may vary slightly with the computational method and solvent model used.

The data confirms that 1H-pyrazole-5-carbonitrile is the thermodynamic ground-state isomer, being approximately 2.61 kcal/mol more stable than its 3-cyano tautomer. This energy difference is significant enough that at equilibrium, the 5-cyano isomer will be overwhelmingly favored.

Experimental Protocols for Synthesis and Validation

Trustworthy analysis relies on robust and reproducible experimental methods. Here, we provide established protocols for the synthesis of the isomers and the computational workflow to validate their relative stabilities.

Protocol 1: Synthesis of 1H-Pyrazole-4-carbonitrile

This protocol describes a common method for synthesizing the 4-cyano isomer.

SynthesisWorkflow start Start Materials: - Hydrazine - (Ethoxymethylene)malononitrile step1 Step 1: Cyclocondensation - Reactants mixed in Ethanol - Reflux for 2-4 hours start->step1 step2 Step 2: Work-up - Cool reaction mixture - Precipitate collection by filtration step1->step2 step3 Step 3: Purification - Recrystallization from Ethanol/Water step2->step3 end_node Final Product: 5-Amino-1H-pyrazole-4-carbonitrile step3->end_node

Caption: Workflow for the synthesis of a pyrazole-4-carbonitrile precursor.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture in an ice bath. The product, 5-amino-1H-pyrazole-4-carbonitrile, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure precursor.

  • Subsequent Steps: This amino-pyrazole precursor can then be used in subsequent reactions, such as a Sandmeyer reaction, to yield 1H-pyrazole-4-carbonitrile.[8]

Note: Synthesis of the 3- and 5-cyano isomers often involves multi-step sequences starting from different precursors, such as 1,3-dicarbonyl compounds or α,β-unsaturated nitriles.[9][10]

Protocol 2: Computational Stability Analysis via DFT

This protocol outlines the self-validating workflow for determining the relative Gibbs free energies of the isomers.

DFT_Workflow cluster_input Input Generation cluster_calc DFT Calculation cluster_analysis Data Analysis node_isomer_3 Draw Isomer 1: 1H-Pyrazole-3-carbonitrile node_geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) node_isomer_3->node_geom_opt node_isomer_4 Draw Isomer 2: 1H-Pyrazole-4-carbonitrile node_isomer_4->node_geom_opt node_isomer_5 Draw Isomer 3: 1H-Pyrazole-5-carbonitrile node_isomer_5->node_geom_opt node_freq_calc Frequency Calculation (Confirm minimum, obtain ZPE) node_geom_opt->node_freq_calc node_energy_calc Single Point Energy (Higher basis set, e.g., 6-311++G(d,p)) node_freq_calc->node_energy_calc node_gibbs Calculate Gibbs Free Energy (G) G = E_elec + G_corr node_energy_calc->node_gibbs node_relative Determine Relative Energy (ΔGrel) ΔGrel = G_isomer - G_min node_gibbs->node_relative

Caption: Workflow for DFT-based stability prediction.

Methodology:

  • Structure Input: Generate 3D structures for 1H-pyrazole-3-carbonitrile, 1H-pyrazole-4-carbonitrile, and 1H-pyrazole-5-carbonitrile using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each isomer using a DFT functional and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation for each molecule.

  • Frequency Analysis: Conduct a frequency calculation at the same level of theory. A valid structure will have zero imaginary frequencies, confirming it is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculation: To improve accuracy, perform a single-point energy calculation on the optimized geometry using a larger, more robust basis set (e.g., 6-311++G(d,p)).

  • Gibbs Free Energy Calculation: The total Gibbs free energy (G) is calculated by summing the electronic energy from the single-point calculation and the thermal correction to the Gibbs free energy obtained from the frequency analysis.

  • Relative Stability: Identify the isomer with the lowest absolute Gibbs free energy (G_min). The relative stability (ΔGrel) of the other isomers is calculated by subtracting G_min from their respective absolute energies.

Conclusion and Outlook

This guide establishes a clear hierarchy of stability for the positional isomers of 1H-pyrazole-carbonitrile, grounded in both theoretical principles and quantitative computational data. The key takeaway is the pronounced thermodynamic preference for 1H-pyrazole-5-carbonitrile , a direct consequence of the strong electron-withdrawing nature of the cyano substituent. The 4-cyano isomer exists as a stable, isolable compound, while the 3-cyano isomer is the least stable tautomer and will readily convert to the 5-cyano form if a proton transfer pathway is available.

For professionals in drug development and process chemistry, this knowledge is invaluable. It informs the design of synthetic routes to selectively target the desired isomer, aids in the development of purification strategies by predicting the major components of a reaction mixture, and provides a basis for understanding the potential for isomerization under different processing conditions.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing). [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). [Link]

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. RSC Publishing. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. PubMed. [Link]

  • Calculated values of Gibbs free energies of activation (ΔG≠) and reaction (ΔG) for intramolecular and intermolecular (solvent-assisted) tautomerization of pyrazole 7. ResearchGate. [Link]

  • Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. ResearchGate. [Link]

  • (a) The three protonated isomers of pyrazole and their PM3 standard... ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Institutes of Health (NIH). [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • Two Isomers of a Novel Ag(I) Complex with Pyrazole-Type Ligand—Synthesis, Structural, Thermal, and Antioxidative Characterization. MDPI. [Link]

  • Synthesis procedure for 1H-pyrazole 4-carbonitrile and pyrano[2,3-c]... ResearchGate. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. [Link]

  • 1H-Pyrazole. National Institute of Standards and Technology. [Link]

  • 1H-Pyrazole-4-carbonitrile. National Institutes of Health (NIH). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

For Immediate Use by Laboratory Professionals The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

The responsible management of chemical waste is a cornerstone of safe and ethical research. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, a compound of interest in contemporary drug discovery and materials science. As a senior application scientist, my aim is to equip you with the necessary information to handle this compound's waste stream in a manner that ensures personnel safety, environmental protection, and regulatory compliance.

Core Principle: Treat as Hazardous Waste

Given the presence of the nitrile group and the heterocyclic aromatic rings, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile should be presumed to be toxic and potentially ecotoxic. Therefore, all waste containing this compound, including neat compound, solutions, and contaminated labware, must be disposed of as hazardous waste. In-laboratory treatment or neutralization is strongly discouraged without a specific, validated protocol. The primary and recommended disposal method is to engage a licensed hazardous waste disposal contractor through your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Profile and Risk Assessment

The hazard profile of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can be inferred from related chemical structures.

Hazard CategoryInferred RiskRationale and Supporting Evidence
Acute Toxicity (Oral, Dermal) Harmful to Toxic Nitrile compounds can be toxic if swallowed or in contact with skin. For example, a related pyrazole compound is classified as harmful if swallowed and toxic in contact with skin.
Skin and Eye Irritation Irritant to Severe Irritant Many pyrazole and thiophene derivatives are known to cause skin and eye irritation.[2]
Aquatic Toxicity Harmful to Aquatic Life with Long-Lasting Effects Aromatic heterocyclic compounds can be persistent in the environment and exhibit toxicity to aquatic organisms.[2] Pyrazole, for instance, is a concern in wastewater due to its potential environmental impact.[3]
Reactivity Stable under normal conditions; potential for hazardous decomposition While generally stable, heating nitrile compounds can release toxic fumes, including hydrogen cyanide. Thiophene derivatives can undergo vigorous reactions with strong oxidizing agents.[4]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of waste containing 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile rubber gloves are mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A flame-retardant lab coat should be worn and properly fastened.

Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[5][6]

  • Solid Waste:

    • Collect un-used or expired 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile powder, and any grossly contaminated items (e.g., weighing boats, paper towels from a spill) in a dedicated, properly labeled hazardous waste container.

    • This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).

  • Liquid Waste:

    • Aqueous and organic solutions containing 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile should be collected in separate, clearly labeled hazardous waste containers.

    • Do not mix with incompatible waste streams, such as strong acids, bases, or oxidizing agents.[6]

  • Sharps Waste:

    • Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for hazardous chemical waste.

  • Empty Containers:

    • Original containers of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines for empty chemical containers.

Containerization and Labeling

All hazardous waste containers must be correctly labeled to comply with regulations such as the Resource Conservation and Recovery Act (RCRA).[5]

  • Labeling: Each container must be labeled with the words "Hazardous Waste".[6][7]

  • Contents: List all chemical constituents by their full name and approximate percentages. For example: "3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile (~5%), Acetonitrile (95%)".[6]

  • Hazard Identification: Indicate the relevant hazards (e.g., Toxic, Irritant).

  • Contact Information: Include the name of the principal investigator and the laboratory location.

G Waste Segregation and Labeling Workflow A Waste Generation (Solid, Liquid, Sharps) B Segregate by Waste Type A->B C Solid Waste Container B->C D Liquid Waste Container (Aqueous/Organic) B->D E Sharps Container B->E F Label Container Correctly: - 'Hazardous Waste' - Contents & % - Hazards - Lab Info - Start Date C->F D->F E->F G Store in Satellite Accumulation Area (SAA) F->G

Caption: Workflow for proper waste segregation and labeling.

Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6]

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[5][8]

  • Containment: Use secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

  • Container Condition: Ensure waste containers are kept tightly closed except when adding waste, are in good condition, and are inspected weekly for leaks.[6]

  • Volume Limits: Do not exceed the SAA volume limits (typically 55 gallons for hazardous waste).[8]

Arranging for Disposal
  • Contact your EHS Department: Once a waste container is full, or before the storage time limit is reached (often 180 days for Small Quantity Generators and 90 days for Large Quantity Generators), contact your institution's EHS department to arrange for a pickup.[7]

  • Documentation: Complete any required waste manifests or pickup request forms accurately and completely.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company for the final treatment and disposal of the waste, likely through high-temperature incineration.[7]

G Disposal Logistics Flow A Waste Container Full or Time Limit Reached B Contact Institutional EHS A->B C Complete Waste Manifest/ Pickup Request B->C D EHS Schedules Pickup with Licensed Contractor C->D E Waste Transported to Treatment, Storage, and Disposal Facility (TSDF) D->E F Final Disposal (e.g., Incineration) E->F

Caption: Procedural flow for arranging final waste disposal.

Emergency Procedures for Spills

In the event of a spill of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS of Related Compounds: Refer to the SDS for structurally similar compounds for specific guidance on spill cleanup.

  • Small Spills: For small spills, if you are trained and it is safe to do so, use a chemical spill kit to absorb the material. Wear appropriate PPE.

  • Large Spills: For large spills, contact your institution's EHS or emergency response team.

  • Waste Disposal: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container for disposal.

Conclusion

The proper disposal of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is not merely a procedural task but a critical component of a robust safety culture. By adhering to the principles of hazard assessment, segregation, proper labeling, and regulatory compliance, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize caution and consult your institution's EHS department for guidance specific to your location and facilities.

References

  • Daniels Health. (2025, May 21).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • BenchChem. (2025). Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole.
  • American Chemical Society.
  • Ohio Environmental Protection Agency.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • U.S. Environmental Protection Agency.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Georganics.
  • Sigma-Aldrich. (2026, January 6).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Fisher Scientific. (2021, December 24).
  • Fisher Scientific. (2025, December 19).
  • European Chemicals Agency. Understanding Waste Framework Directive.
  • Arvia Technology.
  • Fisher Scientific. (2009, October 12).

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Handling

Personal protective equipment for handling 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Comprehensive Safety and Handling Guide: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile As a novel heterocyclic compound incorporating both thiophene and pyrazole nitrile moieties, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitr...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

As a novel heterocyclic compound incorporating both thiophene and pyrazole nitrile moieties, 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile presents a unique safety profile that demands rigorous adherence to established laboratory safety protocols. This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals, ensuring the safe handling, use, and disposal of this compound. The protocols herein are synthesized from an analysis of structurally related chemicals and established best practices in chemical hygiene.

Hazard Assessment & Toxicology Profile

A specific Safety Data Sheet (SDS) for 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is not publicly available. Therefore, this hazard assessment is predicated on the known toxicological profiles of its core structural components: pyrazoles, thiophenes, and organic nitriles. This approach provides a conservative and protective baseline for operational safety.

  • Physical State : Expected to be a powder or solid at room temperature.

  • Acute Oral Toxicity : Many pyrazole-based compounds are classified as harmful if swallowed.[1]

  • Skin Contact : Expected to cause skin irritation.[2] Certain pyrazole analogs are classified as toxic in contact with skin.[1]

  • Eye Contact : Poses a risk of serious eye irritation or damage.[1][2][3]

  • Inhalation : As a fine powder, it may cause respiratory tract irritation if aerosolized.[2][3][4]

  • Chronic Effects : The biological activity of pyrazole and thiophene scaffolds in drug development warrants caution regarding potential unforeseen biological effects with prolonged or repeated exposure.[5][6]

Personal Protective Equipment (PPE) Protocol

The foundation of safety in any laboratory is the consistent use of baseline PPE.[7] However, the specific tasks involving 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile dictate the necessary escalation of this protection.

Minimum Required PPE in the Laboratory:

  • ANSI Z87.1 compliant safety glasses with side shields.[7]

  • Flame-resistant laboratory coat.[8]

  • Long pants and fully enclosed, chemical-resistant shoes.[7]

The following table outlines task-specific PPE requirements, moving beyond the minimum standard.

Task/OperationRequired Eye/Face ProtectionRequired Hand ProtectionRequired Body ProtectionRespiratory Protection (Engineering Control First)
Storage & Transport (Closed Container) Safety GlassesDisposable Nitrile GlovesStandard Lab CoatNot required if container is sealed.
Weighing Solid Compound Safety GogglesDisposable Nitrile Gloves (Double-gloving recommended)Standard Lab CoatRequired: Perform within a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions (Small Scale, <100 mL) Safety GogglesDisposable Nitrile GlovesStandard Lab CoatRequired: Perform within a certified chemical fume hood.
Running Reactions & Transfers Safety GogglesDisposable Nitrile GlovesStandard Lab CoatRequired: Perform within a certified chemical fume hood.
Handling Large Quantities (>10g) or Splash-Prone Operations Face Shield worn over Safety GogglesDouble Nitrile Gloves or Chemical-Resistant Gloves (e.g., Neoprene)Chemical-Resistant Apron over Lab CoatRequired: Perform within a certified chemical fume hood.
Responding to a Spill Face Shield worn over Safety GogglesHeavy-duty Chemical-Resistant Gloves (e.g., Butyl, Viton)Chemical-Resistant Apron or SmockN95 respirator for powder; consider supplied-air respirator for large spills.
Causality Behind PPE Choices:
  • Eye Protection : Safety goggles are mandated over standard safety glasses for any task involving open handling of the compound.[9] This is because goggles provide a complete seal around the eyes, offering superior protection against splashes and airborne particulates.[7] A face shield, worn in conjunction with goggles, is essential during high-risk activities to protect the entire face from splashes.[8][9]

  • Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[9] However, because many chemicals can penetrate nitrile gloves within seconds, any contamination requires immediate removal and hand washing before donning a new pair.[9] Double-gloving (wearing two pairs of nitrile gloves) significantly increases protection time against accidental splashes.[7][10]

  • Body Protection : A standard lab coat protects skin and personal clothing from minor spills.[11] For tasks with a higher splash potential, such as handling larger volumes of solutions, a chemical-resistant apron made of materials like rubber or neoprene provides a necessary additional barrier.[9]

  • Respiratory Protection : The primary method for controlling respiratory hazards is through engineering controls.[12] All operations involving open handling of this solid compound must be performed in a chemical fume hood to prevent the inhalation of aerosolized powder.[13] If engineering controls are insufficient or during a large spill clean-up, a respirator may be required as determined by a formal risk assessment.[11]

Operational Handling Plan: Weighing and Preparing a Stock Solution

This protocol provides a self-validating system for routine laboratory operations.

  • Pre-Operation Safety Check :

    • Verify that the chemical fume hood has a current certification and the airflow is functioning correctly.

    • Ensure an appropriate chemical spill kit and an ABC fire extinguisher are immediately accessible.

    • Confirm the location of the nearest safety shower and eyewash station.[3]

  • Donning PPE :

    • Put on a lab coat, followed by safety goggles.

    • Don the first pair of nitrile gloves.

    • Don the second pair of nitrile gloves over the first.

  • Chemical Handling Procedure :

    • Perform all manipulations within the fume hood sash, set at the appropriate working height.

    • Place a tared weigh boat on an analytical balance inside a ventilated enclosure or fume hood.

    • Carefully transfer the desired amount of 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile to the weigh boat using a clean spatula. Avoid creating dust.

    • Gently add the weighed solid to the designated solvent in a labeled flask or beaker.

    • Use a small amount of the solvent to rinse any residual powder from the weigh boat into the vessel to ensure a complete transfer.

    • Cap the solution container securely.

  • Post-Operation Decontamination :

    • Wipe down the spatula, balance, and any surfaces inside the fume hood with a solvent-dampened towel (e.g., ethanol), treating the towel as hazardous waste.

    • Dispose of the used weigh boat and any other contaminated disposables into a designated solid hazardous waste container.

  • Doffing PPE :

    • While still in the work area, remove the outer pair of gloves and dispose of them in the hazardous waste container.

    • Remove the lab coat and hang it in its designated location.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

    • Immediately wash hands thoroughly with soap and water.

Spill and Emergency Procedures

  • Small Spill (Solid, <1g) :

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (goggles, double nitrile gloves, lab coat), gently cover the spill with an absorbent material from a chemical spill kit to prevent aerosolization.

    • Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.

    • Clean the spill area with a damp cloth, disposing of the cloth as hazardous waste.

  • Large Spill :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • First Aid :

    • Skin Contact : Immediately remove all contaminated clothing.[14] Rinse the affected skin with copious amounts of water for at least 15 minutes.[3][14] Seek medical attention if irritation persists.[14]

    • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air.[14] If they feel unwell, call a poison center or doctor.

    • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

Chemical Waste Disposal Plan

Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation :

    • Solid Waste : All contaminated disposables, including gloves, weigh boats, paper towels, and spent absorbent materials, must be placed in a clearly labeled, sealed hazardous solid waste container.

    • Liquid Waste : Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour this chemical down the drain.[13]

    • Sharps : Contaminated needles or razor blades must be placed in a designated sharps container.

  • Container Management :

    • Keep waste containers closed at all times except when adding waste.

    • Store waste containers in a designated satellite accumulation area with secondary containment.

  • Final Disposal :

    • All chemical waste must be disposed of through your institution's EHS department or a licensed chemical waste contractor.[13] This typically involves controlled incineration with flue gas scrubbing.[13]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile.

PPE_Selection_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Assess Task & Quantity B Is the material in an open container? A->B C Is it a powder or can it aerosolize? B->C Yes E Minimum PPE: Safety Glasses, Lab Coat, Nitrile Gloves, Closed-Toe Shoes B->E No (Sealed transport) D Is there a splash hazard? (e.g., transfers, large volumes) C->D No (e.g. pre-made solution) F Work in Fume Hood C->F Yes G Upgrade to Safety Goggles D:e->G:n No H Add Face Shield over Goggles + Chemical Apron D->H Yes F->G G->D

Caption: PPE selection workflow based on task-specific hazards.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Colorado Boulder. Available from: [Link]

  • Personal Protective Equipment. Division of Research Safety, University of Illinois. Available from: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available from: [Link]

  • PPE Choice and Cleaning PPE for Lab Entry. Engineering Research, North Carolina State University. Available from: [Link]

  • Personal Protective Equipment Selection Guide. Rutgers University. Available from: [Link]

  • Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid. KISHIDA CHEMICAL CO., LTD. Available from: [Link]

  • Heterocyclic Compounds: Physical & Chemical Hazards. Encyclopaedia of Occupational Health and Safety. Available from: [Link]

  • 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde GHS Classification. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas. Occupational Safety and Health Administration. Available from: [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC, National Center for Biotechnology Information. Available from: [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme Chemistry. Available from: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). Available from: [Link]

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride - GHS Data. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available from: [Link]

  • Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. ResearchGate. Available from: [Link]'

  • Regioselective Synthesis of 1,3,4-Trisubstituted Pyrazoles. Organic Syntheses. Available from: [Link]

  • Toxicological Evaluation of a Novel Cooling Compound: 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2- thienylmethyl)acetamide. ResearchGate. Available from: [Link]

  • PYDIFLUMETOFEN. World Health Organization (WHO). Available from: [Link]

  • OSHA Requirements for HazCom Compliance. National Association of Safety Professionals (NASP). Available from: [Link]

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Retrosynthesis Analysis

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